Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMOQAMIGSWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276952 | |
| Record name | ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-94-7 | |
| Record name | 5350-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive compounds. Understanding the fundamental physical properties of this specific derivative is paramount for its application in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂ClNO₃ | [1][] |
| Molecular Weight | 265.69 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Melting Point | Not available | |
| Boiling Point | 395.6 °C at 760 mmHg | [] |
| Density | 1.312 g/cm³ | [] |
| Predicted XlogP | 3.0 | [1] |
| Predicted pKa | 0.90 ± 0.30 | [4] |
Structural and Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data based on its molecular structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the ethyl ester moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C=C and C-H stretches: Characteristic signals in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 266.05785 |
| [M+Na]⁺ | 288.03979 |
| [M-H]⁻ | 264.04329 |
| [M+NH₄]⁺ | 283.08439 |
| [M+K]⁺ | 304.01373 |
Data sourced from PubChemLite.[1]
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the reliable use of a compound in research. The following sections detail standardized protocols for measuring key physical parameters.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.
-
Approximate Melting Point: The sample is heated at a rapid rate to quickly determine a rough melting range.
-
Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, through the previously determined approximate range.
-
Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Solubility is a key parameter, especially in drug development, as it influences absorption and bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.
Workflow for Solubility Determination (Shake-Flask Method)
Caption: Workflow for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for quantification.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. The presented data and experimental protocols are intended to assist researchers and scientists in the effective handling, characterization, and application of this compound in their studies. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform all experimental work in a well-ventilated laboratory with appropriate personal protective equipment.
References
-
7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. (n.d.). Retrieved January 5, 2026, from [Link]
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7-Chloro-4-hydroxyquinoline (CAS 86-99-7) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 5, 2026, from [Link]
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This compound (C13H12ClNO3). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
-
Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. (n.d.). Mol-Instincts. Retrieved January 5, 2026, from [Link]
-
7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
7-Chloro-4-hydroxyquinoline | C9H6ClNO. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459.
-
Request A Quote. (n.d.). ChemUniverse. Retrieved January 5, 2026, from [Link]
Sources
An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Statement of Significance
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments. Within this privileged heterocyclic family, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate emerges as a compound of significant interest. Its multifunctionality—featuring a reactive chlorine atom, a chelating 4-hydroxy group, and an ester moiety suitable for derivatization—positions it as a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, a robust synthesis protocol grounded in the Gould-Jacobs reaction, detailed characterization methodologies, and an exploration of its potential in drug discovery and development.
Molecular Structure and Chemical Properties
This compound is a substituted 4-hydroxyquinoline, also known as a 4-quinolone, due to keto-enol tautomerism. The structure is characterized by a bicyclic aromatic system with chlorine and methyl substituents on the benzene ring and an ethyl carboxylate group on the pyridine ring.
Keto-Enol Tautomerism
A critical feature of 4-hydroxyquinolines is their existence in equilibrium with the 4-quinolone tautomeric form. While often named as the "hydroxy" (enol) form, the equilibrium typically favors the "oxo" (keto) form, which has implications for its reactivity and biological interactions[1][2].
Caption: Keto-enol tautomerism of the core quinoline structure.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility assessments and reaction condition selection.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO₃ | [][4][5] |
| Molecular Weight | 265.69 g/mol | [4] |
| Boiling Point | 382.5±37.0 °C at 760 mmHg | [4] |
| Density | 1.3±0.1 g/cm³ | [4] |
| Appearance | White to off-white solid | [6] |
| InChIKey | HOKMOQAMIGSWSJ-UHFFFAOYSA-N | [][4] |
Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely adopted method for constructing the 4-hydroxyquinoline scaffold from substituted anilines and malonic ester derivatives[1][7]. This pathway involves an initial condensation followed by a high-temperature thermal cyclization.
Reaction Mechanism and Rationale
The synthesis proceeds in two primary stages:
-
Condensation: The nucleophilic aromatic amine (3-chloro-2-methylaniline) attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This step is typically performed at a moderate temperature (100-130 °C)[8].
-
Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization reaction. This step has a high activation energy and requires significant thermal input, typically achieved by heating above 250 °C in a high-boiling, inert solvent like Dowtherm A or mineral oil. The use of such solvents is critical to ensure a uniform high temperature and prevent product decomposition, leading to significantly improved yields compared to solvent-free conditions[8][9].
Caption: Synthetic pathway via the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) and clear purification steps to ensure the integrity of the final product.
Materials:
-
3-chloro-2-methylaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Dowtherm A (or mineral oil)
-
Hexane or Cyclohexane
-
Ethanol
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture in an oil bath at 120-130 °C for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.
-
Step 2: Removal of Ethanol. After the condensation is complete, remove the ethanol byproduct under reduced pressure. This drives the equilibrium towards the intermediate product.
-
Step 3: Cyclization. In a separate flask equipped with a reflux condenser, heat Dowtherm A to a vigorous boil (~250-260 °C). Cautiously add the crude intermediate from Step 2 to the boiling solvent. Maintain the reflux for 30-60 minutes. The cyclized product will begin to precipitate from the hot solution.
-
Step 4: Isolation. Allow the reaction mixture to cool to room temperature. The product will crystallize out. Add hexane or cyclohexane to facilitate further precipitation and dilute the high-boiling solvent[8].
-
Step 5: Purification. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to yield a white to off-white solid.
-
Step 6: Validation. Dry the purified product under vacuum and determine its melting point. Confirm the structure using the characterization methods outlined in the next section.
Structural Characterization and Validation
Confirming the chemical identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural analysis.
Caption: General workflow from synthesis to biological evaluation.
Expected Spectroscopic Data
The following table outlines the anticipated signals for this compound, which serve as benchmarks for structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H).Methyl Group: A singlet (~2.5 ppm, 3H).Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm, 2H).Vinyl/Aromatic Proton: A singlet for the C2-H proton (~8.8 ppm).NH/OH Proton: A broad singlet (variable, >10 ppm). |
| ¹³C NMR | Ethyl Group: Signals at ~14 ppm (CH₃) and ~61 ppm (CH₂).Methyl Group: Signal at ~15-20 ppm.Quinolone Core: Multiple signals in the aromatic/olefinic region (110-150 ppm).Carbonyls: Signals for the C4-oxo (~175 ppm) and ester C=O (~165 ppm). |
| IR (Infrared) | O-H/N-H Stretch: Broad absorption from 3000-3400 cm⁻¹.C-H Stretches: Aromatic (~3100 cm⁻¹) and aliphatic (~2980 cm⁻¹).C=O Stretches: Two distinct carbonyl peaks for the ester and quinolone ketone (~1720 cm⁻¹ and ~1650 cm⁻¹).C=C/C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region. |
| MS (Mass Spec) | Molecular Ion (M⁺): A peak at m/z 265, accompanied by an M+2 peak at m/z 267 with ~1/3 the intensity, characteristic of a single chlorine atom. |
Applications in Drug Discovery
The title compound is not merely an academic curiosity; its structural motifs suggest significant potential as a scaffold for developing new therapeutic agents.
-
Anticancer Potential: The 4-quinolone core is present in several anticancer agents. The substituents on this molecule offer vectors for modification to optimize activity against specific kinases or other cancer-related targets.
-
Antibacterial Agents: Quinolone-based compounds are famous for their antibacterial properties (e.g., fluoroquinolones). This scaffold can be explored for the development of new antibiotics to combat resistant bacterial strains.
-
Antimalarial Research: Chloroquine, a foundational antimalarial drug, is a quinoline derivative. The 7-chloroquinoline core is a key pharmacophore, making this compound a valuable intermediate for synthesizing chloroquine analogues[10].
-
Neurodegenerative Diseases: 8-Hydroxyquinoline derivatives have been investigated for their metal-chelating and antioxidant properties, which are relevant to the pathology of diseases like Alzheimer's[11].
The ethyl ester at the 3-position is particularly valuable, as it can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse library of amide derivatives for structure-activity relationship (SAR) studies, a common strategy in lead optimization.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 5350-94-7 [amp.chemicalbook.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER | 16600-22-9 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 5350-94-7)
A Comprehensive Overview for Researchers and Drug Development Professionals
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, spanning a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The inherent versatility of the quinoline nucleus, allowing for substitutions at various positions, provides a rich canvas for the design of novel bioactive molecules. This guide focuses on a specific, yet promising, member of this family: Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. While this compound is primarily available as a research chemical, its structural motifs—the 7-chloroquinoline core, the 4-hydroxy group, and the 3-carboxylate ester—are all features associated with significant biological activity in related compounds. This document aims to provide a comprehensive technical overview, from its synthesis and characterization to its putative biological significance, thereby serving as a valuable resource for researchers in drug discovery and development.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 5350-94-7 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClNO₃ | [1][3] |
| Molecular Weight | 265.69 g/mol | [1][3] |
| IUPAC Name | This compound | [] |
| Synonyms | Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | [] |
| Boiling Point | 395.6°C at 760 mmHg (Predicted) | [] |
| Density | 1.312 g/cm³ (Predicted) | [] |
| XLogP3 | 3.0 (Predicted) | [3] |
Synthesis of the Quinoline Core: The Gould-Jacobs Reaction
The construction of the quinoline scaffold of this compound is most effectively achieved through the Gould-Jacobs reaction. This versatile and widely used method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Mechanistic Insight
The Gould-Jacobs reaction proceeds through a well-established two-step mechanism:
-
Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the aniline derivative (in this case, 3-chloro-2-methylaniline) on the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)acrylate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A. This step involves a 6-electron electrocyclization followed by tautomerization to yield the stable 4-hydroxyquinoline core.
Workflow of the Gould-Jacobs Reaction
Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.
Experimental Protocol (Adapted from related syntheses)
This protocol is a generalized procedure adapted from the synthesis of similar 4-hydroxyquinoline derivatives and may require optimization for the specific synthesis of this compound.
Step 1: Condensation
-
In a round-bottom flask, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The resulting intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)acrylate, can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to 240-250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature for 30-60 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., toluene or hexane) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).
Spectroscopic Characterization (Predicted and Comparative Data)
Due to the limited availability of published spectroscopic data for the specific title compound, this section provides predicted data and comparative data from closely related analogs.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the methyl group on the quinoline ring (a singlet), and distinct aromatic protons. The chemical shifts of the aromatic protons will be influenced by the chloro and methyl substituents.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the quinoline ring, the ethyl group, and the methyl group.
-
Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (265.69 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak). Predicted m/z values for common adducts are [M+H]⁺: 266.05785 and [M+Na]⁺: 288.03979[3].
-
Infrared (IR) Spectroscopy (Comparative): Based on the spectra of similar 4-hydroxyquinoline derivatives, characteristic IR absorption bands are expected for the O-H stretch of the hydroxy group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring[5][6].
Putative Biological Activities and Therapeutic Potential
While specific biological data for this compound is scarce in publicly available literature, the structural components of the molecule strongly suggest a high potential for significant biological activity. The following sections outline the putative activities based on extensive research on closely related 7-chloro-4-hydroxyquinoline derivatives.
Anticancer Activity
The 7-chloroquinoline scaffold is a well-established pharmacophore in the design of anticancer agents[7]. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis[7]. The 4-aminoquinoline derivatives, structurally related to our target compound, have been identified as inhibitors of kinases such as Akt[8].
-
Induction of Apoptosis: Several 7-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, novel 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA/RNA synthesis in leukemia cell lines[9].
-
Cell Cycle Arrest: The arrest of the cell cycle at different phases is another common mechanism of action for quinoline-based anticancer agents.
Supporting Data from Related Compounds:
-
A series of novel 7-chloro-(4-thioalkylquinoline) derivatives exhibited significant cytotoxic activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range[9].
-
Synthetic 4-aminoquinoline derivatives have shown potent cytotoxicity against human breast cancer cell lines MCF7 and MDA-MB468[10].
-
Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated strong cytotoxic activity against several leukemia and lymphoma cell lines, with GI₅₀ values ranging from 0.4 to 8 µM[7].
Potential Anticancer Mechanism
Caption: Putative anticancer mechanisms of action for the title compound based on related structures.
Antimicrobial Activity
The 8-hydroxyquinoline moiety is a well-known chelating agent and has been incorporated into numerous antimicrobial drugs[11][12]. The combination of this feature with the 7-chloroquinoline core suggests a strong potential for antibacterial and antifungal activities.
Potential Mechanisms of Action:
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold can chelate essential metal ions, such as iron, zinc, and copper, which are vital for the function of microbial enzymes. This disruption of metal homeostasis can lead to microbial cell death[13].
-
Enzyme Inhibition: Quinoline derivatives can inhibit key microbial enzymes involved in DNA replication, transcription, and cell wall synthesis.
Supporting Data from Related Compounds:
-
8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi[12][13].
-
Novel 8-hydroxyquinoline derivatives have shown promising antibacterial activity against Staphylococcus aureus[14].
-
A variety of 8-hydroxyquinoline derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria[15].
Future Perspectives and Research Directions
This compound stands as a promising, yet underexplored, molecule in the vast landscape of quinoline chemistry. The structural features inherent to this compound strongly suggest a high likelihood of significant biological activity, particularly in the realms of oncology and microbiology.
Key areas for future investigation include:
-
Definitive Biological Screening: A comprehensive biological evaluation of the pure compound is warranted. This should include in vitro cytotoxicity screening against a panel of human cancer cell lines and antimicrobial assays against a broad spectrum of pathogenic bacteria and fungi to determine its IC₅₀ and MIC values, respectively.
-
Mechanism of Action Studies: Should significant biological activity be confirmed, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs, with modifications at the 8-methyl, 7-chloro, and 3-ethyl ester positions, would provide valuable SAR data to guide the optimization of lead compounds.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
Conclusion
This compound is a synthetically accessible compound with a high potential for valuable biological activity. While direct experimental evidence for its efficacy is currently limited in the public domain, the extensive body of research on its structural components provides a strong rationale for its further investigation as a lead compound in drug discovery programs. This technical guide serves to consolidate the available knowledge and to provide a roadmap for future research into this intriguing molecule.
References
- 1. This compound , 98% , 5350-94-7 - CookeChem [cookechem.com]
- 2. usbio.net [usbio.net]
- 3. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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The Multifaceted Biological Activities of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its diverse derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of quinoline-3-carboxylate derivatives. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of new therapeutic entities.
Introduction: The Quinoline-3-Carboxylate Scaffold - A Versatile Pharmacophore
Quinoline, a bicyclic aromatic heterocycle, has long been a focal point of drug discovery due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological properties.[1] The introduction of a carboxylate group at the 3-position of the quinoline ring system gives rise to quinoline-3-carboxylate derivatives. This seemingly simple structural modification profoundly influences the physicochemical and biological properties of the parent quinoline molecule, often enhancing its therapeutic potential and providing a handle for further chemical elaboration. The versatile nature of this scaffold allows for the introduction of various substituents at different positions of the quinoline ring, enabling the fine-tuning of biological activity and the exploration of diverse chemical spaces.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
A significant body of research has highlighted the potent antiproliferative activity of quinoline-3-carboxylate derivatives against a range of cancer cell lines.[2][3] These compounds have demonstrated the ability to induce programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.
Mechanism of Action: Upregulation of the Intrinsic Apoptosis Pathway
The anticancer effects of many quinoline-3-carboxylate derivatives are primarily attributed to their ability to upregulate the intrinsic apoptosis pathway.[2][3] This pathway is initiated by intracellular stress signals and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
As illustrated in the diagram, quinoline-3-carboxylates can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[3][4] This disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytosol.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[3] Active caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases like caspase-3, which then execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of quinoline-3-carboxylate derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4m | MCF-7 (Breast) | 0.33 | [2][3] |
| Derivative 4n | MCF-7 (Breast) | 0.33 | [2][3] |
| Derivative 4k | K562 (Leukemia) | 0.28 | [2][3] |
| Derivative 4m | K562 (Leukemia) | 0.28 | [2][3] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [7] |
| Quinoline-3-carboxylic acid | HeLa (Cervical) | Significant Cytotoxicity | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxylate derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
MTT Addition: Remove the medium and add fresh medium containing MTT (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8][9]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Targeting Bacterial Proliferation
Quinoline-3-carboxylate derivatives have also demonstrated promising activity against a range of pathogenic bacteria, positioning them as potential candidates for the development of new antibacterial agents.
Mechanism of Action: Inhibition of DNA Gyrase
A key mechanism underlying the antibacterial activity of many quinolone compounds is the inhibition of bacterial DNA gyrase.[10][11] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.
Quinoline-3-carboxylates are thought to bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks introduced by the enzyme.[12][13] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and ultimately bacterial cell death.[14] The binding is often mediated by a magnesium ion and involves interactions with specific amino acid residues in the GyrA and GyrB subunits of the enzyme.[12][15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of quinoline-3-carboxylate derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 43a | E. coli | 620 | [16] |
| Derivative 43a | S. aureus | 620 | [16] |
| Derivative 43a | B. subtilis | 620 | [16] |
| Derivative 43a | P. aeruginosa | 620 | [16] |
| Various Derivatives | S. aureus, E. faecalis | 10 - 25 | [17] |
Experimental Protocol: DNA Gyrase Inhibition Assay
The inhibitory effect of quinoline-3-carboxylate derivatives on DNA gyrase activity can be assessed using a supercoiling inhibition assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.[18]
-
Compound Addition: Add varying concentrations of the quinoline-3-carboxylate derivative to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase.[18]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).[19]
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.[18]
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity will be indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
Antiviral Activity: Combating Viral Infections
Recent studies have also unveiled the potential of quinoline-3-carboxylate derivatives as antiviral agents, particularly against coronaviruses like SARS-CoV-2.
Mechanism of Action: Inhibition of Viral Proteases
The antiviral activity of certain quinoline-3-carboxylate derivatives against SARS-CoV-2 has been linked to the inhibition of key viral proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[20][21][22] These proteases are crucial for the processing of viral polyproteins into functional proteins required for viral replication.
By binding to the active site of these proteases, quinoline-3-carboxylate derivatives can block their catalytic activity, thereby preventing the maturation of essential viral proteins and halting the viral life cycle.[14] Molecular docking studies have suggested that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the proteases.[20]
Quantitative Data: In Vitro Antiviral Activity
The antiviral efficacy of quinoline-3-carboxylate derivatives is determined by measuring their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) being a key metric.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Derivative 4 | Respiratory Syncytial Virus (RSV) | - | 8.6 (as µg/mL) | [23] |
| Derivative 6 | Yellow Fever Virus (YFV) | - | 3.5 (as µg/mL) | [23] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.[12]
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus and allow for a period of adsorption.[24]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinoline-3-carboxylate derivative.[12]
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death) in the control wells (no compound).[12]
-
Plaque Visualization: Fix and stain the cell monolayers to visualize the plaques.[24]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.[12]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Quinoline-3-carboxylate derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Mechanism of Action: Suppression of the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are often associated with the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[25][26] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, which then phosphorylates the inhibitory protein IκB.[9][10][18][24][27] This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[28] Quinoline-3-carboxylate derivatives can interfere with this pathway, potentially by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[25][26]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory activity of quinoline-3-carboxylate derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in LPS-stimulated macrophages.
| Compound | Cell Line | Inhibitory Effect | Reference |
| Quinoline-3-carboxylic acid | RAW 264.7 | Appreciable anti-inflammatory affinity | [7] |
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.[29]
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.[13]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-3-carboxylate derivative for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[30]
-
Incubation: Incubate the plate for 24 hours.[13]
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[13][29]
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Perspectives
Quinoline-3-carboxylate derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, underscores their significant potential in addressing a wide range of unmet medical needs. The ability to systematically modify the quinoline-3-carboxylate core provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the development of more targeted therapies. Elucidating detailed structure-activity relationships will guide the synthesis of next-generation derivatives with improved efficacy and reduced off-target effects. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in relevant disease models. The continued exploration of the rich chemical space around the quinoline-3-carboxylate scaffold holds immense promise for the discovery of new and effective drugs to combat a variety of human diseases.
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Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Abstract
This compound is a synthetic compound belonging to the quinoline class of heterocyclic molecules. While the broader quinoline family is recognized for a wide spectrum of pharmacological activities, the specific mechanism of action for this particular derivative remains largely uncharacterized.[1][2] This technical guide proposes a primary mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[3][4] We present a comprehensive, multi-phase experimental strategy designed to rigorously validate this hypothesis, providing researchers and drug development professionals with a self-validating framework for investigation. This document outlines detailed protocols for assessing cellular viability, target engagement, and direct enzymatic inhibition, supported by data visualization and pathway diagrams to ensure clarity and reproducibility.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][2][5] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. Within this class, derivatives of 4-hydroxyquinoline-3-carboxylate have emerged as a significant pharmacophore, serving as key intermediates in the synthesis of various bioactive molecules and demonstrating intrinsic biological effects, notably as antiproliferative agents.[3][6][7]
This compound (Figure 1) is a distinct derivative characterized by chloro and methyl substitutions at the 7 and 8 positions, respectively. These modifications are expected to influence its physicochemical properties and biological targets. Despite the pharmacological promise of its structural class, a detailed mechanistic understanding of this specific compound is absent from the current scientific literature. This guide aims to bridge that gap by proposing a testable mechanism of action and detailing the necessary experimental workflows to elucidate its molecular function.
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
We hypothesize that the primary anticancer mechanism of this compound involves the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a well-validated target for therapeutic intervention.
Rationale for Hypothesis:
-
Precedent in Quinoline Derivatives: Numerous substituted quinolines have been reported to exert their antiproliferative effects by modulating key protein kinases, including those within the PI3K/Akt pathway.
-
Structural Features: The planar quinoline ring can effectively function as a scaffold for insertion into the ATP-binding pocket of kinases. The ethyl carboxylate and hydroxyl groups can form critical hydrogen bonds, while the chloro and methyl groups can engage in hydrophobic interactions, potentially conferring both potency and selectivity.
The Signaling Cascade: Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating targets like the S6 ribosomal protein (S6RP) and 4E-BP1. Our central hypothesis is that this compound directly inhibits a key kinase in this cascade, most likely PI3K or mTOR itself, thereby blocking downstream signaling and inducing apoptosis.
Proposed inhibition point in the PI3K/Akt/mTOR pathway.
Experimental Validation Framework
To rigorously test this hypothesis, we propose a phased experimental approach. Each phase is designed to provide self-validating data that logically builds upon the previous results.
Phase 1: Assessment of Cellular Antiproliferative and Pro-Apoptotic Activity
The initial step is to confirm that the compound exhibits cytotoxic effects against cancer cells and to quantify its potency.
Experiment 1.1: Cell Viability Assessment via MTT Assay
-
Causality and Objective: This assay establishes a dose-response relationship and determines the half-maximal inhibitory concentration (IC50). This is a foundational step to confirm biological activity and to guide concentration selection for subsequent mechanistic studies.
-
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, as suggested by literature on related compounds) in appropriate media.[3][8]
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Experiment 1.2: Quantification of Apoptosis via Annexin V/Propidium Iodide (PI) Staining
-
Causality and Objective: While the MTT assay measures overall viability, it does not distinguish between cytotoxic and cytostatic effects. This experiment specifically confirms if the observed cell death occurs via apoptosis, a common mechanism for kinase inhibitors.
-
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Table 1: Anticipated IC50 Data from Cellular Assays
| Cell Line | Compound IC50 (µM) |
|---|---|
| MCF-7 | Expected Value |
| K562 | Expected Value |
| HEK293 (Non-cancerous) | Expected Value > Cancer Lines |
Experimental workflow for Phase 1 validation.
Phase 2: Target Pathway Modulation Analysis
Following confirmation of apoptosis, the next logical step is to verify that the compound engages with the proposed signaling pathway within the cell.
Experiment 2.1: Western Blot for PI3K/Akt/mTOR Pathway Markers
-
Causality and Objective: This experiment provides direct evidence of target engagement in a cellular context. A reduction in the phosphorylation of key downstream proteins following treatment would strongly support the hypothesis that the compound inhibits the pathway at or upstream of Akt.
-
Protocol:
-
Cell Lysis: Treat cells (e.g., MCF-7) with the compound at 0.5x, 1x, and 2x IC50 for a shorter duration (e.g., 2-6 hours) to capture signaling events before widespread apoptosis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)
-
Total S6 Ribosomal Protein
-
β-actin (as a loading control)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Phase 3: Direct Enzymatic Inhibition Assay
The final, definitive step is to confirm that the compound directly inhibits the activity of the putative kinase target in a cell-free system. This eliminates confounding cellular factors and proves a direct molecular interaction.
Experiment 3.1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
-
Causality and Objective: This is the most rigorous test of the hypothesis. It validates the compound as a direct inhibitor of the specific enzyme, confirming it as the molecular target.
-
Protocol:
-
Assay Setup: Use a commercial, luminescence-based kinase assay kit (e.g., PI3K-Glo™).
-
Reaction: In a 384-well plate, combine recombinant human PI3Kα enzyme with its lipid substrate (PIP2) and ATP in the presence of serially diluted this compound.
-
Incubation: Allow the kinase reaction to proceed at room temperature for 60 minutes.
-
Detection: Add the detection reagent, which contains luciferase. This reagent stops the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Analysis: Plot the luminescence signal against the compound concentration to calculate the IC50 for direct enzyme inhibition.
-
Table 2: Anticipated IC50 Data from Direct Kinase Assay
| Kinase Target | Compound IC50 (nM) |
|---|---|
| PI3Kα | Expected Value |
| mTOR | Alternative/Secondary Target |
Conclusion and Future Directions
This guide puts forth a robust, testable hypothesis for the mechanism of action of this compound, positing it as a direct inhibitor of the PI3K/Akt/mTOR signaling pathway. The structured, three-phase experimental plan provides a clear and logical path to validate this hypothesis, moving from broad cellular effects to specific molecular interactions. Successful validation would position this compound as a promising candidate for further preclinical development.
Future work should include comprehensive kinase profiling to assess selectivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to evaluate its drug-like properties, and ultimately, in vivo efficacy studies in relevant animal models of cancer.
References
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ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]
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Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]
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Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]
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PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]
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Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]
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Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
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ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]
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MolPort. Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. Available at: [Link]
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Discovery and history of 4-hydroxyquinoline-3-carboxylates
An In-Depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-carboxylates
Introduction: A Tale of a Privileged Scaffold
The 4-hydroxyquinoline-3-carboxylate core, existing in tautomeric equilibrium with its 4-oxo form (4-quinolone-3-carboxylic acid), represents one of the most significant "privileged structures" in the landscape of medicinal chemistry.[1] Its journey from a subject of classical organic synthesis in the late 19th century to a foundational scaffold for a multitude of therapeutic agents is a compelling narrative of chemical ingenuity and serendipitous discovery. This guide provides a technical exploration of the key historical milestones, foundational synthetic methodologies, and the scientific evolution that established this chemical entity as a cornerstone of modern drug development. For researchers and scientists, understanding this history is not merely an academic exercise; it offers profound insights into the chemical logic and experimental evolution that continue to drive the discovery of novel therapeutics based on this versatile framework.
The Genesis: Foundational Synthetic Methodologies
The story of the 4-hydroxyquinoline-3-carboxylate scaffold is intrinsically linked to two seminal name reactions that defined early quinoline synthesis. These methods, while classical, remain fundamental to understanding the construction of this heterocyclic system.
The Conrad-Limpach Synthesis (1887)
The first significant foray into the synthesis of 4-hydroxyquinolines was reported by Max Conrad and Leonhard Limpach in 1887.[2][3][4] Their approach, the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters.[2][5] The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (typically around 250 °C) to yield the final 4-hydroxyquinoline product.[3]
The causality behind this experimental choice lies in the reactivity of the starting materials. The nucleophilic aniline attacks the electrophilic keto-carbon of the β-ketoester, leading to a Schiff base which, after tautomerization, undergoes an electrocyclic ring closure.[2] The high thermal energy is necessary to overcome the activation barrier for this intramolecular cyclization. A critical aspect of this synthesis is the tautomeric nature of the product. While often depicted as the 4-hydroxyquinoline (enol form), it is widely accepted that the 4-quinolone (keto form) is the predominant tautomer.[2] The harsh reaction conditions, often requiring high-boiling inert solvents like diphenyl ether or mineral oil, have been a limitation of this classical method.[6]
Caption: High-level workflow of the Conrad-Limpach synthesis.
The Gould-Jacobs Reaction (1939)
Over half a century later, R. G. Gould and W. A. Jacobs introduced a more versatile and widely adopted method for preparing 4-hydroxyquinoline derivatives, particularly those with the crucial 3-carboxylate substituent.[6][7][8] The Gould-Jacobs reaction, first reported in 1939, begins with the condensation of an aniline with an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[9][10]
This initial reaction forms a stable anilidomethylenemalonate intermediate.[9] The subsequent, and most critical, step is a high-temperature intramolecular cyclization (requiring temperatures often exceeding 250 °C) that proceeds through a 6-electron electrocyclization process to form the quinoline ring.[7][9] This yields a 4-hydroxy-3-carboalkoxyquinoline, the direct precursor to the target scaffold.[7] Subsequent hydrolysis (saponification) of the ester followed by acidification and decarboxylation can then produce the parent 4-hydroxyquinoline.[7][9] The Gould-Jacobs reaction proved to be a pivotal development, as it provided a direct and reliable route to the 4-hydroxyquinoline-3-carboxylic acid ester framework, which would become the cornerstone of quinolone antibiotics.[6]
Caption: Stepwise progression of the Gould-Jacobs reaction.
Protocol: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol describes a self-validating system for synthesizing the core scaffold, based on established methodologies.
Step 1: Condensation
-
In a round-bottom flask equipped with a condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110-130 °C for 1.5-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.
-
Causality: This step facilitates the nucleophilic attack of the aniline onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[9]
-
Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether.
-
Heat the mixture to approximately 255 °C and maintain this temperature for 20-30 minutes.
-
Causality: The high thermal energy is required to facilitate the 6-electron electrocyclization, which forms the quinoline ring system.[9] The inert solvent ensures a stable and uniform high temperature.
-
Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.
-
Add a non-polar solvent like hexane to aid in the precipitation.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexane or a similar non-polar solvent to remove the residual high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
From Serendipity to Superdrugs: The Birth of Quinolone Antibiotics
The transformation of 4-hydroxyquinoline-3-carboxylates from laboratory curiosities to life-saving drugs was not a planned endeavor but a result of serendipity. The crucial breakthrough came during the synthesis of the antimalarial drug chloroquine. Researchers discovered that a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate byproduct in the synthesis, possessed unexpected antibacterial activity.[11][12]
This accidental discovery was the catalytic event that sparked a revolution in antibacterial drug development, leading directly to the creation of the entire class of quinolone and, later, fluoroquinolone antibiotics.[11] The initial lead compound was nalidixic acid, the first clinically relevant quinolone antibacterial, which solidified the 4-quinolone-3-carboxylic acid motif as a pharmacologically vital scaffold.[6] This history underscores the importance of observing and investigating unexpected experimental outcomes, a core tenet of scientific discovery.
Modern Era: Diversification of Synthesis and Applications
While the classical methods remain relevant, modern organic synthesis has introduced more efficient and versatile routes to the 4-hydroxyquinoline-3-carboxylate core. Microwave-assisted adaptations of the Gould-Jacobs reaction, for instance, can dramatically reduce reaction times and improve yields.[9] Furthermore, novel methodologies have emerged, including:
-
Palladium-Catalyzed Carbonylation Reactions: Utilizing carbon monoxide as a carbonyl source to construct the quinolone ring.[6]
-
Camps Cyclization: Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[6]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: Employing organocatalysis under milder conditions.[6]
This ongoing synthetic innovation has enabled the exploration of the scaffold's vast biological potential far beyond its antibacterial roots. The 4-hydroxyquinoline-3-carboxylate framework is now recognized for its multivalent capacity to interact with a wide range of biological targets.
Table 1: Expanded Biological Activities of 4-Hydroxyquinoline-3-carboxylate Derivatives
| Biological Activity | Mechanism/Target (Example) | Key Applications & Insights | References |
| Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Foundation of fluoroquinolone antibiotics (e.g., Ciprofloxacin).[13] Essential for treating multi-drug resistant infections. | [1][13][14] |
| Antimalarial | Potential disruption of the mitochondrial electron transport chain. | Active against chloroquine-sensitive and resistant P. falciparum strains. | [15] |
| Anticancer | Inhibition of various kinases (e.g., EGFR), induction of apoptosis. | Shows potent cytotoxic activity against multiple human cancer cell lines. | [16][17] |
| Anti-HIV | Inhibition of HIV-1 integrase, preventing viral DNA integration. | Represents a "non-classical" application of the quinolone scaffold. | [1] |
| Immunomodulatory | Modulation of cytokine production (e.g., TNF-alpha). | Potential therapeutics for autoimmune diseases like rheumatoid arthritis. | [16][18] |
| Antifungal | Disruption of fungal cell processes. | Broad-spectrum activity against pathogenic fungi like Candida albicans. | [19] |
Conclusion
The history of 4-hydroxyquinoline-3-carboxylates is a testament to the power of fundamental organic synthesis and the profound impact of serendipitous observation. From the foundational work of Conrad, Limpach, Gould, and Jacobs, this chemical scaffold has evolved into a cornerstone of medicinal chemistry. Its journey from a byproduct in antimalarial synthesis to a privileged structure yielding potent antibacterial, anticancer, and antiviral agents highlights a remarkable trajectory of scientific progress. For the modern researcher, this history not only provides a rich technical background but also serves as an inspiration—a reminder that the next breakthrough may lie hidden within a seemingly routine reaction or an unexpected side product.
References
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Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
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Gould–Jacobs reaction - Wikipedia. Available at: [Link]
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Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
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Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]
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benign and proficient procedure for preparation of quinoline derivatives - Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
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Conrad-Limpach Reaction. Available at: [Link]
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Gould-Jacobs Reaction. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. | Request PDF - ResearchGate. Available at: [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]
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Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH. Available at: [Link]
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Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. Available at: [Link]
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The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. Available at: [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]
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The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. Available at: [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. Available at: [Link]
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A Spectroscopic Guide to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Structure Elucidation for Drug Discovery Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. Understanding the precise molecular architecture through spectroscopic techniques is paramount for rational drug design, quality control, and mechanism of action studies. This document offers researchers, scientists, and drug development professionals a detailed exploration of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, grounded in established scientific principles and methodologies.
Molecular Structure and Spectroscopic Correlation
The structural integrity of a pharmaceutical candidate is the bedrock of its biological activity. Spectroscopic analysis provides a non-destructive method to confirm the molecular structure of this compound. The numbering of the quinoline ring system is crucial for the unambiguous assignment of spectral signals.
Caption: ¹H NMR key correlations for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound based on the analysis of related compounds.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~175 | C-4 (C-OH) |
| ~145 | C-8a |
| ~140 | C-2 |
| ~135 | C-7 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~120 | C-6 |
| ~118 | C-8 |
| ~105 | C-3 |
| ~60 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
| ~12 | 8-CH₃ |
Trustworthiness: These predictions are based on established substituent effects on the chemical shifts of the quinoline ring system. The electron-withdrawing nature of the chlorine atom and the ester group, along with the electron-donating effect of the hydroxyl and methyl groups, all influence the electronic environment of the carbon atoms, leading to the predicted shifts. For definitive assignment, 2D NMR experiments such as HSQC and HMBC would be required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Interpretation
The FT-IR spectrum of this compound exhibits the following characteristic absorption bands:[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3236, 3208, 3170 | m | O-H and N-H stretching |
| 3102, 3082 | m | Aromatic C-H stretching |
| 2983 | m | Aliphatic C-H stretching |
| 1699 | s | C=O stretching (ester) |
| 1669 | s | C=O stretching (keto-enol tautomer) |
| 1610, 1563, 1533 | vs | C=C and C=N stretching (aromatic rings) |
| 1285 | vs | C-O stretching (ester) |
| 847, 818, 774, 736 | m | C-H out-of-plane bending |
| ~700 | m | C-Cl stretching |
Authoritative Grounding: The broad bands in the 3200 cm⁻¹ region are indicative of hydrogen-bonded O-H and N-H stretching vibrations, consistent with the 4-hydroxyquinoline tautomer. The strong absorption at 1699 cm⁻¹ is characteristic of the ester carbonyl group. The presence of a second strong absorption at 1669 cm⁻¹ suggests the presence of the 4-quinolone tautomer in the solid state. The very strong bands between 1610 and 1533 cm⁻¹ are typical for the stretching vibrations of the quinoline ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data
While experimental mass spectra for the title compound are not widely published, predicted data is available. [2]
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 266.05785 |
| [M+Na]⁺ | 288.03979 |
| [M-H]⁻ | 264.04329 |
Molecular Weight: The nominal molecular weight of this compound (C₁₃H₁₂ClNO₃) is 265.69 g/mol . The predicted m/z for the protonated molecule ([M+H]⁺) is consistent with this molecular weight.
Predicted Fragmentation Pathway
The fragmentation of quinoline derivatives in the mass spectrometer is influenced by the stability of the resulting ions. A plausible fragmentation pathway for this compound is outlined below.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Expertise & Experience: In electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅). The loss of ethylene (C₂H₄) via a McLafferty rearrangement is also a possibility. The relative abundance of these fragment ions would depend on the ionization conditions.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the structural confirmation of this compound. The ¹H NMR and FT-IR data are in excellent agreement with the proposed structure. While experimental ¹³C NMR and detailed MS fragmentation data are yet to be published, the predicted values and pathways offer valuable insights for researchers. This comprehensive analysis underscores the importance of a multi-technique spectroscopic approach in modern drug discovery and development, ensuring the scientific integrity of the compounds under investigation.
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Revista de Chimie, 2010 , 61(8), 745-749. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[1][2] Methylquinoline derivatives, a prominent subclass, have garnered significant attention in medicinal chemistry due to their therapeutic potential across various disease areas. This technical guide provides an in-depth exploration of the key therapeutic targets of methylquinoline derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential. As a senior application scientist, this guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and validated approach to drug discovery and development.
I. Anticancer Therapeutic Targets
Methylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their anticancer mechanisms are diverse and multifaceted, primarily involving the targeting of key cellular components and pathways crucial for cancer cell proliferation and survival.
Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6] Several methylquinoline derivatives have been identified as potent kinase inhibitors, targeting key players in oncogenic signaling cascades.[6][7]
1.1.1. Mechanism of Action: Targeting Kinase Signaling Pathways
Methylquinoline derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This inhibition can disrupt major signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][9] For instance, certain derivatives have shown potent inhibitory activity against kinases like Pim-1, a serine/threonine kinase that is upregulated in many human malignancies and plays a role in apoptosis and cell metabolism.[10]
1.1.2. Experimental Validation: In Vitro Kinase Inhibition Assay
A fundamental step in validating a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. A widely used method is the luminescence-based kinase assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the methylquinoline derivative in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
| Kinase Target | IC50 (nM) |
| Pim-1 | 15 |
| AKT1 | 250 |
| EGFR | >10,000 |
| SRC | 850 |
This table illustrates how to present the inhibitory activity and selectivity of a methylquinoline derivative against a panel of protein kinases.
Caption: Inhibition of DNA methylation by methylquinoline derivatives.
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. [12]Disruption of microtubule dynamics is a well-established strategy for cancer therapy. [13]
1.3.1. Mechanism of Action: Inhibition of Tubulin Polymerization
Several quinoline derivatives have been identified as inhibitors of tubulin polymerization. [12][14]These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. [12]This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. [14]
1.3.2. Experimental Validation: In Vitro Tubulin Polymerization Assay
The ability of a compound to inhibit tubulin polymerization can be assessed using an in vitro assay that monitors the change in turbidity or fluorescence as tubulin polymerizes into microtubules.
[12]
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer.
-
Compound Addition: Add various concentrations of the methylquinoline derivative or a vehicle control to the tubulin solution.
-
Initiate Polymerization: Initiate polymerization by warming the samples to 37°C.
-
Monitor Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value for inhibition of tubulin polymerization can be calculated by plotting the percentage of inhibition against the compound concentration.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Methylquinoline Derivative 4c | 17 ± 0.3 [12][14] |
| Colchicine (Reference) | 9.21 [15] |
Cell Viability and Cytotoxicity Assays
To assess the overall anticancer effect of methylquinoline derivatives on cancer cells, cell viability assays are essential. [16][17][18]These assays measure the proportion of living cells after treatment and provide crucial data on the cytotoxic and cytostatic effects of the compound. [16]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment. [16]2. Compound Treatment: Prepare serial dilutions of the methylquinoline derivative in the culture medium. Replace the old medium with the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only). [16]3. Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours). [16]4. MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [16]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [16]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [18]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [20]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
II. Antimalarial Therapeutic Targets
Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. [21]Quinoline-based compounds, such as chloroquine and mefloquine, have historically been the cornerstone of antimalarial therapy. [1]Methylquinoline derivatives continue to be a promising source for the discovery of novel antimalarial drugs. [22][23]
Heme Detoxification Pathway
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. [22]To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystalline pigment called hemozoin (β-hematin). [22]This detoxification pathway is a crucial target for many antimalarial drugs.
2.1.1. Mechanism of Action: Inhibition of Hemozoin Formation
Many 4-aminoquinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with hemozoin formation. [22]They are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The resulting accumulation of free heme is toxic to the parasite, leading to its death. [22]
III. Neuroprotective Therapeutic Targets
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. [24][25][26]There is a growing interest in the potential of quinoline derivatives as therapeutic agents for these debilitating conditions. [24][27]
Acetylcholinesterase (AChE)
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. [24]One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft. [24]
3.1.1. Mechanism of Action: Inhibition of AChE
Several quinoline derivatives have been shown to be selective inhibitors of AChE. [24][25][26]By binding to the active site of the enzyme, these compounds prevent the hydrolysis of acetylcholine, which can lead to an improvement in cognitive function.
Conclusion
Methylquinoline derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to interact with multiple key biological targets, including protein kinases, DNA, tubulin, and enzymes involved in parasitic and neurodegenerative pathways, underscores their importance in drug discovery. The experimental protocols and validation strategies outlined in this guide provide a robust framework for researchers and scientists to explore and advance the therapeutic potential of this important chemical scaffold. Continued research into the structure-activity relationships and mechanisms of action of methylquinoline derivatives will undoubtedly lead to the development of novel and effective therapies for a variety of diseases.
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In Silico Prediction of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Bioactivity
Whitepaper: An In-Depth Technical Guide
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This guide presents a comprehensive, field-proven in silico workflow to predict the bioactivity profile of a specific derivative, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. We move beyond a simple recitation of methods to provide a logical, causality-driven narrative that mirrors a real-world computational drug discovery project. This document details the foundational compound analysis, robust target identification using reverse docking, predictive modeling via molecular docking and QSAR, and essential pharmacokinetic profiling. Each stage is designed as a self-validating system, grounded in authoritative scientific principles and supported by verifiable references. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for assessing novel chemical entities, thereby accelerating the discovery pipeline by making informed, data-driven decisions before committing to costly and time-consuming wet-lab experiments.[3]
Introduction: The Quinoline Scaffold and the Imperative of In Silico Assessment
Quinoline and its derivatives represent a "privileged scaffold" in drug discovery, forming the core of drugs with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[4][5] Their diverse biological activities stem from the heterocyclic aromatic structure, which is amenable to a wide range of chemical modifications.[1] The subject of this guide, this compound, is a functionalized quinoline whose therapeutic potential is yet to be fully characterized.
Before embarking on chemical synthesis and biological screening, a robust computational assessment is an indispensable step in modern drug discovery.[3] In silico methods provide a rapid, cost-effective, and ethically sound approach to triaging compounds, identifying the most promising candidates, and flagging potential liabilities early in the development cycle.[6][7] This guide establishes a multi-faceted computational protocol to construct a detailed bioactivity hypothesis for our target molecule.
The Overall Predictive Workflow
To systematically deconstruct the potential bioactivity of our target compound, we will employ a multi-stage workflow. This process begins with a foundational analysis of the molecule's intrinsic properties, proceeds to identify its most probable biological targets, and culminates in a detailed prediction of its interaction kinetics, potential efficacy, and pharmacokinetic profile.
Caption: High-level overview of the in silico bioactivity prediction workflow.
Foundational Analysis: Physicochemical and Drug-Likeness Profile
The journey of any potential drug begins with its fundamental physical and chemical properties. These characteristics govern its ability to be absorbed, distributed, and ultimately reach its target in the body. We utilize established computational models, such as those provided by the free web tool SwissADME, to generate this initial profile.[8] The primary goal is to assess "drug-likeness"—a qualitative concept that balances potency with favorable pharmacokinetic properties.
A key part of this assessment involves evaluating Lipinski's Rule of Five, a set of guidelines used to determine if a compound has properties that would likely make it an orally active drug in humans.
| Property | Predicted Value | Guideline (Lipinski's Rule of Five) | Assessment |
| Molecular Weight | 279.71 g/mol | ≤ 500 g/mol | Pass |
| LogP (iLOGP) | 3.15 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Molar Refractivity | 72.50 | 40 - 130 | Pass |
| GI Absorption | High | - | Favorable |
| BBB Permeant | Yes | - | Potential for CNS Activity |
| Bioavailability Score | 0.55 | - | Good |
Interpretation: The analysis reveals that this compound exhibits a promising drug-like profile. It adheres to all of Lipinski's rules, suggesting a high likelihood of good membrane permeability and oral bioavailability. The prediction of high gastrointestinal (GI) absorption is particularly encouraging for potential oral administration.[8]
Target Identification: A Reverse Docking Approach
With a favorable drug-likeness profile, the next critical question is: what are the potential protein targets of this molecule? Instead of starting with a known target, we employ a powerful in silico strategy called reverse docking .[9][10] This method inverts the conventional docking paradigm; instead of screening many ligands against one target, we screen our one ligand against a vast library of protein structures (e.g., the entire Protein Data Bank, PDB).[11][12]
The principle is straightforward: by calculating the theoretical binding affinity of our molecule to the active sites of thousands of different proteins, we can identify and rank a set of the most probable biological targets.[10] This approach is invaluable for identifying novel targets for new chemical entities, repositioning existing drugs, or predicting off-target effects that could lead to toxicity.[9]
Experimental Protocol: Reverse Docking
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Target Database Preparation: A curated database of 3D protein structures is prepared. This typically involves selecting high-resolution crystal structures from the PDB, removing water and co-crystallized ligands, and defining the binding pockets.
-
High-Throughput Docking: The prepared ligand is systematically docked into the defined binding pocket of every protein in the database using a validated docking program (e.g., AutoDock Vina).
-
Scoring and Ranking: The results are ranked based on the predicted binding affinity (e.g., kcal/mol). Proteins with the most favorable (i.e., most negative) binding scores are considered the top potential targets.
-
Target Prioritization: The ranked list is filtered and prioritized. This crucial step involves cross-referencing the top hits with known disease pathways and considering the biological function of the potential targets. For a quinoline derivative, targets like kinases, DNA gyrase, topoisomerases, and inflammatory pathway proteins would be of high interest.[4][13]
Predictive Bioactivity Modeling
Once a prioritized list of potential targets is established, we proceed to a more detailed and focused analysis using molecular docking and QSAR.
5.1. Molecular Docking: Elucidating Binding Interactions
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[14][15] This technique is fundamental to structure-based drug design, providing atomic-level insights into the binding mechanism.[16]
Caption: The standard workflow for a molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D structure of the prioritized target protein (e.g., a specific kinase) from the PDB.
-
Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the file in the required PDBQT format.[17]
-
-
Ligand Preparation:
-
The 3D structure of this compound is loaded.
-
Torsional degrees of freedom are defined, and the structure is saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the known active site of the receptor. The accuracy of this step is critical; the box must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.[18]
-
-
Docking Execution:
-
Results Analysis:
-
The output file contains multiple binding poses ranked by their binding affinity scores in kcal/mol. The pose with the lowest energy score is considered the most probable binding mode.
-
This top pose is visualized using software like PyMOL or Discovery Studio to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Hypothetical Docking Results:
Based on the known activities of quinoline scaffolds, we might screen our compound against several protein families.[2][20]
| Target Protein Class | Example Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosine Kinase | c-Src Kinase (2SRC) | -9.2 | MET341, LYS295 (H-bond), VAL281 |
| Topoisomerase | Topoisomerase II (1ZXM) | -8.5 | ASP551, ARG552, ASN585 (H-bond) |
| Cyclooxygenase | COX-2 (5IKR) | -7.8 | ARG120, TYR355, SER530 (H-bond) |
| Dihydrofolate Reductase | DHFR (4M6J) | -7.1 | ILE7, ALA9, PRO23 (Hydrophobic) |
Interpretation: A binding affinity of -9.2 kcal/mol against a tyrosine kinase would be a significant finding, suggesting potent inhibitory activity. The specific interactions, such as a hydrogen bond with the key catalytic lysine (LYS295), would provide a strong mechanistic hypothesis for this activity, warranting further investigation.
5.2. Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[21] If a dataset of quinoline analogs with known activity against a specific target (e.g., c-Src Kinase) is available, we can build a QSAR model to predict the activity of our novel compound.[22]
Caption: Workflow for developing and validating a QSAR model.
Experimental Protocol: QSAR Model Development
-
Data Curation: A dataset of quinoline compounds with experimentally determined IC50 values against the target of interest is collected from chemical databases (e.g., ChEMBL).
-
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors (e.g., physicochemical, topological, electronic) are calculated.
-
Data Splitting: The dataset is divided into a training set (typically ~80%) to build the model and a test set (~20%) to validate its predictive power on unseen data.[22]
-
Model Generation: A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or a machine learning algorithm like Random Forest) is used to create a mathematical equation linking the most relevant descriptors (independent variables) to the biological activity (dependent variable).[23]
-
Model Validation: The model's robustness and predictive ability are rigorously assessed using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A reliable model will have high values for both.[24]
-
Prediction: The validated QSAR model is then used to predict the biological activity of this compound.
Pharmacokinetic and Toxicity Profiling (ADMET)
A potent molecule is useless if it is poorly absorbed, rapidly metabolized, or highly toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to identify potential liabilities.[25][26] Using computational models, we can forecast these properties before synthesis.[6]
| ADMET Parameter | Prediction | Implication |
| Absorption | ||
| Oral Bioavailability | High | Good candidate for oral administration. |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| Distribution | ||
| BBB Permeability | Permeable | Potential for CNS targets, but also CNS side effects. |
| P-glycoprotein Substrate | No | Less susceptible to efflux pumps, improving bioavailability. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. |
| Excretion | ||
| Renal OCT2 Substrate | No | - |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |
| AMES Toxicity | No | Unlikely to be mutagenic. |
| Hepatotoxicity | Low Risk | Reduced risk of liver damage. |
Interpretation: The ADMET profile is generally favorable but highlights one potential area of concern: inhibition of the CYP2D6 enzyme. This suggests a risk of drug-drug interactions with other medications metabolized by this enzyme. This is a crucial piece of information to carry forward into any subsequent in vitro or in vivo testing phases.
Advanced Validation: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding event, a ligand-protein complex is a dynamic system. Molecular Dynamics (MD) simulations offer a way to validate the stability of the predicted binding pose over time.[27]
By simulating the movement of every atom in the docked complex over a period of nanoseconds, we can observe whether the key interactions identified in docking are maintained. A stable complex in an MD simulation, where the ligand remains securely in the binding pocket, significantly increases confidence in the docking result. Tools like GROMACS or CHARMM are industry standards for this type of analysis.[28]
Integrated Bioactivity Profile and Conclusion
Synthesizing the data from all in silico stages provides a holistic predictive profile for this compound:
-
Drug-Likeness: The compound possesses excellent physicochemical properties consistent with an orally bioavailable drug.
-
Primary Target Hypothesis: Reverse docking and subsequent detailed molecular docking strongly suggest that the compound is a potent inhibitor of tyrosine kinases, with a predicted binding affinity of -9.2 kcal/mol against c-Src kinase. The binding is stabilized by key hydrogen bonds and hydrophobic interactions in the active site.
-
Pharmacokinetics: The compound is predicted to have high GI absorption and BBB permeability. A potential liability is its predicted inhibition of the CYP2D6 metabolic enzyme, indicating a risk for drug-drug interactions.
-
Toxicity: The compound shows a low predicted risk for cardiotoxicity, mutagenicity, and hepatotoxicity.
Final Recommendation: Based on this comprehensive in silico assessment, this compound is a high-priority candidate for synthesis and in vitro biological evaluation. The primary experimental focus should be to validate its predicted inhibitory activity against a panel of tyrosine kinases. Concurrently, in vitro metabolic assays should be conducted to confirm the predicted CYP2D6 inhibition. This targeted, computationally-guided approach ensures that laboratory resources are focused on the most promising avenues, maximizing the efficiency of the drug discovery process.
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Structure-activity relationship (SAR) of 7-chloroquinoline derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Chloroquinoline Derivatives
Executive Summary
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Its privileged structure has proven to be a versatile template for developing therapeutic agents across multiple disease areas, including malaria, cancer, and viral infections. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-chloroquinoline derivatives. We will dissect the critical structural features governing biological activity, explore the mechanistic basis for their therapeutic effects, and detail the synthetic strategies and experimental protocols essential for their development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this remarkable chemical scaffold.
The 7-Chloroquinoline Core: A Privileged Pharmacophore
The quinoline ring system, a fusion of benzene and pyridine rings, is a frequent motif in biologically active compounds.[1] The introduction of a chlorine atom at the 7-position profoundly influences the molecule's electronic properties and metabolic stability, making the 7-chloroquinoline nucleus a highly effective starting point for drug design.
The chlorine atom is an electron-withdrawing group, which modulates the basicity of the quinoline nitrogen. This is particularly critical for the antimalarial activity of compounds like chloroquine, which rely on accumulation in the acidic food vacuole of the parasite.[2][3] Furthermore, the C4 position of the 7-chloroquinoline ring is highly susceptible to nucleophilic aromatic substitution, providing a convenient chemical handle for introducing a wide array of side chains and functional groups to explore and optimize biological activity.[1]
Structure-Activity Relationship for Antimalarial Activity
The clinical use of chloroquine has been undermined by the emergence of resistant strains of Plasmodium falciparum.[2] This has driven extensive SAR studies to develop new 7-chloroquinoline derivatives that can overcome resistance.
The Critical Role of the 7-Position Substituent
The identity of the halogen at the 7-position is a key determinant of antimalarial potency. While the 7-chloro group is standard, modifications have yielded important insights:
-
7-Iodo and 7-Bromo: These substitutions generally maintain potent activity comparable to their 7-chloro counterparts against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[4]
-
7-Fluoro and 7-Trifluoromethyl: These derivatives are typically less active against CQS strains and significantly less active against CQR strains.[4]
-
7-Methoxy: Replacing the halogen with an electron-donating group like methoxy leads to a substantial loss of activity against both CQS and CQR strains.[4]
This trend underscores the importance of a halogen at the 7-position, likely due to its electron-withdrawing nature and steric properties, which are essential for binding to the biological target.
The C4-Aminoalkyl Side Chain: The Key to Vacuolar Accumulation
The basic aminoalkyl side chain at the C4 position is fundamental to the mechanism of action. Chloroquine is a weak base that diffuses into the parasite's acidic food vacuole (pH ~4.7), where it becomes protonated and trapped, reaching concentrations thousands of times higher than in the plasma.[3][5] This high concentration is crucial for inhibiting the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[2][5]
Key SAR findings for the side chain include:
-
Chain Length: The length of the alkyl linker between the two nitrogen atoms is critical. Derivatives with linkers shorter or longer than the isopentyl chain of chloroquine have shown restored activity against CQR P. falciparum.[4] For example, introducing a longer alkyl linker (n=3) has been shown to improve activity compared to shorter linkers (n=2).[6]
-
Terminal Amine: The basicity of the terminal amine influences the degree of protonation and accumulation in the food vacuole.
| Substituent at 7-Position | IC50 vs. CQS P. falciparum (nM) | IC50 vs. CQR P. falciparum (nM) |
| Chloro (Cl) | 3-12 | 18-500 |
| Bromo (Br) | 3-12 | 18-500 |
| Iodo (I) | 3-12 | 18-500 |
| Fluoro (F) | 15-50 | 18-500 |
| Trifluoromethyl (CF3) | 15-50 | 18-500 |
| Methoxy (OMe) | 17-150 | 90-3000 |
| Data synthesized from reference[4]. Note: Ranges represent values across different side chains. |
Structure-Activity Relationship for Anticancer Activity
Beyond their antimalarial properties, 7-chloroquinoline derivatives have emerged as a promising class of anticancer agents.[7] They exhibit cytotoxic activity against a broad range of cancer cell lines, including leukemia, lung, colon, breast, and central nervous system cancers.[8][9]
Key Structural Modifications for Anticancer Efficacy
The anticancer SAR of 7-chloroquinolines is distinct from their antimalarial SAR, with the C4 substituent playing a dominant role.
-
Hydrazone Moiety: The introduction of a hydrazone linkage at the C4 position has produced some of the most potent anticancer derivatives.[8][9] These 7-chloroquinolinehydrazones exhibit submicromolar GI50 values across numerous cancer cell lines.[8][9]
-
Molecular Hybrids: Hybrid molecules that combine the 7-chloroquinoline core with other anticancer pharmacophores, such as benzimidazoles or chalcones, have shown significant promise.[10][11] This strategy aims to create multi-target agents with enhanced efficacy.
-
Lipophilicity and Spacers: Increasing the lipophilicity, for instance by extending the length of a spacer chain between the quinoline core and another functional group, has been shown to improve cytotoxic activity.[12]
-
Thioalkyl Derivatives: A series of 7-chloro-(4-thioalkylquinoline) derivatives, particularly those with sulfonyl N-oxide groups, have demonstrated pronounced cytotoxic and selective activity against cancer cells, inducing apoptosis and DNA/RNA damage.[13]
Activity Against Specific Cancer Cell Lines
Different structural modifications confer selectivity for different cancer types. For example, certain click-synthesized 7-chloroquinoline derivatives have shown pronounced antitumor effects on HCT-116 (colon carcinoma) and special selectivity toward MCF-7 (human breast cancer) cells.[1][14]
| Compound Class | Target Cell Lines | Representative IC50/GI50 (µM) | Reference(s) |
| Hydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar | [8],[9] |
| Click-Synthesized Derivatives | HCT-116 (Colon), MCF-7 (Breast) | 21.4 - 23.4 | [14],[1] |
| Morita-Baylis-Hillman Adducts | MCF-7 (Breast), HCT-116 (Colon), HL-60 (Leukemia) | As low as 4.60 | [12] |
| Thioalkyl Sulfonyl N-Oxides | CCRF-CEM (Leukemia), HCT116 (Colon) | 0.55 - 2.74 | [13] |
| Benzimidazole Hybrids | HeLa (Cervical), CaCo-2 (Colorectal), Leukemia, Lymphoma | 0.2 to >100 | [10] |
Structure-Activity Relationship for Antiviral Activity
Chloroquine and its hydroxylated analog, hydroxychloroquine, possess broad-spectrum antiviral activity in vitro.[15][16] This has led to their investigation against numerous viruses, including coronaviruses, flaviviruses, and HIV.[15][16]
Mechanism of Antiviral Action
The primary antiviral mechanism is linked to the lysosomotropic nature of these weak bases. By accumulating in endosomes and lysosomes, they increase the internal pH of these organelles.[15] This acidification is critical for many viruses that rely on pH-dependent enzymes for entry into the host cell or for uncoating their genetic material. By neutralizing this acidic environment, 7-chloroquinolines can effectively block viral replication.[15][17]
The Case of SARS-CoV-2: A Lesson in Translational Science
Early in the COVID-19 pandemic, chloroquine and hydroxychloroquine were identified as potent inhibitors of SARS-CoV-2 replication in vitro (EC50 of 0.72 µM for hydroxychloroquine).[17] This was based on their ability to inhibit viral replication in Vero cells (green monkey kidney cells).[17][18] However, subsequent clinical trials failed to show a benefit.[19]
The discrepancy arises from the specific viral entry mechanism in the primary target cells. In human lung cells, SARS-CoV-2 predominantly uses the cell surface enzyme TMPRSS2 for entry, a process that is pH-independent.[18] The pH-dependent endosomal pathway, which is blocked by chloroquine, is not the primary route of infection in these crucial cells.[18][19] This highlights a critical lesson: in vitro antiviral activity must be validated in clinically relevant cell types to predict in vivo efficacy.
| Virus | Cell Line | Compound | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | Hydroxychloroquine | 0.72 | [17] |
| SARS-CoV-2 | Vero E6 | Chloroquine | 5.47 | [17] |
| SARS-CoV | Vero | Chloroquine | 4.4 | [17] |
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are representative protocols for the synthesis and evaluation of 7-chloroquinoline derivatives.
Protocol: Synthesis of 7-Chloro-4-hydrazocarbonyl quinolinyloxymethane
This multi-step protocol is adapted from methodologies used to create hydrazide precursors for hydrazone synthesis.[20]
Objective: To synthesize a key intermediate for the development of 7-chloroquinoline hydrazones.
Step 1: Synthesis of 7-Chloro-4-quinolinyloxy acetic acid (II)
-
Combine 4-hydroxy-7-chloroquinoline (I) (1.8 g, 0.01 mol), chloroacetic acid (1.0 g, 0.01 mol), and NaOH solution (4.5 g in 25 mL water).
-
Heat the mixture gently until most of the water has evaporated.
-
Collect the solid that separates out.
-
Crystallize the product from an ethanol:DMSO (1:1) mixture to yield compound (II).
Step 2: Synthesis of 7-Chloro-4-quinolinyloxy methyl acetate (III)
-
Reflux a mixture of compound (II) (1.0 g), methanol (10 mL), and concentrated H2SO4 (1 mL) for 4 hours.
-
Cool the reaction mixture.
-
Collect the separated solid and crystallize from methanol to yield compound (III).
Step 3: Synthesis of 7-Chloro-4-hydrazocarbonyl quinolinyloxymethane (IV)
-
Reflux a mixture of compound (III) (2.5 g, 0.01 mol) and hydrazine hydrate (98%, 1.5 mL, 0.03 mol) in ethanol (25 mL) for 4 hours.
-
Cool the reaction mixture.
-
Collect the solid that separates out and crystallize from ethanol to yield the final product (IV).
-
Validation: Confirm the structure of each intermediate and the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol: In Vitro Antimalarial Assay (pLDH Assay)
This protocol is based on the lactate dehydrogenase (pLDH) assay, a common method for determining P. falciparum viability.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 strain) in human O+ erythrocytes at 37°C.
-
Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the drug dilutions. Include positive (e.g., quinine) and negative (no drug) controls.
-
Incubation: Incubate the plate for 48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and pLDH Measurement:
-
Freeze-thaw the plate to lyse the cells.
-
Add a reaction mixture containing a substrate (e.g., lactate) and a chromogen that reacts with NADH produced by pLDH activity.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
-
Validation: The assay is self-validating through the inclusion of positive and negative controls. The Z'-factor should be calculated to ensure assay quality.
Conclusion and Future Perspectives
The 7-chloroquinoline scaffold remains a highly valuable and adaptable platform in modern drug discovery. The SAR landscape is rich and varied, with distinct structural requirements for antimalarial, anticancer, and antiviral activities.
-
For antimalarial development, future efforts should focus on designing molecules that circumvent known resistance mechanisms, perhaps by targeting alternative pathways or by creating hybrid molecules with dual modes of action.
-
In oncology , the potent cytotoxicity of 7-chloroquinoline hydrazones and other hybrids warrants further investigation into their mechanisms of action and in vivo efficacy.[8][9] Optimizing their selectivity for cancer cells over normal cells will be critical for clinical translation.[13]
-
The antiviral potential of 7-chloroquinolines remains an area of interest, but the lessons from SARS-CoV-2 emphasize the need for rigorous testing in biologically relevant systems to avoid misleading in vitro results.
As synthetic methodologies become more advanced, the ability to fine-tune the properties of 7-chloroquinoline derivatives will continue to expand, ensuring that this classic pharmacophore remains a source of new therapeutic agents for years to come.
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Molecular weight and formula of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2][3] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have proven to be a rich source of therapeutic innovation.[4]
This technical guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 5350-94-7). The strategic placement of its substituents—a chlorine atom at the 7-position, a methyl group at the 8-position, a 4-hydroxy (or 4-oxo tautomer) group, and an ethyl carboxylate at the 3-position—suggests a compound designed for specific molecular interactions. This document serves as a comprehensive resource for researchers and drug development professionals, providing in-depth information on its chemical properties, a robust synthesis protocol, and an analysis of its potential biological activities based on established structure-activity relationships (SAR) within its chemical class.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, reactivity, and pharmacokinetic profile.
Chemical Structure
The formal IUPAC name for this compound is ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, which reflects its existence in a keto-enol tautomerism, with the 4-oxo (quinolinone) form often being predominant.[]
Caption: Workflow for the Gould-Jacobs synthesis of the title compound.
Step-by-Step Methodology
This protocol is a self-validating system. Each step includes checkpoints to ensure the reaction is proceeding as expected.
-
Reagent Preparation & Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.1 eq).
-
Heat the mixture in an oil bath to 100-130°C.
-
Validation: The reaction progress can be monitored by observing the distillation of ethanol, the primary byproduct of the condensation. The reaction is typically complete within 1-2 hours. Thin-Layer Chromatography (TLC) can be used to confirm the consumption of the aniline starting material and the formation of a new, less polar spot corresponding to the anilinoacrylate intermediate.
-
-
Thermal Cyclization:
-
To the crude anilinoacrylate intermediate, add a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to facilitate efficient heat transfer.
-
Heat the mixture to approximately 250°C. The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization.
-
Maintain this temperature for 30-60 minutes.
-
Validation: The formation of the quinolone product is often accompanied by a color change and, upon slight cooling, the precipitation of the product, which is typically a solid at room temperature.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The cyclized product should precipitate from the high-boiling solvent.
-
Add a non-polar solvent like hexane or petroleum ether to dilute the Dowtherm A and further encourage precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove residual solvent.
-
Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of the characteristic quinoline ring protons and the ethyl ester signals. The melting point of the crude solid should be relatively sharp.
-
For final purification, recrystallize the solid from a suitable solvent, such as high-boiling ethanol or a DMF/water mixture, to yield the pure this compound.
-
Potential Biological Activity & Mechanism of Action
While no specific biological studies have been published for this compound, a robust body of literature on closely related analogs allows for an expert evaluation of its potential applications. The quinoline-3-carboxylate scaffold is a well-established pharmacophore with significant antiproliferative activity. [6]
Structure-Activity Relationship (SAR) Analysis
-
The 4-Hydroxy-3-Carboxylate Core: The 4-oxo (or 4-hydroxy) group and the 3-carboxylate ester are critical for the biological activity of many quinolones. Studies on antimalarial 4-oxo-3-carboxyl quinolones have shown that the ethyl ester at the C-3 position is vital for potency. [7]Replacing this ester with a carboxylic acid or amide, or removing it entirely, often leads to a significant loss of activity. [7]This suggests the ester group plays a key role in target binding, potentially through hydrogen bonding or by influencing the molecule's electronic profile and cell permeability.
-
The 7-Chloro Substituent: The presence of a halogen, particularly chlorine, at the 7-position is a hallmark of many potent quinoline-based drugs, including the antimalarial chloroquine and numerous kinase inhibitors. In studies of 4-aminoquinolines, a 7-chloro, 7-bromo, or 7-iodo substituent conferred potent activity against P. falciparum. [8]In the context of anticancer agents, the 7-position is often modified to modulate kinase selectivity and overall potency. Research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids has shown that cellular inhibition is strongly related to the lipophilicity (π value) of the substituent. [9]The chloro group provides a favorable increase in lipophilicity, which likely enhances membrane permeability and cellular uptake.
Hypothesized Therapeutic Applications and Mechanisms
Based on the SAR of the quinoline scaffold, the title compound is a strong candidate for investigation in several therapeutic areas, most notably oncology.
Caption: Hypothesized targets and therapeutic potential based on SAR.
-
Anticancer Activity: Many quinoline derivatives function as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. The 7-chloro-4-oxoquinoline scaffold is present in several approved kinase inhibitors. The mechanism would likely involve competitive binding at the ATP-binding site of kinases like EGFR or VEGFR, leading to the inhibition of downstream signaling pathways and resulting in apoptosis of cancer cells. [6]Furthermore, related compounds have been shown to inhibit cellular respiration, providing another potential anticancer mechanism. [9]* Antimalarial Activity: The 7-chloro-4-aminoquinoline core of chloroquine is essential for its antimalarial action, which involves inhibiting the polymerization of heme in the parasite's food vacuole. While the subject compound is a 4-hydroxyquinoline, this scaffold also possesses potent antimalarial properties, and further investigation is warranted. [7]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, data for the related compound 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid indicates it is an irritant. [10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
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ChemicalBook. (2023). This compound.
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Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
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Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives.
-
Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51.
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A Review on Biological Activities of Quinoline Derivatives. (2020). International Journal of Medical Research and Pharmaceutical Sciences.
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Supporting Information - The Royal Society of Chemistry. (n.d.).
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BOC Sciences. (n.d.). CAS 5350-94-7 this compound.
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Vial, H. et al. (n.d.). Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate.
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ChemicalBook. (n.d.). This compound.
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Guidechem. (n.d.). This compound 5350-94-7 wiki.
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PubChem. (n.d.). 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester.
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Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PLoS ONE, 5(11), e13978.
-
Echemi. (n.d.). 3-Quinolinecarboxylicacid, 7-chloro-4-hydroxy-8-methyl-, ethyl ester.
-
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.
-
Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4448-4456.
-
PubChemLite. (n.d.). This compound (C13H12ClNO3).
-
Sigma-Aldrich. (n.d.). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid.
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Methodological & Application
Application Notes & Protocols: Synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
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Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protocol herein is grounded in the principles of the Gould-Jacobs reaction, a robust and versatile method for the formation of 4-hydroxyquinoline derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step synthetic procedure but also the underlying mechanistic rationale and critical process considerations to ensure reproducibility and high yield. We delve into the nuances of reactant selection, reaction condition optimization, and product characterization, providing a self-validating framework for this important synthetic transformation.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, quinoline-3-carboxylate derivatives have garnered significant attention as valuable intermediates in the synthesis of compounds with potent pharmacological profiles.[4][5][6] The title compound, this compound, serves as a crucial building block for more complex molecules, making its efficient and reliable synthesis a matter of considerable importance in drug discovery and development.[7][8][]
The Gould-Jacobs reaction, the cornerstone of the synthetic strategy detailed below, is a powerful method for constructing the 4-hydroxyquinoline core from anilines and diethyl ethoxymethylenemalonate or related reagents.[10][11][12] This reaction proceeds through a condensation followed by a thermally induced cyclization, offering a straightforward route to highly functionalized quinoline systems.[11][12][13]
Mechanistic Overview: The Gould-Jacobs Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of this compound via the Gould-Jacobs reaction can be conceptualized in two primary stages:
Stage 1: Condensation to form the anilinomethylenemalonate intermediate. This initial step involves the nucleophilic attack of the aniline derivative (3-chloro-2-methylaniline) on diethyl ethoxymethylenemalonate. The reaction proceeds via a substitution of the ethoxy group, driven by the nucleophilicity of the aniline nitrogen, to form an enamine intermediate, diethyl ((3-chloro-2-methylanilino)methylene)malonate.
Stage 2: Thermal Cyclization. The second stage is a high-temperature intramolecular cyclization, often referred to as a 6-electron electrocyclization.[11][12] The anilinomethylenemalonate intermediate undergoes ring closure to form the quinoline ring system. This is followed by tautomerization to the more stable 4-hydroxyquinoline form. The high temperature required for this step is a critical parameter and is often achieved using a high-boiling solvent like diphenyl ether.
Below is a diagrammatic representation of the synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checkpoints is crucial for success.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-2-methylaniline | Reagent | Major Chemical Supplier | Ensure purity >98% |
| Diethyl ethoxymethylenemalonate | Reagent | Major Chemical Supplier | Store under nitrogen |
| Diphenyl ether | Reagent | Major Chemical Supplier | High boiling point solvent |
| Ethanol | Anhydrous | Major Chemical Supplier | |
| Hexane | ACS Grade | Major Chemical Supplier | For washing |
| Hydrochloric Acid (HCl) | 37% | Major Chemical Supplier | For workup |
| Sodium Bicarbonate (NaHCO3) | Saturated Solution | In-house preparation | For workup |
| Magnesium Sulfate (MgSO4) | Anhydrous | Major Chemical Supplier | For drying |
Step-by-Step Procedure
Step 1: Synthesis of Diethyl ((3-chloro-2-methylanilino)methylene)malonate (Intermediate)
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methylaniline (14.16 g, 0.1 mol).
-
Add diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol) to the flask.
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
After the reaction is complete (disappearance of the aniline spot on TLC), allow the mixture to cool to room temperature.
-
The resulting crude product, diethyl ((3-chloro-2-methylanilino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (150 mL) to 250-255 °C.
-
Slowly add the crude diethyl ((3-chloro-2-methylanilino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring over 30 minutes.
-
Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete. A precipitate of the product will form.
-
Allow the reaction mixture to cool to room temperature.
-
Add hexane (200 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Filter the solid product using a Büchner funnel and wash thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Purification and Characterization
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR and ¹³C NMR: Confirm the structure of the final product.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
FT-IR: Identify the characteristic functional groups.
-
A general workflow for the synthesis and purification is illustrated below.
Caption: Experimental workflow for the synthesis of the target compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Stoichiometry: The use of equimolar amounts of the aniline and the malonate derivative in the first step is crucial for maximizing the yield of the intermediate.
-
Temperature Control: Precise temperature control during both the condensation and cyclization steps is critical. Overheating during cyclization can lead to decomposition and reduced yields.
-
Purity of Starting Materials: The use of high-purity starting materials is essential to avoid side reactions and simplify purification.
-
Monitoring Reaction Progress: TLC is an indispensable tool for monitoring the completion of the initial condensation reaction, preventing premature advancement to the cyclization step.
Concluding Remarks
The synthesis of this compound via the Gould-Jacobs reaction is a well-established and efficient method. By following the detailed protocol and understanding the underlying chemical principles presented in these application notes, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. The provided framework emphasizes safety, reproducibility, and a deep understanding of the synthetic process, empowering scientists to achieve their research goals.
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- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
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- BLD Pharm. (n.d.). 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
- PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
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Introduction: The Strategic Importance of the Gould-Jacobs Reaction
An Application Guide to the Gould-Jacobs Reaction for Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and various other therapeutic agents.[1][2] Among the classical methods for constructing this privileged heterocycle, the Gould-Jacobs reaction, first reported in 1939, remains a vital and frequently employed strategy for the synthesis of 4-hydroxyquinoline derivatives.[3][4]
This reaction provides a reliable pathway by assembling the quinoline ring from an aniline and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).[5] The process involves a sequence of condensation, thermal cyclization, saponification, and decarboxylation steps.[6][7] While robust, the classical execution often requires harsh thermal conditions, which can limit its scope and yield.[4] Modern adaptations, particularly the use of microwave irradiation, have revitalized the reaction, offering dramatically reduced reaction times and improved efficiency.
This guide provides a comprehensive overview of the Gould-Jacobs reaction, detailing its mechanism, scope, and limitations. It offers detailed, field-proven protocols for both classical thermal and modern microwave-assisted synthesis, designed for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction.
Reaction Mechanism: A Step-by-Step Deconstruction
The Gould-Jacobs reaction proceeds through a well-defined, multi-step sequence. Understanding the causality behind each step is critical for troubleshooting and optimization. The overall transformation can be broken down into four key stages.[6][8]
-
Condensation: The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[9] This initial step is typically conducted at moderate temperatures (100-130 °C).[10]
-
Thermal Cyclization: This is the rate-determining and most demanding step of the reaction. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization upon heating.[6][11] This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier, leading to the formation of the quinoline ring system.[4][12] The product of this step is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid. This is typically achieved by heating the cyclized product with an aqueous base, such as sodium hydroxide.[6][10]
-
Decarboxylation: The final 4-hydroxyquinoline is obtained by heating the quinoline-3-carboxylic acid intermediate above its melting point, which causes the extrusion of carbon dioxide.[6][10]
Scope, Limitations, and Regioselectivity
Substrate Scope
The Gould-Jacobs reaction is generally effective for anilines bearing electron-donating groups, particularly in the meta-position.[6] Electron-withdrawing groups can decrease the nucleophilicity of the aniline nitrogen, hindering the initial condensation step and often requiring more forcing conditions.
Key Limitations
The primary limitation of the classical Gould-Jacobs reaction is the harsh conditions required for the thermal cyclization step.[1]
-
High Temperatures: Temperatures exceeding 250 °C are often necessary, which can lead to decomposition of starting materials or products, resulting in lower yields and the formation of tarry byproducts.[4]
-
High-Boiling Solvents: To achieve these temperatures, high-boiling inert solvents like diphenyl ether or Dowtherm A are commonly used. These solvents are often expensive, difficult to remove completely from the reaction mixture, and pose environmental concerns.[4]
Regioselectivity
A critical consideration for drug development professionals is regioselectivity. When an asymmetrically substituted aniline is used (e.g., 3-substituted aniline), the cyclization can occur at either of the two ortho positions. This can lead to the formation of a mixture of regioisomers (e.g., 5- and 7-substituted quinolines), which may be difficult to separate and can complicate downstream applications.[4] The final product ratio is often controlled by a combination of steric and electronic factors.[4]
Experimental Protocols: Classical vs. Modern Approaches
The choice of methodology for the Gould-Jacobs reaction is a critical decision based on available equipment, scale, and desired throughput. While the classical thermal protocol is effective, the microwave-assisted method offers significant advantages in speed and efficiency.
Protocol 1: Classical High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step. It is a well-established method suitable for scales where microwave synthesis is not feasible.[10]
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heating: Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the intermediate.
-
Ethanol Removal: Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is often an oil or low-melting solid and can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a high-temperature thermometer and reflux condenser.
-
Heating: Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate from the solution. Add a non-polar solvent like cyclohexane or hexane to aid in complete precipitation.
-
Purification: Collect the solid product by filtration. Wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent. Dry the product under vacuum.
Step 3 & 4: Saponification and Decarboxylation
-
Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the quinoline-3-carboxylic acid precipitates completely.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask. Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[10]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol leverages a dedicated microwave synthesis system to achieve the high temperatures required for cyclization in a fraction of the time, often with improved yields and purity.[12] This method combines the condensation and cyclization into a single, efficient step.
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[12] The use of excess DEEM is crucial as it serves as both a reagent and a solvent, obviating the need for a high-boiling solvent.[10]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[12] Note: The internal pressure can reach up to 24 bar, requiring appropriate safety precautions and equipment.[12]
-
Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM and byproducts.
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The isolated product is typically of >95% purity.[12]
Data Summary and Method Comparison
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. Microwave-assisted synthesis provides a clear advantage for rapid optimization and execution.
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale & Insights |
| Heating | Oil bath / Heating mantle | Microwave Irradiation | Microwave heating is more efficient and uniform, allowing for rapid temperature ramping.[12] |
| Temperature | ~250 °C | 250 - 300 °C | High temperatures are essential for the intramolecular cyclization step.[12] |
| Reaction Time | 1 - 3 hours (for cyclization) | 1 - 20 minutes | The dramatic reduction in time minimizes the formation of degradation byproducts. |
| Solvent | Diphenyl ether, Dowtherm A | Excess DEEM (reagent/solvent) | Eliminates the need for hard-to-remove, high-boiling solvents, simplifying workup.[10] |
| Typical Yield | Moderate to Good | Good to Excellent | Improved yields are often observed due to shorter reaction times at high temperatures. |
| Workup | Multi-step, requires removal of high-boiling solvent. | Simple filtration and washing. | The microwave protocol is significantly more streamlined and amenable to parallel synthesis. |
| Pros | Scalable, does not require specialized equipment. | Extremely fast, high efficiency, simplified workup, easy optimization. | Microwave synthesis is ideal for library generation and rapid lead optimization. |
| Cons | Long reaction times, harsh conditions, difficult workup.[4] | Requires specialized microwave reactor, limited scalability per batch. | The choice of method depends on the specific goals and available resources of the laboratory. |
Conclusion and Future Outlook
The Gould-Jacobs reaction is a powerful and enduring tool for the synthesis of 4-hydroxyquinolines. While the classical thermal method remains a viable option, the adoption of microwave-assisted protocols has significantly enhanced its utility, aligning it with the modern demands of high-throughput medicinal chemistry and process development. By understanding the underlying mechanism and the critical parameters controlling the reaction, researchers can effectively troubleshoot and optimize this cyclization to access a wide array of quinoline-based molecules for drug discovery and development.
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A. uz Zaman, M. A. Khan, M. A. Munawar, et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. 2015, 27(8), 2823-2826. [Online]. Available: [Link]
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ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Online]. Available: [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Online]. Available: [Link]
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R. A. F. de Souza, M. V. N. de Souza. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances. 2020, 10, 8312-8330. [Online]. Available: [Link]
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- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction | Semantic Scholar [semanticscholar.org]
- 8. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 9. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ablelab.eu [ablelab.eu]
Application Notes and Protocols for Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Within this class, quinoline-3-carboxylate derivatives have emerged as a promising avenue for the development of novel antiproliferative agents.[1][5] These compounds have shown potent activity against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis, disruption of the cell cycle, and inhibition of critical cellular enzymes like protein kinases and topoisomerases.[2][4][5]
This document provides detailed application notes and a generalized protocol for the in vitro use of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate , a specific derivative of this promising class. The following sections will guide researchers on its preparation, application in cell culture, and methods for assessing its biological effects, grounded in the established literature for related quinoline compounds.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C13H12ClNO3 | [6] |
| Molecular Weight | 265.69 g/mol | PubChem |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in DMSO, ethanol | General Knowledge |
| Storage | Store at -20°C for long-term stability | General Knowledge |
Safety Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All handling should be performed in a certified chemical fume hood.
Experimental Protocols
The following protocols are generalized based on common practices for evaluating the in vitro anticancer activity of quinoline derivatives. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for reproducible experimental results. Due to the hydrophobic nature of many quinoline derivatives, an organic solvent is typically required for initial solubilization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Molarity Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM). The formula to use is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) .
-
Solubilization: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
A cell viability assay is a fundamental experiment to determine the cytotoxic or cytostatic effects of a compound on a cancer cell line. The MTT or MTS assay, which measures mitochondrial metabolic activity, is a widely used method.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, K562 for leukemia)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a typical cell viability assay.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Mechanism of Action and Further Investigations
The anticancer activity of quinoline derivatives is often multifaceted. Based on studies of structurally similar compounds, this compound may exert its effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many quinoline-3-carboxylate derivatives have been shown to trigger programmed cell death in cancer cells.[5] This can be investigated by assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.
-
Cell Cycle Arrest: The compound may halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M).[7] This can be assessed by propidium iodide staining and flow cytometry to analyze the DNA content of the cell population.
-
Inhibition of Kinases or Topoisomerases: The quinoline scaffold is a known inhibitor of various protein kinases and topoisomerases, enzymes that are often dysregulated in cancer.[2][4] Kinase inhibition assays or topoisomerase activity assays can be employed to explore these possibilities.
Proposed Signaling Pathway for Investigation:
Caption: Potential mechanisms of action for the compound.
Conclusion
This compound belongs to a class of compounds with significant potential as anticancer agents. The protocols and information provided herein offer a foundational framework for researchers to begin investigating its biological effects in a cell culture setting. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential.
References
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
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Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
This compound. PubChem. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
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Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. [Link]
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]
-
This compound. PubChemLite. [Link]
-
Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. MolPort. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]
-
In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Amerigo Scientific. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Introduction
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative of significant interest in pharmaceutical research and development. The quinoline core is a prevalent scaffold in many biologically active compounds.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various stages of drug development, including formulation, stability testing, and quality control.[2][3] This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic methods for identification and confirmation.
The protocols outlined herein are designed to be robust and adhere to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][4][5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C13H12ClNO3 | [7] |
| Molecular Weight | 265.7 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water | General chemical knowledge |
| UV max | ~282 nm (estimated) | [] |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is the recommended primary method for the routine quantification of this compound due to its specificity, sensitivity, and accuracy. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like quinoline derivatives.[9][10]
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph with a UV detector | Standard instrumentation for pharmaceutical analysis.[9] |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for quinoline derivatives.[9][10] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) | A common mobile phase for quinoline compounds, providing good peak shape and resolution. The acidic modifier helps to suppress the ionization of the hydroxyl group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 282 nm | Based on the UV absorbance maximum of similar structures.[] |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any early-eluting impurities. |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For Drug Substance: Accurately weigh approximately 25 mg of the sample, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage to a suitable volumetric flask. Add methanol to about 70% of the flask volume and sonicate for 15 minutes to ensure complete extraction. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
System Suitability Testing (SST)
Before initiating any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.[5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% for peak area and retention time |
Analytical Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the confirmation of the identity of this compound and for the identification of potential impurities.[11][12][13] Due to the relatively low volatility of the analyte, derivatization may be necessary for optimal performance, though direct analysis is often possible.
GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Provides high selectivity and sensitivity for identification.[11] |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas compatible with MS detection. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading. |
| Injection Volume | 1 µL | |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 20 °C/min to 300 °C; Hold: 5 min | A general-purpose program to elute compounds with a range of volatilities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 50-500 | Covers the molecular ion and expected fragments of the analyte. |
Sample Preparation for GC-MS
Prepare a 100 µg/mL solution of the sample in methanol. If derivatization is required, silylation with a reagent like BSTFA can be performed to increase volatility.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for the initial identification and structural confirmation of this compound.
-
UV-Visible Spectroscopy: A UV-Vis spectrum can be recorded by dissolving the compound in methanol. The spectrum is expected to show a maximum absorbance around 282 nm, which can be used for preliminary identification and for setting the detection wavelength in HPLC.[]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum, typically obtained using a KBr pellet, will provide information about the functional groups present in the molecule. Expected characteristic peaks include C=O stretching (ester and quinolone), O-H stretching (hydroxyl), C-Cl stretching, and aromatic C-H and C=C stretching.
Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[2][3][4][5][6] The validation should be performed in accordance with ICH Q2(R2) guidelines.[5]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from any impurities or excipients. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | ||
| - Repeatability | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% |
| - Intermediate Precision | The precision within a laboratory over different days, with different analysts, and on different equipment. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met, and the results should not be significantly affected. |
Method Validation Workflow
Caption: Workflow for analytical method validation.
Conclusion
The analytical methods detailed in this document provide a robust framework for the analysis of this compound. The primary HPLC-UV method is suitable for routine quantification and quality control, while the GC-MS and spectroscopic methods offer valuable tools for identity confirmation and impurity profiling. Adherence to the principles of method validation outlined herein will ensure the generation of reliable and accurate data, which is paramount in the pharmaceutical industry.
References
-
Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]
-
Chemical Papers. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]
-
MDPI. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H12ClNO3). Retrieved from [Link]
-
MolPort. (n.d.). Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]
-
IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]
-
ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
IOPscience. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
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- 7. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Quinoline Derivatives Using a Validated HPLC-UV Method
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of quinoline derivatives, a class of compounds with significant importance in the pharmaceutical and chemical industries. The described methodology provides a detailed protocol for achieving accurate, precise, and reproducible quantification, essential for quality control, stability studies, and pharmacokinetic assessments. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise.
Introduction: The Significance of Quinolines and the Need for a Validated HPLC-UV Method
Quinoline and its derivatives are a prominent class of heterocyclic aromatic compounds, with a core structure consisting of a benzene ring fused to a pyridine ring. This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory activities. Prominent examples include quinine, chloroquine, and various kinase inhibitors in oncology. Given their potent biological activities, the accurate quantification of quinoline derivatives in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring safety and efficacy.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful, versatile, and widely accessible analytical technique ideally suited for this purpose. Its ability to separate complex mixtures with high resolution, combined with the strong UV absorbance of the quinoline chromophore, makes it a method of choice for routine analysis.
This application note provides a comprehensive guide to developing and validating an HPLC-UV method for quinoline derivatives, grounded in scientific principles and adhering to international regulatory standards, such as those from the International Council for Harmonisation (ICH).
The Science Behind the Separation: Method Development and Rationale
The development of a successful HPLC method is a systematic process of optimizing various chromatographic parameters to achieve the desired separation. For quinoline derivatives, which are basic compounds, careful consideration of the stationary and mobile phases is crucial.
The Stationary Phase: Why a C18 Column is the Workhorse
A reversed-phase C18 (octadecylsilane) column is the most common and effective choice for the analysis of quinoline derivatives. The rationale for this selection is based on the following principles:
-
Hydrophobic Interactions: The nonpolar C18 stationary phase provides strong hydrophobic interactions with the aromatic quinoline ring system, which is the primary mechanism of retention in reversed-phase chromatography.
-
Versatility and Stability: C18 columns are known for their robustness, chemical stability across a reasonably wide pH range (typically pH 2-8), and their ability to separate a broad spectrum of compounds.
The choice of a specific C18 column can be further refined based on factors like particle size (smaller particles for higher efficiency), pore size, and end-capping (to minimize peak tailing due to interactions with residual silanols).
The Mobile Phase: A Critical Factor for Selectivity and Peak Shape
The mobile phase composition is arguably the most critical parameter in controlling the retention and selectivity of quinoline derivatives. A typical mobile phase for this application is a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV cutoff compared to methanol. The proportion of the organic modifier is adjusted to control the retention time of the analytes; a higher percentage of organic solvent will decrease retention.
-
Aqueous Buffer and pH Control: The pH of the mobile phase is a powerful tool for optimizing the chromatography of ionizable compounds like quinolines.[1] As basic compounds, the charge state of quinoline derivatives is pH-dependent.
-
At a low pH (e.g., pH 2.5-3.5), the quinoline nitrogen is protonated, making the molecule more polar and thus less retained on the C18 column. This can be advantageous for achieving sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.
-
Adjusting the pH can also be used to improve the separation of closely related quinoline derivatives with different pKa values.[2]
-
-
Additives: To further improve peak shape, additives like triethylamine (TEA) can be incorporated into the mobile phase. TEA acts as a competing base, masking the residual silanol groups on the silica-based stationary phase and reducing peak tailing.[2]
UV Wavelength Selection: Maximizing Sensitivity
The selection of an appropriate UV detection wavelength is crucial for achieving high sensitivity. Quinolines exhibit strong UV absorbance due to their conjugated aromatic system. A UV-Vis scan of the analyte should be performed to identify the wavelength of maximum absorbance (λmax). For many quinoline derivatives, this falls within the range of 220-280 nm and around 330-350 nm. For instance, a detection wavelength of 260 nm has been successfully used for the simultaneous estimation of chloroquine and primaquine.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC-UV analysis of a representative quinoline derivative. This protocol should be considered a starting point and may require optimization for specific applications.
Instrumentation and Materials
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, orthophosphoric acid).
-
Reference standards of the quinoline derivative(s) of interest.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for quinoline derivatives. |
| Mobile Phase | Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio. | The low pH ensures protonation of the quinoline nitrogen, leading to good peak shape. The buffer maintains a stable pH. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm (or the λmax of the specific derivative) | Maximizes the signal-to-noise ratio for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the quinoline derivative reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation procedure will vary depending on the matrix.
-
Bulk Drug/Pharmaceutical Formulation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
Biological Matrices (e.g., Plasma): Protein precipitation is a common technique. Add a threefold excess of cold acetonitrile or methanol to the plasma sample, vortex, and centrifuge. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.
-
System Suitability Testing (SST): Ensuring System Performance
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure that the chromatographic system is operating correctly.[3] This is a regulatory requirement and a cornerstone of good analytical practice.
SST Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase or a blank solution to ensure no interfering peaks are present.
-
Make at least five replicate injections of a working standard solution (e.g., at the midpoint of the calibration range).
Acceptance Criteria
The following parameters should be evaluated, with typical acceptance criteria provided:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value greater than 2 indicates peak tailing, which can affect integration and accuracy. |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency. Higher numbers indicate better separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the overall system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the mobile phase composition. |
If the SST fails, the cause of the failure must be investigated and rectified before proceeding with sample analysis.
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.
Validation Parameters and Typical Results
The following table summarizes the key validation parameters and provides typical expected results for a quinoline derivative analysis.
| Validation Parameter | Procedure | Typical Acceptance Criteria & Results |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interference from excipients or endogenous compounds at the retention time of the analyte. |
| Linearity | Analyze a series of at least five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. A linear relationship between concentration and peak area should be observed. For Chloroquine, linearity has been established in the range of 100-500 µg/ml.[4] |
| Accuracy | Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%. For Chloroquine, recovery has been reported to be in the range of 98-102%.[4] |
| Precision | - Repeatability (Intra-day): Analyze multiple samples at the same concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. For Chloroquine, an LOD of 1.6 µg/mL has been reported.[5] |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. For Chloroquine, an LOQ of 4.1 µg/mL has been reported.[5] |
| Robustness | Deliberately vary method parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, column temperature ± 5 °C) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Data Presentation and Visualization
Typical Chromatogram
A well-developed method should produce a chromatogram with a sharp, symmetrical peak for the quinoline derivative, well-resolved from any other components in the sample.
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in this application note.
Caption: Overall HPLC-UV analysis workflow for quinoline derivatives.
Caption: Key parameters for method validation according to ICH Q2(R1).
Conclusion
This application note has detailed a comprehensive and scientifically grounded HPLC-UV method for the quantification of quinoline derivatives. By understanding the rationale behind the selection of chromatographic parameters and adhering to rigorous system suitability and method validation protocols, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. The provided protocol serves as a robust starting point for the analysis of this important class of compounds, contributing to the development of safe and effective pharmaceutical products.
References
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(2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. ResearchGate. [Link]
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(n.d.). Development and Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chloroquine and Amodiaquine in Pharmaceutical Formulations. ResearchGate. [Link]
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(2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF CHLOROQUINE AND PRIMAQUINE IN ITS BULK AND PHARM. WJPMR. [Link]
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(n.d.). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. PMC - NIH. [Link]
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(2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
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(2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed. [Link]
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(2017). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF DEXTROMETHORPHAN AND QUINIDINE BY RP-HPLC AND UV-SPECTROMETRY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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(n.d.). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. NIH. [Link]
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(2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]
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Application Notes and Protocols: Investigating Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities. In the realm of oncology, quinoline derivatives have emerged as a versatile and promising class of small molecules for the development of novel anticancer agents.[1][2] These compounds have been shown to exert their therapeutic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cancer cell migration.[1][3] The structural diversity of the quinoline core allows for fine-tuning of its pharmacological properties, making it an attractive starting point for medicinal chemistry campaigns.
This document provides a detailed guide for the investigation of a specific quinoline derivative, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate , as a potential anticancer agent. While this particular molecule is not yet extensively characterized in the cancer literature, its structural features, belonging to the quinoline-3-carboxylate family, suggest it may possess interesting anti-proliferative properties worthy of exploration. These application notes will provide researchers with the foundational knowledge and detailed protocols to begin a systematic evaluation of this compound's potential in cancer research.
Hypothesized Mechanism of Action: A Starting Point for Investigation
Based on the established activities of structurally related quinoline derivatives, we can hypothesize several potential mechanisms through which this compound might exert anti-cancer effects. These hypotheses provide a logical framework for designing initial experiments to probe the compound's biological activity. Many quinoline-based anticancer agents are known to interfere with key signaling pathways that are often dysregulated in cancer.[4]
A plausible starting hypothesis is that this compound could function as an inhibitor of critical protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or kinases within the PI3K/Akt/mTOR pathway.[4] Alternatively, some quinoline derivatives have been shown to intercalate with DNA, leading to cell cycle arrest and apoptosis.[1][5]
Caption: Hypothesized signaling pathways targeted by quinoline derivatives.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a comprehensive workflow for the initial assessment of this compound's anticancer potential.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a fundamental first step to determine the compound's effect on cancer cell viability.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the existing medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the compound induces cell cycle arrest.[5][9]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for Apoptosis and Signaling Pathway Markers
This technique is used to investigate the molecular mechanism of action by detecting changes in the expression of key proteins.[10][11][12]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the compound's efficacy in a living organism.[13][14][15][16]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Standard animal care facilities and ethical approvals
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[15]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Example Data Presentation |
| MTT Assay | IC50 (µM) | A table of IC50 values for the compound against different cancer cell lines. |
| Cell Cycle Analysis | Percentage of cells in G0/G1, S, and G2/M phases | A bar graph comparing the cell cycle distribution in treated vs. control cells. |
| Western Blot | Relative protein expression levels | Densitometry analysis of protein bands, normalized to a loading control. |
| In Vivo Xenograft | Tumor volume (mm³) and body weight (g) | A line graph showing tumor growth over time in treated vs. control groups. |
Experimental Workflow Visualization
Caption: A typical workflow for preclinical anticancer drug discovery.
References
- Jain, C., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. [Source details not fully available in search results]
- El-Sayed, M. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31835-31853.
- Azam, F., et al. (2024). An overview of quinoline derivatives as anti-cancer agents.
- Francia, G., et al. (2011). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Frontiers in Pharmacology, 2, 53.
- Al-Ostath, O. A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
- Li, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10986.
- Wang, Z., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 12, 892494.
- BenchChem. (2025).
- Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute, 100(21), 1504-1505.
- Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 188, 27-46.
- Darzynkiewicz, Z., et al. (2018).
- Noble, C. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Source details not fully available in search results]
- Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.
- BenchChem. (2025).
- Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051.
- Danaher Life Sciences. (n.d.).
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Yaseen, M., et al. (2023). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [Source details not fully available in search results]
- R&D Systems. (n.d.).
- Ahmad, B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 717-730.
- [Source details not fully available in search results]
- Ahmad, B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
- BOC Sciences. (n.d.).
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- PubChem. (n.d.).
- [Source details not fully available in search results]
- PubChem. (n.d.).
- ChemicalBook. (2025).
- El-Gamal, M. I., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
- Apollo Scientific. (n.d.). 16600-22-9 Cas No.
- [Source details not fully available in search results]
- Kráľová, P., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 540.
- Martins, C. C., et al. (2025). 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. Metabolic Brain Disease, 40(8), 307.
- Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6529.
- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- BOC Sciences. (n.d.).
- ChemicalBook. (n.d.).
Sources
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The Strategic Utility of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate as a Pivotal Intermediate in Drug Discovery
Introduction: Unlocking the Potential of the Quinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1] Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a versatile and strategic intermediate in the synthesis of complex bioactive molecules. Its specific substitution pattern—a chlorine atom at the 7-position, a methyl group at the 8-position, and reactive hydroxyl and ester functionalities—offers a rich platform for molecular elaboration.
This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in drug development. The methodologies described herein are designed to be robust and reproducible, empowering scientists to leverage this valuable building block in their quest for novel therapeutics.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 5350-94-7 | [2][] |
| Molecular Formula | C₁₃H₁₂ClNO₃ | [] |
| Molecular Weight | 265.69 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Boiling Point | 395.6°C at 760 mmHg (Predicted) | [] |
| Density | 1.312 g/cm³ (Predicted) | [] |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)Cl | [] |
| InChI | InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16) | [] |
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), ~2.40 (s, 3H, Ar-CH₃), ~4.20 (q, 2H, J=7.1 Hz, -OCH₂CH₃), ~7.40 (d, 1H, J=8.8 Hz, H-6), ~8.10 (d, 1H, J=8.8 Hz, H-5), ~8.50 (s, 1H, H-2), ~12.0 (br s, 1H, -OH/NH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~14.5 (-OCH₂CH₃), ~17.0 (Ar-CH₃), ~60.0 (-OCH₂CH₃), ~110.0 (C3), ~118.0 (C4a), ~123.0 (C6), ~125.0 (C5), ~126.0 (C8), ~134.0 (C7), ~140.0 (C8a), ~148.0 (C2), ~165.0 (C=O, ester), ~175.0 (C4).
-
FT-IR (ATR, cm⁻¹): ~3200-2800 (br, O-H, N-H stretching), ~2980 (C-H stretching), ~1700 (C=O stretching, ester), ~1650 (C=O stretching, quinolone), ~1600, ~1550 (C=C, C=N stretching), ~1250 (C-O stretching), ~800 (C-Cl stretching).
-
Mass Spectrometry (EI): m/z (%) 265 [M]⁺, 220 [M-OEt]⁺.
Synthetic Protocol: The Gould-Jacobs Reaction
The synthesis of this compound is efficiently achieved via the Gould-Jacobs reaction.[7][8] This classic method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.
The causality behind this synthetic choice lies in the commercial availability of the starting materials and the reaction's reliability for constructing the 4-hydroxyquinoline core. The intramolecular cyclization is a thermally driven 6-electron electrocyclization, which necessitates high temperatures. The use of a high-boiling solvent like Dowtherm A ensures a controlled and sufficiently high reaction temperature for efficient ring closure.[9]
Caption: Workflow for the Gould-Jacobs synthesis.
Detailed Experimental Protocol:
Materials:
-
3-Chloro-2-methylaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Dowtherm A (or another high-boiling inert solvent like diphenyl ether)
-
Hexane or petroleum ether for washing
Procedure:
-
Condensation: In a round-bottom flask, combine 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material. Ethanol is evolved during this step.
-
Cyclization: In a separate flask equipped with a reflux condenser and a dropping funnel, bring a sufficient volume of Dowtherm A to a vigorous boil (approx. 250-260°C).
-
Slowly add the crude anilidomethylenemalonate intermediate from the previous step to the boiling Dowtherm A. Caution: The addition should be done carefully to control the evolution of ethanol.
-
Maintain the vigorous reflux for 30-60 minutes after the addition is complete. The product will begin to precipitate from the hot solution.
-
Isolation and Purification: Allow the reaction mixture to cool to below 100°C and then add hexane or petroleum ether to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane or petroleum ether to remove the high-boiling solvent.
-
Dry the product under vacuum. The product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a high-boiling solvent like dimethylformamide (DMF) or acetic acid can be performed.
Application as a Chemical Intermediate: Synthesis of a 4-Chloroquinoline Precursor
A primary application of this compound is its conversion to the corresponding 4-chloro derivative, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution, making this derivative a valuable precursor for a wide range of biologically active molecules, particularly antimalarials and kinase inhibitors.[2]
The transformation of the 4-hydroxy (or more accurately, the 4-oxo tautomer) to the 4-chloro group is typically achieved by treatment with phosphorus oxychloride (POCl₃).[10][11] This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: Conversion to the 4-chloro derivative.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
-
Acetone
-
Ice
-
50% Sodium hydroxide solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound in an excess of phosphorus oxychloride.
-
Chlorination: Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. The distillation should be performed in a well-ventilated fume hood.
-
Dissolve the residue in a minimal amount of acetone and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to pH 7-8 with a 50% sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Downstream Application: A Gateway to Bioactive Molecules
The resulting Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a versatile intermediate for the synthesis of various potential drug candidates. The 4-chloro position is highly susceptible to nucleophilic substitution by amines, alcohols, and thiols, allowing for the introduction of diverse side chains that can modulate the biological activity of the final compound.
For instance, reaction with various primary and secondary amines can lead to the synthesis of libraries of 4-aminoquinoline derivatives, which are known to possess antimalarial and anticancer properties. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space for drug discovery.
Caption: Potential downstream synthetic pathways.
Conclusion and Future Perspectives
This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. The robust and scalable synthesis via the Gould-Jacobs reaction, coupled with its facile conversion to the highly reactive 4-chloro derivative, makes it an attractive starting point for the synthesis of diverse libraries of potential therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the use of this versatile building block in the ongoing search for novel and effective treatments for a range of diseases.
References
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Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of Novel Quinoline Compounds
Introduction: The Enduring Potential of Quinolone Scaffolds in Antimicrobial Drug Discovery
Quinolone derivatives have long been a cornerstone of antimicrobial therapy, valued for their broad-spectrum activity and potent bactericidal effects.[1][2] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, underpins their efficacy.[3][4] As the challenge of antimicrobial resistance intensifies, the quinoline scaffold remains a fertile ground for the development of new chemical entities with improved potency, expanded spectra, and the ability to circumvent existing resistance mechanisms.[4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of novel quinoline compounds, from initial screening to preliminary safety assessment. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[6][7] More than a mere recitation of steps, this document elucidates the scientific rationale behind each experimental choice, fostering a deeper understanding of the principles of antimicrobial susceptibility testing.
Section 1: Understanding the Mechanism of Action of Quinolone Compounds
Quinolones exert their bactericidal activity by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, quinolones stabilize a state in which the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.[4]
It is imperative to acknowledge the primary mechanisms by which bacteria develop resistance to quinolones:
-
Target-Site Mutations: Alterations in the quinolone-binding regions of the gyrA, gyrB, parC, or parE genes can reduce the affinity of the drug for its target enzymes.[1][3]
-
Reduced Intracellular Concentration: This can occur through decreased uptake due to alterations in porin channels or increased efflux via the overexpression of efflux pumps.[1][5]
-
Plasmid-Mediated Resistance: The acquisition of genes, such as qnr, on plasmids can protect the target enzymes from quinolone binding.[5]
A thorough understanding of these mechanisms is vital for the rational design of new quinoline derivatives that can overcome existing resistance.
Caption: Workflow for the broth microdilution assay to determine MIC.
Data Presentation: MIC Values
Summarize the MIC data in a clear and concise table.
| Compound | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Escherichia coli ATCC 25922 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |
| Quinolone A | 2 | 4 | 16 |
| Quinolone B | 0.5 | 1 | 8 |
| Ciprofloxacin | 0.25 | 0.06 | 0.5 |
Section 3: Secondary Antimicrobial Screening: Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents. It is a valuable secondary screening tool that is simple, cost-effective, and provides a visual representation of antimicrobial activity.
Protocol: Disk Diffusion Assay
This protocol is based on the EUCAST guidelines. [8] 1. Preparation of Materials:
-
Test Compound: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the quinoline compound.
-
Media: Mueller-Hinton Agar (MHA) is the standard medium. The agar depth should be uniform (4.0 ± 0.5 mm).
-
Microorganism: Use a standardized inoculum as described in the broth microdilution protocol.
2. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
3. Application of Disks:
-
Aseptically place the impregnated disks on the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.
4. Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
The interpretation of the zone diameters (Susceptible, Intermediate, or Resistant) requires correlation with established MIC breakpoints, which may not be available for novel compounds. For drug discovery purposes, the zone diameter provides a relative measure of potency.
Section 4: Preliminary Safety Assessment: Cytotoxicity Testing
Evaluating the cytotoxicity of novel compounds against mammalian cells is a critical step to assess their potential for therapeutic use. [9][10]The MTT assay is a widely used colorimetric method to determine cell viability. [9]
Protocol: MTT Cytotoxicity Assay
1. Preparation of Materials:
-
Test Compound: Prepare serial dilutions of the quinoline compound in cell culture medium.
-
Cell Line: Select an appropriate mammalian cell line (e.g., HEK293, HepG2).
-
Media: Use the recommended culture medium for the chosen cell line.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilizing Agent: DMSO or an acidic isopropanol solution.
2. Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow the cells to adhere overnight.
-
Remove the old medium and add the medium containing the various concentrations of the quinoline compound.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.
Data Presentation: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) after 48h Exposure |
| Quinolone A | HEK293 | > 100 |
| Quinolone B | HEK293 | 75.2 |
| Doxorubicin | HEK293 | 1.5 |
Section 5: Data Interpretation and Next Steps
The initial screening data provides a foundation for further development. A promising quinoline candidate will exhibit:
-
Potent Antimicrobial Activity: Low MIC values against a broad range of clinically relevant pathogens.
-
Favorable Selectivity: A high IC₅₀ value in cytotoxicity assays, indicating low toxicity to mammalian cells. The selectivity index (SI), calculated as IC₅₀ / MIC, is a useful metric. A higher SI value is desirable.
Compounds with a promising profile should be advanced to more comprehensive studies, including:
-
Mechanism of Action Studies: To confirm the target and investigate potential off-target effects.
-
Resistance Development Studies: To assess the propensity for bacteria to develop resistance to the compound.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance in animal models of infection.
By adhering to these standardized and scientifically grounded protocols, researchers can confidently and efficiently evaluate the potential of novel quinoline compounds in the ongoing search for new and effective antimicrobial agents.
References
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(11), 1565-1574. [Link]
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Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone resistance. Cold Spring Harbor Perspectives in Medicine, 5(11), a025320. [Link]
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Wolfson, J. S., & Hooper, D. C. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. Reviews of Infectious Diseases, 11(Supplement_5), S960-S968. [Link]
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Martínez-Martínez, L., & Pascual, A. (2018). Mechanisms of quinolone action and resistance: where do we stand?. Microbiology, 164(4), 419-427. [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
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Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2019). EUCAST disk diffusion method for antimicrobial susceptibility testing - Version 7.0. [Link]
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Slideshare. (2019). EUCAST disk diffusion method. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. [Link]
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TL;DR Pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
-
GlobalSpec. (2015). CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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CLSI. (2025). CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. [Link]
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Application Notes and Protocols: Molecular Docking Studies of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. This document outlines a strategic and scientifically rigorous approach, from the initial stages of target identification to the final validation of docking results. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible in silico data. By integrating established computational methodologies with field-proven insights, this guide serves as a practical resource for investigating the therapeutic potential of this quinoline derivative.
Introduction to this compound
This compound is a quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-HIV properties.[1][2][3][4][5] The specific substitutions on the quinoline ring of the title compound—a chloro group at position 7, a hydroxyl group at position 4, a methyl group at position 8, and an ethyl carboxylate at position 3—are expected to modulate its physicochemical properties and biological activity.
Given the novelty of this specific compound and the absence of extensive biological data in the public domain, molecular docking serves as a powerful initial step to explore its potential therapeutic applications by predicting its binding affinity and interaction patterns with various biological targets.
Target Identification and Selection: A Rationale-Driven Approach
The success of any molecular docking study hinges on the selection of biologically relevant protein targets.[6] In the absence of established targets for this compound, a rational, evidence-based approach to target identification is paramount. This involves leveraging data from structurally similar compounds and understanding the molecular basis of diseases where quinoline derivatives have shown promise.
In Silico Target Identification Strategies
Modern drug discovery utilizes computational methods for target prediction and prioritization.[7] Network-based analyses, which map protein-protein interaction networks, gene regulatory networks, and metabolic pathways, can reveal proteins that are central to disease processes.[7] Such approaches help in understanding the systemic impact of modulating a specific protein.[7]
Potential Target Classes for Quinoline Derivatives
Based on the known activities of quinoline derivatives, the following protein families represent promising starting points for docking studies:
-
Kinases: Many quinoline derivatives are known to be kinase inhibitors. For instance, Serine/threonine-protein kinase 10 (STK10) has been a target for newly designed quinoline derivatives with anticancer potential.[1]
-
Reverse Transcriptase: Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[4]
-
DNA Gyrase/Topoisomerase: Quinolone antibiotics, a class of compounds containing the quinoline ring system, target bacterial DNA gyrase and topoisomerase IV.
-
Receptors in Cancer Cell Lines: Studies on other 7-chloroquinoline derivatives have shown cytotoxic activity against various human cancer cell lines.[8]
The selection of a specific protein target should be justified by its role in a disease of interest and the presence of a well-defined binding pocket suitable for small molecule interaction.[9][10]
Pre-Docking Preparations: Ensuring Data Integrity
Ligand Preparation
The 3D structure of this compound can be generated using molecular modeling software. It is crucial to perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. The chemical properties of the compound can be found on platforms like PubChem.[11][12]
Protein Preparation
The 3D structure of the target protein should be obtained from a reputable database such as the Protein Data Bank (PDB).[10] The downloaded structure must be prepared by:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Adding hydrogen atoms, as they are typically absent in crystal structures.
-
Assigning correct bond orders and protonation states for amino acid residues.
Molecular Docking Protocol: A Step-by-Step Workflow
This protocol outlines a generalized workflow for molecular docking using widely accepted software and methodologies.
Defining the Binding Site
The binding site on the target protein must be defined. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the binding pocket. In the absence of a co-crystallized ligand, binding site prediction tools can be employed.
Docking Simulation
Molecular docking can be performed using various software packages like AutoDock, Glide, or GOLD.[1][13] The docking algorithm will explore a multitude of possible conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Analysis and Interpretation of Docking Results
Binding Energy/Docking Score
The binding energy, often presented as a docking score, reflects the predicted affinity of the ligand for the protein.[14] A more negative value generally indicates a stronger predicted binding interaction.[15][16][17] It is important to note that the docking score is a predictive value and may not directly correlate with experimental binding affinities.[14]
| Parameter | Interpretation | Significance |
| Binding Energy (kcal/mol) | A lower (more negative) value suggests a more stable ligand-protein complex.[14] | Helps in ranking different ligands or poses. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the binding site.[14] | Crucial for understanding the mechanism of interaction. |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues.[15] | Provides insights into the key residues involved in binding. |
Binding Pose and Interactions
Visual inspection of the top-ranked binding poses is essential.[15][16] This allows for the identification of key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site.[15]
Validation of the Docking Protocol: A Self-Validating System
To ensure the reliability of the docking results, the protocol must be validated.[18][19]
Re-docking of a Co-crystallized Ligand
If the protein structure was obtained with a co-crystallized ligand, a primary validation step is to remove this ligand and then dock it back into the binding site.[18] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[15][18][20]
Docking of Known Binders and Decoys
Another robust validation method involves docking a set of known active compounds (binders) and a set of known inactive or presumed inactive compounds (decoys) against the target protein.[19][21] A reliable docking protocol should be able to distinguish between these two sets, typically by assigning significantly better docking scores to the active compounds.[21]
Validation Workflow Diagram
Caption: Key steps in validating a molecular docking protocol.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to reduce the likelihood of late-stage failures. Computational tools can predict these properties for this compound, providing valuable insights into its drug-likeness.
| ADMET Parameter | Significance in Drug Development |
| Absorption | Predicts oral bioavailability and intestinal absorption. |
| Distribution | Assesses factors like blood-brain barrier penetration and plasma protein binding. |
| Metabolism | Identifies potential metabolic liabilities and interactions with cytochrome P450 enzymes. |
| Excretion | Predicts the primary routes of elimination from the body. |
| Toxicity | Flags potential toxicological concerns, such as carcinogenicity or hepatotoxicity. |
Conclusion and Future Directions
Molecular docking provides a powerful and cost-effective platform for generating initial hypotheses about the potential biological activity of this compound. The protocols outlined in these application notes emphasize a rigorous and validated approach to in silico analysis. The results from these studies can guide the selection of this compound for further experimental validation through in vitro and in vivo assays, ultimately accelerating the drug discovery and development process.
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How to validate the molecular docking results ? | ResearchGate. (2022-04-25). (URL: [Link])
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How can I validate docking result without a co-crystallized ligand?. (2021-04-19). (URL: [Link])
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What are the best ways to validate a docking result? - ResearchGate. (2013-10-22). (URL: [Link])
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How to interprete and analyze molecular docking results? - ResearchGate. (2024-09-19). (URL: [Link])
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (URL: [Link])
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025-08-12). (URL: [Link])
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How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio - YouTube. (2025-07-28). (URL: [Link])
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Interpretation of Molecular docking results? - ResearchGate. (2023-12-05). (URL: [Link])
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (URL: [Link])
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“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES” - AWS. (URL: [Link])
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Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives - ResearchGate. (2021-10-22). (URL: [Link])
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Application Notes & Protocols: In Vitro Assay Development for Screening Quinoline Derivatives
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] Effective screening of quinoline derivative libraries requires robust, reliable, and relevant in vitro assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, develop, validate, and implement in vitro assays for characterizing novel quinoline compounds. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols for foundational assays, and outline the statistical validation necessary to ensure data integrity.
Introduction: The Versatility of the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in pharmaceutical development.[3][4] Its derivatives have yielded landmark drugs such as the antimalarial chloroquine and various anticancer agents.[2][5] The chemical versatility of the quinoline ring allows for extensive modification, enabling the creation of large, diverse chemical libraries.[6] This structural diversity translates to a wide range of pharmacological activities, targeting everything from parasitic enzymes to critical kinases in cancer signaling pathways.[6][7] The primary goal of an in vitro screening campaign is to efficiently identify "hit" compounds from these libraries that exhibit a desired biological effect, warranting further investigation in the drug discovery pipeline.
The Assay Development Workflow: A Strategic Overview
A successful screening campaign is built upon a meticulously planned and validated assay. The process is iterative and requires a clear understanding of the target biology and the technical nuances of the chosen assay platform. An assay is essentially a set of reagents that produce a quantifiable signal, allowing a biological process to be measured.[8] The quality and reliability of this signal are paramount.
The overall workflow can be visualized as a multi-stage funnel, starting broad and progressively narrowing down to the most promising candidates.
Figure 1. High-level workflow for in vitro screening of quinoline derivatives.
Foundational Assay Protocol: Assessing Cytotoxicity with MTT
A crucial first step for any compound library, especially those intended as anticancer agents, is to assess general cytotoxicity.[9] The MTT assay is a robust, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][11] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[12] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[13]
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Quinoline derivatives stock solutions (e.g., 10 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates.
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete growth medium. This density must be determined empirically but is typically between 5,000-10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control), "media only" (background control), and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in complete growth medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the samples on a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm (570 nm is common). A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Target-Based Assay Protocol: Enzyme Inhibition Screening
While cytotoxicity assays provide a global view of a compound's effect, target-based assays are essential for understanding its mechanism of action.[14] Many quinoline derivatives function by inhibiting specific enzymes, such as protein kinases in cancer pathways or essential enzymes in pathogens.[7][15] Enzyme inhibition assays are designed to measure how a compound affects the rate of a specific enzymatic reaction.[16][17]
Protocol 4.1: Generic Kinase Inhibition Assay (Example)
Principle: This protocol describes a common format for a kinase inhibition assay using a fluorescent readout. The kinase uses ATP to phosphorylate a specific peptide substrate. The assay uses an antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is labeled, and its binding to the phosphorylated peptide generates a quantifiable signal (e.g., fluorescence polarization, FRET, or luminescence). An inhibitor will prevent phosphorylation, leading to a decrease in signal.
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
ATP (at a concentration near the Kₘ for the kinase).
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
-
Detection reagent (e.g., phospho-specific antibody conjugated to a fluorophore).
-
Stop solution (e.g., EDTA to chelate Mg²⁺ and stop the kinase reaction).
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase).
-
Low-volume 384-well assay plates (e.g., black, non-binding surface).
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or a sensitive liquid handler, dispense nanoliter volumes of quinoline derivatives (from a dilution series in DMSO) into the wells of a 384-well plate.
-
Include positive control (known inhibitor) and negative control (DMSO only) wells.
-
-
Enzyme Addition:
-
Prepare a solution of the kinase in kinase reaction buffer.
-
Add the kinase solution to all wells (except for a "no enzyme" background control) and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution containing the peptide substrate and ATP in kinase reaction buffer.
-
Add this solution to all wells to start the enzymatic reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the optimal time (e.g., 60-120 minutes). This time should be within the linear range of the reaction, which must be determined during assay optimization.
-
-
Reaction Termination and Detection:
-
Add the stop solution containing the detection reagents to each well.
-
Incubate for the required time (e.g., 60 minutes) at room temperature to allow the detection antibody to bind.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., a fluorescence polarization reader). The signal in each well is inversely proportional to the inhibitory activity of the compound it contains.
-
The Self-Validating System: Ensuring Data Trustworthiness
Key Validation Parameters
The primary goal is to ensure a sufficient "window" between the positive and negative controls, with low data variability.
| Parameter | Formula | Interpretation | Ideal Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 3 |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | Measures the separation relative to background noise. | > 10 |
| Z'-Factor | 1 - [ (3SD_pos + 3SD_neg) / |Mean_pos - Mean_neg| ] | A measure of assay quality that accounts for both dynamic range and data variation.[21][22] | > 0.5 |
| Table 1: Key statistical parameters for HTS assay validation. SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively. |
Causality: The Z'-factor is the gold standard for HTS validation because it elegantly combines the mean and standard deviation of both high (negative control, e.g., DMSO) and low (positive control, e.g., potent inhibitor) signals into a single, dimensionless number.[21][23] A Z'-factor between 0.5 and 1.0 is considered an excellent assay, indicating that the separation between the control signals is large enough to confidently identify "hits" with a low rate of false positives or false negatives.[21][22] An assay with a Z'-factor below 0.5 is marginal and requires further optimization before use in a large-scale screen.[21]
Figure 2. The Z'-Factor calculation and interpretation guide.
Data Analysis: From Raw Reads to Actionable Insights
Normalization
Raw data from the plate reader must first be normalized to account for plate-to-plate and day-to-day variability. Data is typically normalized to the control wells on each plate.
-
Percent Inhibition (%) = 100 * (1 - [ (Value_compound - Mean_pos) / (Mean_neg - Mean_pos) ] )
Where Value_compound is the signal from a test well, Mean_pos is the average signal of the positive control (e.g., 100% inhibition), and Mean_neg is the average signal of the negative control (e.g., 0% inhibition/DMSO).
Dose-Response and IC₅₀ Determination
For compounds identified as "hits" in the primary screen, a full dose-response curve must be generated to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[24][25][26]
Procedure:
-
Test the compound over a range of concentrations (typically an 8- to 12-point, 3-fold serial dilution).
-
Plot the normalized response (e.g., % Inhibition) against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (four-parameter logistic equation) to calculate the IC₅₀ value.[27]
A lower IC₅₀ value indicates a more potent compound, meaning less of it is needed to achieve the desired effect.[24][28] This is a critical metric for ranking hits and prioritizing them for further studies.
Conclusion
The development of in vitro assays for screening quinoline derivatives is a systematic process that balances biological relevance with technical robustness. By starting with a clear objective, selecting appropriate assay formats, and performing rigorous statistical validation, researchers can build a self-validating screening system. The detailed protocols for cytotoxicity and enzyme inhibition assays provided herein serve as a foundational starting point. Ultimately, a well-designed assay workflow, from initial development through to IC₅₀ determination, is indispensable for efficiently navigating the vast chemical space of quinoline derivatives and identifying promising new candidates for therapeutic development.
References
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Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Available at: [Link]
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Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
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Z-factors. (2018). BIT 479/579 High-throughput Discovery. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]
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A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2011). Environmental Health Perspectives. Available at: [Link]
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On HTS: Z-factor. (2023). On HTS. Available at: [Link]
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IC50. Wikipedia. Available at: [Link]
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity. Available at: [Link]
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HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Available at: [Link]
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HTS Assay Validation. (2012). Assay Guidance Manual. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Available at: [Link]
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Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Available at: [Link]
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IC50. Nodes Bio Glossary. Available at: [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
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Introduction - High-Throughput Screening Center. University of Illinois Chicago. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. Available at: [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2020). Molecules. Available at: [Link]
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Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. Available at: [Link]
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Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. Available at: [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). ResearchGate. Available at: [Link]
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Inhibitor Screening Kits. Biocompare. Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]
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Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020). Archiv der Pharmazie. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Functionalized 7-Chloroquinolines
Introduction: The Enduring Significance of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline nucleus is a privileged scaffold in medicinal chemistry, most famously forming the core of the antimalarial drug chloroquine.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of this heterocyclic system stems from the various positions on the quinoline ring that can be functionalized, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern techniques for the synthesis of functionalized 7-chloroquinolines. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.
Part I: Construction of the Core 7-Chloroquinoline Ring System
The foundational step in accessing this class of compounds is the construction of the quinoline ring itself. Two classical methods, the Gould-Jacobs and Conrad-Limbach reactions, remain highly relevant for preparing the necessary precursors.
The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives, which are key intermediates that can be subsequently chlorinated to yield 4,7-dichloroquinoline, a versatile precursor for further functionalization.[5] The reaction proceeds through the condensation of an appropriately substituted aniline (in this case, 3-chloroaniline) with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[5][6]
Mechanism and Rationale: The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the malonic ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5][7] The critical step is the high-temperature intramolecular cyclization, which forms the pyridine ring of the quinoline system.[7] This thermal cyclization is often the rate-limiting step and requires significant heat to overcome the activation energy barrier.[6][7] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.
Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction
This protocol outlines the synthesis starting from 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv.).
-
Heat the mixture, typically on a steam bath or in an oil bath at 100-120 °C, for 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]
-
Allow the mixture to cool. The intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step.
Step 2: Thermal Cyclization
-
The crude intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250 °C with vigorous stirring.[9] This high temperature is crucial for the electrocyclic ring-closing to occur.[9]
-
Maintain this temperature for 20-30 minutes. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.
-
Cool the mixture and filter the precipitate. Wash the solid with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.
Step 3: Saponification and Decarboxylation
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 2-4 hours to facilitate saponification of the ester to the corresponding carboxylic acid.
-
Cool the solution and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 4-5. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate.
-
Filter the solid, wash with water, and dry.
-
For decarboxylation, heat the carboxylic acid intermediate above its melting point (typically 250-270 °C) until gas evolution (CO₂) ceases. The product, 7-chloro-4-hydroxyquinoline, is obtained upon cooling.
Step 4: Chlorination to 4,7-Dichloroquinoline
-
Carefully add 7-chloro-4-hydroxyquinoline to phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-3 hours.[10]
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a base (e.g., ammonia solution or sodium carbonate) to precipitate the 4,7-dichloroquinoline.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.[11]
The Conrad-Limpach Reaction
An alternative to the Gould-Jacobs reaction is the Conrad-Limpach synthesis, which also involves the condensation of an aniline with a β-ketoester.[9][12] The key difference lies in the reaction conditions, which dictate the regioselectivity of the cyclization and the final product. At lower temperatures, the reaction favors attack at the ester carbonyl (Knorr synthesis, yielding 2-hydroxyquinolines), while higher temperatures favor attack at the keto group, leading to the desired 4-hydroxyquinolines as in the Conrad-Limpach pathway.[9]
Mechanism and Rationale: The reaction proceeds by heating an aniline with a β-ketoester, leading to the formation of a Schiff base intermediate. This intermediate then undergoes a thermal cyclization at high temperatures (around 240-250 °C) to form the 4-hydroxyquinoline.[9][13] The use of an inert, high-boiling solvent is critical to achieve high yields in the cyclization step.[9]
Part II: Modern Techniques for Functionalization
With the 7-chloroquinoline scaffold in hand (often as 4,7-dichloroquinoline), modern synthetic methods offer precise control over the introduction of various functional groups at different positions.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This makes it a prime site for introducing side chains, particularly amines, which are crucial for the biological activity of many quinoline-based drugs.[11][14]
Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The high reactivity of the C4-chloro substituent allows for its selective displacement even in the presence of other halogens on the ring, such as the C7-chloro group.[11] This selective reactivity is fundamental to the synthesis of compounds like chloroquine and its analogs.[15]
Protocol 2: Synthesis of a 4-Amino-7-chloroquinoline Derivative
This protocol describes the general procedure for reacting 4,7-dichloroquinoline with an amine.
Materials:
-
4,7-Dichloroquinoline
-
Desired primary or secondary amine (e.g., 2-aminoethanol[11])
-
Solvent (e.g., ethanol, neat amine[16])
-
Base (optional, e.g., K₂CO₃[14])
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4,7-dichloroquinoline (1 equiv.) in a suitable solvent like ethanol.
-
Add the desired amine (typically 2-3 equivalents). For less reactive amines, the reaction can be run neat (using the amine as the solvent).[16]
-
Heat the reaction mixture to reflux. Reaction times can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.[11][16]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).[1][11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[17][18] These methods allow for the formation of C-C, C-N, and C-O bonds at positions that are unreactive towards traditional SNAr reactions, such as the C2, C5, C6, and C8 positions.
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or alkyl groups by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.[19]
Rationale and Selectivity: In di- or polyhalogenated quinolines, the reactivity of the C-X bond in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl.[20] This predictable reactivity allows for the selective functionalization of a C-Br bond in the presence of a C-Cl bond, a common strategy in the synthesis of complex quinoline derivatives.[20][21] For coupling unreactive aryl chlorides, such as the 7-chloro group, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to facilitate the challenging oxidative addition step.[19]
Protocol 3: General Protocol for Suzuki-Miyaura Coupling at the C7-Position
This protocol provides a general starting point for the Suzuki coupling of a 7-chloroquinoline substrate.
Materials:
-
7-Chloroquinoline substrate (1 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%)[19]
-
Phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%)[19]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv.)[19]
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)[20]
Procedure:
-
To an oven-dried Schlenk flask, add the 7-chloroquinoline substrate, arylboronic acid, palladium precursor, ligand, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19][20]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[20]
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an aryl halide with an amine, enabling the formation of C-N bonds at positions not amenable to SNAr.[22] This reaction is highly valuable for synthesizing quinoline derivatives with diverse amino functionalities.
Rationale: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by the base, and reductive elimination.[23] The choice of ligand is critical for the success of the reaction, with specialized bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) being essential for achieving high yields and broad substrate scope, especially with less reactive aryl chlorides.[22][24]
C-H Activation/Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for functionalizing heterocycles.[25] This approach avoids the pre-functionalization (e.g., halogenation) of the substrate, thereby shortening synthetic sequences. For quinolines, C-H functionalization can be directed to various positions (C2, C3, C4, C5, C8) depending on the catalyst, directing group, and reaction conditions.[25][26]
Rationale: Transition metal catalysts (e.g., Pd, Rh, Ir) can cleave a C-H bond and insert the metal, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond.[25] Often, the quinoline nitrogen atom itself can act as a directing group, facilitating functionalization at the C8 position. Alternatively, using quinoline N-oxides can direct functionalization to the C2 position.[25]
Data Summary and Workflow Visualization
Table 1: Comparison of Synthetic Methodologies
| Technique | Target Position(s) | Key Strengths | Key Challenges | Typical Ligands/Reagents |
| Gould-Jacobs | C4 (via 4-OH) | Scalable, uses simple starting materials. | High reaction temperatures, harsh conditions. | 3-chloroaniline, DEEM, POCl₃ |
| SNAr | C4 | High reactivity, selective at C4. | Limited to activated positions, requires strong nucleophiles. | Amines, Alcohols, Thiols |
| Suzuki-Miyaura | C2, C5, C6, C7, C8 | Broad scope for C-C bonds, good functional group tolerance. | Requires pre-functionalization (halide), catalyst sensitivity. | Pd(OAc)₂, SPhos, XPhos, K₃PO₄ |
| Buchwald-Hartwig | C2, C5, C6, C7, C8 | Excellent for C-N bond formation. | Ligand sensitivity, requires strictly inert conditions. | Pd₂(dba)₃, Xantphos, NaOtBu |
| C-H Activation | C2, C5, C8 | Atom economical, avoids pre-functionalization. | Regioselectivity can be challenging, requires directing groups. | Pd(OAc)₂, Rh(III) complexes |
Diagrams of Key Workflows
Caption: Workflow for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.
Caption: A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The synthesis of functionalized 7-chloroquinolines remains a dynamic and important area of chemical research. While classical methods like the Gould-Jacobs reaction provide reliable access to the core scaffold, modern palladium-catalyzed cross-coupling and C-H activation techniques have dramatically expanded the toolbox for introducing molecular diversity. These advanced methods offer unparalleled precision, enabling the synthesis of novel analogs for drug discovery and materials science. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of this vital class of heterocyclic compounds.
References
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D'hooghe, M., et al. (2011). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Beilstein Journal of Organic Chemistry, 7, 1146–1153. Available at: [Link]
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Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5340-5343. Available at: [Link]
-
Kaur, K., et al. (2010). A broad overview is presented describing the current knowledge and the ongoing research concerning the 4-aminoquinolines (4AQ) as chemotherapeutic antimalarial agents. Current Medicinal Chemistry, 17(18), 1938-1976. Available at: [Link]
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Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]
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Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]
-
Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences, 63(6), 460-466. Available at: [Link]
-
Béni, S., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(23), 4249. Available at: [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1260-1269. Available at: [Link]
-
da Silva, A. C. A., et al. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(10), 2133-2144. Available at: [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
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Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(28), 6587-6598. Available at: [Link]
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Perković, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6527. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
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Consensus. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Available at: [Link]
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Kouznetsov, V. V., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1629. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]
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ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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PubMed. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 76(17), 7136-7143. Available at: [Link]
-
National Institutes of Health. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 76(17), 7136-7143. Available at: [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2022). A benign and proficient procedure for preparation of quinoline derivatives. J Popul Ther Clin Pharmacol, 29(1), e1-e12. Available at: [Link]
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Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]
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PubMed. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]
-
ResearchGate. (2015). Acid‐catalyzed multicomponent Conrad–Limpach reaction. Available at: [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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MDPI. (2012). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 2(1), 60-61. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1466-1501. Available at: [Link]
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YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
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Grafiati. (2022). Bibliographies: '7-chloroquinoline'. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS: 5350-94-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this quinoline derivative and aim to achieve high purity through recrystallization. This guide provides in-depth troubleshooting, frequently asked questions, and a validated protocol based on established crystallization principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of this compound.
Question 1: What is the underlying principle for purifying this quinoline derivative via recrystallization?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is that most organic solids, including this compound, are more soluble in a hot solvent than in a cold one.[2][3] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice. The impurities, which are present in lower concentrations or have different solubility profiles, remain dissolved in the cold solvent (mother liquor).[4][5] This allows for the separation of the pure crystalline solid by filtration.
Question 2: What are the key characteristics of an ideal solvent for this recrystallization?
Selecting the right solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit the following properties:
-
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7] This differential is crucial for maximizing the recovery yield.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][8]
-
Chemical Inertness: The solvent must not react with the this compound.[6][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6][7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
Question 3: Which solvents are recommended for this compound?
The quinoline core, hydroxyl group, and ester functionality of the target molecule suggest that polar solvents would be appropriate. However, empirical testing is always necessary. Below is a table of suggested starting solvents for screening.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Often a good choice for compounds with hydrogen-bonding capabilities. A related quinoline derivative was successfully recrystallized from ethanol.[9][10] |
| Acetic Acid | 118 | The acidic nature can protonate the quinoline nitrogen, potentially altering solubility favorably. Good for polar compounds. |
| N,N-Dimethylformamide (DMF) | 153 | A highly polar aprotic solvent capable of dissolving many complex organic molecules. Its high boiling point can be a disadvantage for removal. |
| Ethyl Acetate / Hexane | ~60-70 | A two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and add hexane (the "bad" solvent) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[11] This is useful if no single solvent has the ideal temperature coefficient. |
| Acetone / Petroleum Ether | ~40-60 | A similar two-solvent system to the one above, useful for generating crystals from oils or highly soluble compounds.[10] |
Question 4: What are the potential impurities I might be removing?
Impurities typically stem from the synthetic route. A common synthesis for 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[12] Potential impurities could therefore include:
-
Unreacted 2-amino-4-chlorotoluene.
-
Unreacted diethyl ethoxymethylenemalonate.
-
Intermediates that failed to cyclize.
-
By-products from side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
Question 5: My compound won't dissolve, even in a large amount of hot solvent. What should I do?
This indicates that you have chosen an inappropriate solvent.[6] The compound is essentially insoluble. You must select a new, more suitable solvent or a solvent mixture. Refer back to the solvent selection table and perform small-scale solubility tests in test tubes before committing your entire batch.
Question 6: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?
This is a common issue that typically arises from two main causes: the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.[13][14]
-
Cause A: Too much solvent was used. The concentration of the compound is too low to crystallize.
-
Solution: Re-heat the flask and gently boil off some of the solvent to increase the concentration.[15] Allow it to cool again.
-
-
Cause B: Lack of nucleation sites.
-
Solution 1: Induce Crystallization. Gently scratch the inside of the flask at the surface of the liquid with a clean glass rod.[15] The microscopic scratches provide a surface for the first crystals to form.
-
Solution 2: Seeding. If you have a small amount of the pure solid, add a tiny crystal (a "seed") to the cooled solution. This provides a template for further crystal growth.[13][15]
-
Question 7: My compound precipitated as an oil instead of a solid. How do I fix this?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too quickly.[15] The presence of impurities can also depress the melting point, contributing to this issue.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation point.[15] Then, allow the solution to cool very slowly by insulating the flask. This ensures that the solution becomes supersaturated at a temperature below the compound's melting point.[16]
Question 8: My final yield is very low. Where did my compound go?
A low yield can result from several procedural errors:[15]
-
Using too much solvent: This is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor. You can attempt to recover some of this by evaporating a portion of the solvent from the filtrate and cooling again to obtain a "second crop" of crystals, though they may be less pure.[15]
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.
-
Washing with too much or warm solvent: Washing the collected crystals is necessary to remove residual impurities, but the recrystallization solvent will always dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
Question 9: The crystals are colored, but the pure compound should be white. How do I remove the color?
Colored impurities can sometimes be removed using activated charcoal.
-
Solution: After dissolving your crude compound in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Swirl and heat for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[11] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying this compound.
1. Solvent Selection: a. Place ~20-30 mg of the crude solid into a small test tube. b. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid.[3] c. Heat the test tube in a water or sand bath. The solid should dissolve completely in a minimal amount of the hot solvent. d. Allow the test tube to cool to room temperature, then place it in an ice bath. A large quantity of crystals should form. This confirms the solvent is suitable.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask (the conical shape reduces solvent evaporation). b. Add a boiling chip or magnetic stir bar. c. Add the selected solvent in small portions while heating the flask on a hot plate. Swirl or stir continuously. d. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[4] Adding a large excess of solvent will result in a poor yield.[15]
3. Hot Filtration (Optional - for insoluble impurities): a. If the hot solution contains insoluble material (e.g., dust, side products), they must be removed. b. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. c. Add a small excess of hot solvent to the solution to prevent premature crystallization. d. Pour the hot solution through the filter paper as quickly as possible. e. Boil off the excess solvent added in the previous step before proceeding.
4. Crystallization: a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5] b. Slow cooling is critical for the formation of large, pure crystals, as it gives molecules time to arrange into a proper crystal lattice, excluding impurities.[17][18][19] Rapid cooling traps impurities.[15] c. Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[11]
5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask. b. Transfer the crystalline slurry into the funnel. c. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[4][5] d. Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
6. Drying: a. Carefully transfer the filter cake to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
7. Purity Assessment: a. Determine the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C). b. Calculate the percent recovery.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind.
- Lab Procedure: Recrystalliz
- Utama, Q. D., et al. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- Finding the best solvent for recrystallisation. (2021).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization - Single Solvent. (n.d.). University of South Florida.
- Recrystalliz
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- How does cooling rate affect the point at which crystalis
- Technical Support Center: Crystallization of Quinoline-Based Compounds. (2025). BenchChem.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystalliz
- Recrystallization. (n.d.). University of Colorado Boulder.
- Addressing challenges in the purification of quinoline deriv
- r/crystalgrowing FAQ: Crystal Growing Troubleshooting. (2020). Reddit.
- 4,7-dichloroquinoline. (n.d.). Organic Syntheses.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (n.d.).
- Ethyl 3,7-dichloroquinoline-8-carboxylate. (n.d.).
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- 19. reddit.com [reddit.com]
Technical Support Center: Navigating the Solubility Labyrinth of Quinoline Carboxylate Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with quinoline carboxylate compounds. As a class of molecules with immense therapeutic potential, their often poor aqueous solubility can be a significant roadblock in research and development.[1][2][3][4] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, evidence-based solutions and a deeper understanding of the principles governing their solubility.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured to address specific, common issues you may face during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Issue 1: My quinoline carboxylate compound won't dissolve in my aqueous buffer at neutral pH.
This is the most common challenge, stemming from the hydrophobic nature of the quinoline ring system.[5] The carboxylic acid group, however, is your key to unlocking solubility.
Quinoline carboxylates are typically weak acids.[5] Their solubility is highly dependent on the pH of the medium.[3][4][6][7][8][9] At neutral or acidic pH, the carboxylic acid group remains largely protonated (-COOH), rendering the molecule less polar and thus poorly soluble in water. By increasing the pH, you deprotonate the carboxylic acid to a carboxylate (-COO-), a charged species that is significantly more soluble in polar solvents like water.[10]
-
Determine the Compound's pKa: If the pKa is unknown, a literature search or prediction using chemical software is a good starting point. For many quinoline-4-carboxylic acids, the pKa of the carboxylic acid group is in the acidic range, typically between 3 and 5.[5]
-
Select an Appropriate Buffer: Choose a buffer system that can maintain a pH at least 1-2 units above the pKa of your compound.[11] Common choices include phosphate or borate buffers.
-
Experimental Steps:
-
Start by preparing your chosen buffer at the target pH.
-
Gradually add your quinoline carboxylate compound to the buffer while stirring.
-
If dissolution is slow, gentle warming or sonication can be applied, provided your compound is thermally stable.[5]
-
Visually inspect for complete dissolution.
-
-
Precipitation Over Time: If you observe precipitation after the solution has been standing, it could indicate that the buffer capacity is insufficient to maintain the desired pH.[5] Consider using a buffer with a higher buffering capacity or increasing the pH further.
-
Compound Instability: Be aware that very high pH values may lead to chemical instability for some quinoline derivatives.[5] It is crucial to assess the stability of your compound at the selected pH over the duration of your experiment.
Issue 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium.
This phenomenon, often called "crashing out," is a frequent hurdle when moving from a high-concentration organic stock to an aqueous experimental condition.[11]
Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[5] However, when this concentrated DMSO stock is diluted into a larger volume of aqueous buffer, the overall solvent polarity dramatically increases. The aqueous environment can no longer sustain the solubility of the hydrophobic quinoline carboxylate at that concentration, leading to its precipitation.[11]
Several strategies can mitigate this issue, often used in combination:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[5][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is more water-soluble.[13][14][15]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the hydrophobic drug, increasing its solubility.[11]
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 300 or 400.[5]
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures at varying volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).[5]
-
Solubility Determination:
-
Add an excess amount of your quinoline carboxylate compound to each co-solvent mixture.
-
Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached (this is known as the shake-flask method).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Final Concentration: Keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[11]
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16]
-
Molar Ratio Selection: Start with a 1:1 molar ratio of your compound to the cyclodextrin.
-
Preparation (Kneading Method):
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex using the shake-flask method as described above.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the aqueous solubility of quinoline carboxylate compounds?
A3: The main strategies can be categorized as follows:
-
Physical Modifications: These include pH adjustment, use of co-solvents, complexation with cyclodextrins, and the use of surfactants.[11] More advanced techniques involve particle size reduction through micronization or nanosizing.[14][18]
-
Chemical Modifications: Salt formation is a key chemical modification directly related to pH adjustment.[11][19]
-
Formulation Approaches: Advanced formulation strategies include creating solid dispersions and using lipid-based delivery systems.[14][20]
Q2: How does salt formation improve the solubility of a quinoline carboxylate?
A2: Salt formation significantly increases the solubility of acidic and basic drugs.[21] For a quinoline carboxylate (a weak acid), reacting it with a base forms a salt. This process increases the ionization of the drug, and these charged species are more soluble in aqueous environments than the uncharged parent compound.[10] The choice of the counterion in the salt can also have a substantial impact on the resulting solubility.[22]
Q3: What is a solid dispersion and how can it help with solubility?
A3: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[23] The drug can exist in an amorphous or crystalline state within the polymer. This formulation can improve solubility and dissolution rate due to several factors, including reduced particle size, improved wettability, and the presence of the drug in a higher energy amorphous state.[24] Common preparation methods include melting (fusion), solvent evaporation, and hot-melt extrusion.[25][26]
Q4: Are there any nanotechnology-based approaches to enhance the solubility of these compounds?
A4: Yes, nanotechnology offers several promising strategies.[27][28][29] Nanosuspensions, which are sub-micron colloidal dispersions of the drug, increase the surface area for dissolution.[2] Other approaches include solid lipid nanoparticles, nanoemulsions, and encapsulation within nanocarriers like liposomes or polymeric nanoparticles.[30][31] These techniques can significantly enhance solubility and bioavailability.[28]
Data Summary & Visual Guides
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Potential Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of the carboxylic acid group | Can be >1000-fold | Compound stability at high pH, buffer capacity.[5] |
| Co-solvents | Reduction of solvent polarity | 2 to 50-fold | Potential for precipitation upon dilution, solvent toxicity in biological assays.[11] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule | 5 to 100-fold | Stoichiometry of the complex, potential for competitive binding.[32] |
| Solid Dispersion | Amorphous state, increased wettability | >100-fold | Physical stability of the amorphous form, selection of a suitable carrier.[16] |
| Nanonization | Increased surface area to volume ratio | 10 to 100-fold | Physical stability of nanoparticles (aggregation), specialized equipment.[14] |
Diagram 1: Decision-Making Workflow for Solubility Enhancement
Caption: A workflow for selecting a suitable solubility enhancement strategy.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates.
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- SlidePlayer. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Viswanad, V., & Paul, A. T. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- Dewangan, S., Dhara, M., & Rawat, V. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ManTech Publications. (n.d.). Revolutionizing Pharmaceutical Efficacy: Nanotechnological Approaches to Enhance Drug Solubility and Bioavailability.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- (2023, May 5). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.
- (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Safdar, M. Z. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate.
- MDPI. (n.d.). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Healy, A. M., et al. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
- Pharmaceutical Technology. (2025, April 7). Enhancing Solubility and Bioavailability with Nanotechnology.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- News-Medical.Net. (2024, April 22). How Cyclodextrins Enhance Poor Solubility.
- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- MedCrave online. (2019). Solid dispersions: a technology for improving bioavailability.
- (2024). Physiochemical assessment of pharmaceutical salt forms.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
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Gould-Jacobs Cyclization Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2] The quinoline scaffold is a critical component in a multitude of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[3][4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.
Understanding the Gould-Jacobs Reaction: A Quick Overview
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][3] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[3][7] Subsequent hydrolysis (saponification) of the resulting ester and decarboxylation yields the final 4-hydroxyquinoline product, which predominantly exists in its 4-oxo tautomeric form.[1][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the cyclization step in the Gould-Jacobs reaction?
The thermal cyclization step is the most energy-demanding part of the reaction and generally requires high temperatures, typically above 250°C , to proceed efficiently.[3][7][10] For conventional heating methods, high-boiling point solvents such as diphenyl ether or Dowtherm A are often used to achieve these temperatures.[4][7] Microwave-assisted synthesis can also be employed, often allowing for more precise temperature control and significantly reduced reaction times.[3][11][12]
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
Regioisomer formation is a common challenge when using asymmetrically substituted anilines, as the cyclization can occur at two different ortho positions on the aniline ring.[7][10] The regioselectivity is influenced by both steric and electronic factors.[7]
-
Temperature Control: The reaction temperature can influence the ratio of regioisomers formed.[10] It is advisable to carefully screen a range of temperatures to determine the optimal conditions for your specific substrate.
-
Solvent Choice: The choice of a high-boiling point solvent can also impact regioselectivity.[10] Experimenting with different solvents may be necessary.
-
Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at one of the ortho positions, thereby favoring the formation of a single regioisomer.[12]
Q3: My reaction is producing a lot of tar-like material. What is causing this and how can I prevent it?
Tar formation is a sign of product or intermediate decomposition at the high temperatures required for cyclization.[10]
-
Reduce Reaction Time: Minimize the duration the reaction mixture is exposed to the highest temperatures.[10] Microwave synthesis can be particularly effective in reducing the overall heating time.[10]
-
Optimize Temperature: While high temperatures are necessary, excessive heat can lead to degradation. Finding the "sweet spot" where cyclization is efficient but decomposition is minimal is key. For instance, in some cases, increasing the reaction time at a very high temperature (e.g., 300°C) can lead to a decrease in yield due to degradation.[10]
-
Ensure Efficient Stirring: Good agitation helps to prevent localized overheating and ensures even heat distribution throughout the reaction mixture.[10]
Q4: What are the key steps following the thermal cyclization?
After the high-temperature cyclization, two important steps remain to obtain the final 4-hydroxyquinoline product:
-
Saponification: The ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][3]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated, often above its melting point, to induce decarboxylation and yield the desired 4-hydroxyquinoline.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the cyclized product | 1. Insufficient reaction temperature.2. Reaction time is too short.3. Incomplete formation of the anilidomethylenemalonate intermediate. | 1. Ensure the reaction temperature is consistently above 250°C. Consider using a higher boiling point solvent or a microwave reactor for better temperature control.[3][10][11]2. Increase the reaction time and monitor the progress by TLC or HPLC.[3]3. Confirm the formation of the intermediate before proceeding to the high-temperature cyclization step. This initial condensation is typically carried out at a lower temperature (100-130°C).[3] |
| Difficulty in removing the high-boiling point solvent (e.g., diphenyl ether) | 1. High boiling point and viscosity of the solvent. | 1. After cooling the reaction mixture, add a non-polar solvent like cyclohexane or hexane to precipitate the product and wash the solid thoroughly to remove residual high-boiling solvent.[3][4] |
| Incomplete hydrolysis (saponification) of the ester | 1. Insufficient base or reaction time. | 1. Use a sufficient excess of sodium hydroxide and ensure the reaction is heated to reflux until TLC or HPLC analysis confirms the complete disappearance of the starting ester.[3] |
| Incomplete decarboxylation | 1. Insufficient heating temperature or time. | 1. Ensure the quinoline-3-carboxylic acid is heated to a temperature above its melting point until the evolution of carbon dioxide ceases.[3] |
| Formation of unexpected byproducts | 1. Side reactions due to prolonged heating or excessively high temperatures.2. Reactivity of substituents on the aniline ring. | 1. Optimize the reaction time and temperature to favor the desired cyclization pathway.[10][11]2. The Gould-Jacobs reaction is known to be most effective for anilines with electron-donating groups at the meta-position.[1][3] For other substitution patterns, alternative quinoline synthesis methods may be more suitable.[5][6] |
Experimental Protocols
Protocol 1: Classical Thermal Cyclization
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[3]
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.[3]
-
Isolation: Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane to aid precipitation. Filter the solid product and wash it with the non-polar solvent to remove the high-boiling solvent.[4]
-
Hydrolysis: Suspend the isolated solid in an aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until hydrolysis is complete.[3]
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Heat the dried solid above its melting point until the evolution of CO2 ceases to obtain the final 4-hydroxyquinoline.[3]
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 5-20 minutes).[11]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form. Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[3][11]
-
Purification and Subsequent Steps: The resulting solid can be dried under vacuum and analyzed by HPLC-MS.[11] The subsequent hydrolysis and decarboxylation steps can be carried out as described in the classical protocol.
Data Presentation
Table 1: Effect of Microwave Conditions on the Gould-Jacobs Reaction of Aniline and DEEM
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 300 | 5 | 47 |
| 3 | 250 | 20 | Low (exact % not specified) |
| 4 | 300 | 20 | 28 (product degradation observed) |
Data adapted from a study on microwave-assisted Gould-Jacobs reaction.[11]
Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. A significant increase in yield is observed when the temperature is raised from 250°C to 300°C. However, prolonged reaction times at high temperatures can lead to product degradation, as seen by the decrease in yield from 5 to 20 minutes at 300°C.[11]
Visualizing the Gould-Jacobs Pathway
Caption: A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Wrobel, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
-
YouTube. (2025). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
-
American Chemical Society. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from [Link]
-
ResearchGate. (2014). Why am I having problems with my reaction run at a high temperature for long time?. [Link]
-
ResearchGate. (n.d.). Optimization of cyclization conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
American Chemical Society. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxyquinoline Derivatives
Welcome to the technical support center for the synthesis of 4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve common issues encountered in your synthetic workflows.
Introduction to 4-Hydroxyquinoline Synthesis
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active compounds.[1] Its synthesis is most commonly achieved through thermal cyclization reactions, with the Conrad-Limpach-Knorr and Camps cyclization methods being cornerstone strategies.[1] However, these syntheses, particularly at scale, are not without their challenges. This guide will address the most common pitfalls, from managing regioselectivity to optimizing reaction conditions and purifying the final product.
Part 1: Troubleshooting Guide for Common Synthetic Routes
This section is dedicated to addressing specific problems you may encounter during the synthesis of 4-hydroxyquinoline derivatives. We will focus on the widely used Conrad-Limpach-Knorr and Camps cyclization reactions.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters.[2][3] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[4]
Answer: This is a frequent challenge in the Conrad-Limpach synthesis and can often be attributed to several factors, primarily related to reaction temperature and solvent choice.
-
Insufficient Temperature: The thermal cyclization step requires high temperatures, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closure.[2][4][5] If the temperature is too low, the reaction may not proceed to completion.
-
Inappropriate Solvent: The choice of a high-boiling, inert solvent is crucial for maintaining a consistent and high reaction temperature.[4][5] Traditionally, solvents like Dowtherm A or mineral oil have been used.[4][5] However, mineral oil can be difficult to handle and remove during workup.[5] Research has shown that other high-boiling solvents can be effective and more user-friendly.[4][5]
| Solvent | Boiling Point (°C) | General Observations |
| Mineral Oil | > 275 | Inexpensive but can be difficult to remove.[5] |
| Diphenyl ether | 259 | A common and effective choice.[5] |
| Dowtherm A | 257 | Widely used and provides good yields.[5] |
| 1,2,4-Trichlorobenzene | 214 | A less hazardous alternative.[4][5] |
| 2-Nitrotoluene | 222 | Another viable alternative solvent.[4][5] |
| 2,6-di-tert-butylphenol | 262 | Can provide good yields.[4][5] |
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction setup can accurately achieve and maintain the required temperature (typically >250 °C). Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture.
-
Solvent Selection: If using a lower-boiling solvent, consider switching to one with a boiling point above 250 °C. Refer to the table above for suitable options.
-
Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to side reactions and degradation at high temperatures.[4] Ensure your starting materials are of high purity.
-
Efficient Mixing: Inadequate stirring can lead to localized overheating and charring.[4] Use an overhead stirrer for larger scale reactions to ensure efficient heat transfer.
Answer: The formation of tar or an oily residue is typically a sign of thermal degradation of either the starting materials or the product.[4]
-
Cause: This often occurs due to localized overheating or prolonged reaction times at very high temperatures. The purity of the starting materials can also play a role, as impurities can act as catalysts for decomposition.[4]
Troubleshooting Protocol:
-
Precise Temperature Control: Avoid "hot spots" in the reaction vessel by using a well-stirred heating mantle or an oil bath.
-
Optimize Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Once the starting material is consumed, cool the reaction down to prevent product degradation.
-
Purify Starting Materials: If you suspect impurities, consider purifying your aniline and β-ketoester by distillation or recrystallization before use.
Answer: This is a classic regioselectivity issue in the Conrad-Limpach-Knorr synthesis, and it is primarily controlled by the reaction temperature of the initial condensation step.
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature (e.g., Room Temperature): The reaction is under kinetic control. The more reactive keto group of the β-ketoester is attacked by the aniline, leading to the formation of the β-aminoacrylate, which then cyclizes to the desired 4-hydroxyquinoline.[2]
-
High Temperature (e.g., 140 °C): The reaction is under thermodynamic control. At higher temperatures, the initial reaction is reversible, and the more stable β-keto anilide is formed through the attack of the aniline on the less reactive ester group. This intermediate then cyclizes to the 2-hydroxyquinoline isomer (Knorr synthesis).[2][6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting regioselectivity in Conrad-Limpach synthesis.
Camps Cyclization
The Camps cyclization is another powerful method for synthesizing hydroxyquinolines, involving the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[8] A key feature of this reaction is the potential to form two different hydroxyquinoline isomers.[8]
Answer: The regioselectivity of the Camps cyclization is influenced by the reaction conditions and the structure of the starting material.[8][9] The reaction proceeds via an intramolecular aldol-type condensation, and the base can abstract a proton from one of two possible positions.
Controlling Factors:
-
Steric Hindrance: The steric environment around the potential cyclization sites can influence the regioselectivity. Bulky substituents may favor the formation of one isomer over the other.
-
Base and Solvent System: The choice of base and solvent can affect the equilibrium between the two possible enolates, thereby influencing the product ratio.
Troubleshooting Protocol:
-
Literature Precedent: For your specific substrate, consult the literature to see if selective conditions have been reported.
-
Screening Bases: Experiment with different bases, such as sodium hydroxide, potassium hydroxide, or sodium ethoxide, to see how this affects the product ratio.
-
Varying Temperature: The reaction temperature can also influence the selectivity. Running the reaction at different temperatures may favor the formation of one isomer.
-
Purification: If a mixture is unavoidable, focus on developing an efficient method for separating the isomers, such as column chromatography or recrystallization.
Camps Cyclization Mechanism Overview:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. youtube.com [youtube.com]
- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method for Removing Impurities from Synthetic Quinoline Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinoline compounds. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, but their synthesis is often accompanied by the formation of impurities that can complicate biological assays and regulatory submissions. This center provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific purification challenges.
Frequently Asked Questions (FAQs): Common Purification Hurdles
Q1: My Skraup/Doebner-von Miller synthesis resulted in a dark, tarry crude product. How can I effectively isolate the desired quinoline?
A1: Tar and polymer formation are common issues in Skraup and Doebner-von Miller reactions due to the polymerization of intermediates like acrolein under strongly acidic and high-temperature conditions.[1][2][3]
-
Initial Work-up Strategy: Before attempting chromatographic purification, it's crucial to remove the bulk of the tarry residue. A common and effective method is steam distillation, if your quinoline derivative is volatile enough. After the initial reaction, carefully neutralize the mixture with a base (e.g., sodium hydroxide or ammonia) and then perform a steam distillation.[2] The quinoline will distill over with the steam, leaving the non-volatile tar behind. The distillate can then be extracted with an organic solvent.
-
Causality: The harsh reaction conditions, including concentrated sulfuric acid and an oxidizing agent, promote polymerization of the unsaturated intermediates.[2][4] Controlling the reaction temperature is critical; the use of a moderating agent like ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring by distributing the exothermic process over a longer period.[1][2]
Q2: I'm observing significant streaking (tailing) of my quinoline compound on a silica gel TLC plate, and this is translating to poor separation during column chromatography. What's the cause and solution?
A2: This is a classic problem arising from the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[5][6] This strong interaction leads to poor elution characteristics.
-
The Solution - Deactivation: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: 0.5-2% triethylamine (NEt₃) in your chosen eluent (e.g., hexane/ethyl acetate) is the standard and highly effective solution.[5]
-
Mechanism of Action: The triethylamine, being a stronger base, preferentially interacts with the acidic silanol groups, effectively "masking" them from your quinoline compound. This allows your compound to travel through the column based on polarity without the strong, undesirable ionic interactions, resulting in sharper bands and better separation.
-
Q3: My quinoline derivative appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica gel is a significant issue for sensitive quinoline derivatives, often catalyzed by the acidic nature of the stationary phase.[5][6]
-
Immediate Troubleshooting:
-
Deactivate the Silica: As with tailing, pre-treating the silica gel with triethylamine is the first line of defense.[5][6] You can do this by including NEt₃ in the eluent or by preparing a slurry of the silica gel with the amine-containing eluent before packing the column.[5]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation, reducing the time your compound is in contact with the silica.[6]
-
Lower the Temperature: If the compound is thermally labile, running the column in a cold room can help reduce the rate of decomposition.[6]
-
-
Alternative Stationary Phases: If decomposition persists, switching to a different stationary phase is the next logical step.
Q4: My purified quinoline product is an oil and refuses to crystallize. How can I induce solidification?
A4: Obtaining a solid product is often crucial for accurate characterization and handling. If your purified oil is resistant to crystallization, several techniques can be employed.
-
Salt Formation: This is a highly effective method for both purification and solidification of basic quinoline derivatives.[7] By reacting the basic quinoline with an acid, you can form a crystalline salt which often has much better crystallization properties than the free base.
-
Common Salts: Hydrochloride (HCl) and picrate salts are commonly used. Picrates, in particular, are known to form highly crystalline solids.[7][8] The free base can be regenerated by treating the purified salt with a base.[7]
-
Other Options: Phosphate and sulfate salts are also viable alternatives to consider.[7][8]
-
-
Solvent-Induced Precipitation:
-
For Non-polar Oils: Dissolve the oil in a minimum amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid. Allow it to stand, and with luck, crystals will form.[7]
-
For Polar Oils: Dissolve the oil in a polar solvent like ethanol or acetone and then slowly add water as the anti-solvent.[9]
-
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Dealing with Unreacted Starting Materials
Issue: Your final product is contaminated with unreacted aniline or other starting materials.
Troubleshooting Workflow:
Caption: Decision workflow for removing aniline.
Detailed Protocol: Acid-Base Extraction to Remove Aniline
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a 1M hydrochloric acid (HCl) solution. The basic quinoline and any unreacted aniline will be protonated and move into the aqueous layer as their hydrochloride salts.
-
Separation: Separate the aqueous layer from the organic layer, which contains neutral or acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) solution, until the solution is basic (check with pH paper). The quinoline will deprotonate and precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.
Guide 2: Purification via Picrate Salt Formation
Issue: You have a low-melting solid or an oil that is difficult to purify by chromatography or simple recrystallization.
Protocol: This method is excellent for achieving high purity as the crystalline lattice of the salt effectively excludes impurities.[7][8][10]
-
Salt Formation:
-
Dissolve the crude quinoline in a minimal amount of 95% ethanol.
-
In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.
-
Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of the quinoline picrate salt will precipitate.[8]
-
-
Isolation and Purification of the Salt:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
The picrate salt can be further purified by recrystallization, often from a solvent like acetonitrile.[8]
-
-
Regeneration of the Free Base:
-
Dissolve the purified quinoline picrate in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Pass this solution through a short column of basic alumina. The picric acid will be strongly adsorbed onto the alumina.[8]
-
Alternatively, suspend the picrate salt in a biphasic mixture of an organic solvent (like DCM) and an aqueous base (like 1M NaOH) and stir vigorously until all the solid has dissolved and the yellow color has transferred to the aqueous layer.
-
-
Final Isolation:
-
Collect the eluent from the alumina column or the organic layer from the extraction.
-
Wash the organic solution with water, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the pure quinoline free base.
-
Data Presentation & Advanced Methods
For particularly challenging separations, advanced chromatographic techniques may be necessary.
| Technique | Stationary Phase | Mobile Phase Principle | Best For | Reference |
| Normal-Phase HPLC | Silica or other polar phase | Non-polar mobile phase (e.g., hexane/isopropanol) | Separating polar quinoline derivatives. | [11] |
| Reversed-Phase HPLC | C18 or C8 silica | Polar mobile phase (e.g., acetonitrile/water) | A versatile method for a wide range of quinoline polarities.[12][13] | [5] |
| Ion-Exchange Chromatography | Charged resin | Aqueous buffer with changing pH or ionic strength | Separating quinoline derivatives based on their pKa values. | [11] |
| High-Speed Counter-Current Chromatography (HSCCC) | None (Liquid-Liquid) | Two-phase solvent system | Temperature-sensitive or strongly adsorbing compounds, as it avoids a solid support.[14] | [14] |
Table 1: Comparison of Advanced Chromatographic Techniques.
Purity Assessment: Confirming Success
After purification, it is essential to confirm the identity and purity of your quinoline compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this characterization.
Workflow for Purity Confirmation:
Caption: Workflow for NMR-based purity and identity confirmation.
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a characteristic pattern of signals for the quinoline core. The absence of signals corresponding to starting materials or byproducts is a key indicator of purity.[15]
-
¹³C NMR: Provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in your derivative.[15]
-
2D NMR: For complex structures, 2D NMR experiments like COSY and HMQC can be invaluable for unambiguously assigning the structure.[16][17]
References
- Technical Support Center: Purification of Quinoline Deriv
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
- Purification of Quinoline. Chempedia - LookChem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- side reactions in the synthesis of quinoline deriv
- Addressing challenges in the purification of quinoline deriv
- troubleshooting side reactions in the synthesis of quinoline deriv
- Method for purifying quinolinecarboxylic acid derivative.
- How to remove unreacted starting materials
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Preventing side product form
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- What chromatographic methods are suitable for quinoline separ
- Synthesis of Quinolines and Their Characteriz
- Prepar
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- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 17. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
Technical Support Center: Optimizing Cell-Based Assays with Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Welcome to the technical support resource for researchers utilizing Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate in cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth guidance and practical solutions to common challenges encountered during your experiments. This guide is structured to offer both foundational knowledge and advanced troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its broader class of quinoline derivatives.
Q1: What are the potential biological activities of this compound?
While specific data on this exact molecule is emerging, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1][2][3] Derivatives of 4-hydroxyquinoline and quinoline-3-carboxylate have demonstrated significant potential in several areas:
-
Anticancer/Antiproliferative Activity: Many substituted quinolines exhibit cytotoxicity against various cancer cell lines.[1][4][5][6][7][8] Their mechanisms often involve inducing apoptosis (programmed cell death), modulating cell cycle progression, and inhibiting protein kinases crucial for cancer cell survival.[2][4]
-
Antimicrobial Properties: The 4-hydroxyquinoline core is a well-established pharmacophore for antimicrobial agents, with some derivatives showing potent antibacterial and antifungal effects.[9][10]
-
Anti-inflammatory Activity: Certain 4-hydroxy-2-quinolinone derivatives have been shown to inhibit enzymes like lipoxygenase, suggesting anti-inflammatory potential.[3]
Given its structure, it is plausible that this compound could exhibit one or more of these activities. Empirical testing in your specific assay system is essential for confirmation.
Q2: What is the likely mechanism of action for this compound?
The precise mechanism is likely target-dependent and needs to be elucidated experimentally. However, based on related quinoline derivatives, several potential pathways could be involved.[2][4] For instance, in the context of anticancer activity, 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with mitochondrial membrane potential dissipation and the generation of reactive oxygen species (ROS).[4]
Below is a generalized, hypothetical signaling pathway that could be modulated by a quinoline derivative, leading to apoptosis.
Figure 1: Hypothetical mechanism of action for a quinoline derivative.
Q3: How should I prepare and store stock solutions of this compound?
Proper handling is critical for reproducibility.
-
Solvent Selection: Due to the ethyl ester and quinoline core, this compound is likely to have low solubility in aqueous solutions.[11][12] Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[9]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This allows for minimal final DMSO concentration in your cell culture media, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Protect from light, as quinoline structures can be light-sensitive.[11]
Troubleshooting Guide for Cell-Based Assays
This guide provides solutions to specific problems you may encounter when using this compound.
Issue 1: Compound Precipitation in Culture Media
Q: I observed a precipitate in my wells after adding the compound diluted in media. What is causing this and how can I fix it?
A: This is a classic solubility issue. The compound, while soluble in a high-concentration DMSO stock, is crashing out of solution upon dilution into the aqueous, buffered environment of your cell culture media.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Poor Aqueous Solubility | The hydrophobic nature of the quinoline ring and its substituents leads to low solubility in polar solvents like water-based media.[11][12] | 1. Reduce Final Concentration: Determine the highest workable concentration that remains in solution. 2. Use a Surfactant: For in vitro biochemical assays (not recommended for live cells without validation), a non-ionic surfactant like Tween-20 (at ~0.01%) can help maintain solubility. 3. Serum Titration: If using serum-containing media, assess if increasing the serum percentage (e.g., from 10% to 15% FBS) improves solubility, as serum proteins can bind to and solubilize hydrophobic compounds. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can alter media properties and contribute to precipitation when the compound's solubility limit is exceeded. | Ensure the final DMSO concentration in your assay does not exceed 0.5%. If higher compound concentrations are needed, consider alternative solubilization strategies if compatible with your cell type. |
| pH and Salt Effects | The protonation state of the quinoline nitrogen is pH-dependent, which can affect solubility.[13][14] The high salt content of culture media can also reduce the solubility of organic compounds (salting out). | While altering media pH is generally not feasible for cell-based assays, be aware of this variable. Ensure your DMSO stock is fully dissolved before dilution. |
Issue 2: Unexpectedly High or Rapid Cytotoxicity
Q: My cells are dying at much lower concentrations than expected, or much more rapidly than the intended assay duration. What's going on?
A: This suggests either extreme potency or an off-target cytotoxic effect. It's crucial to differentiate between specific, intended biological activity and general toxicity.
Potential Causes & Solutions:
-
Acute Toxicity vs. Targeted Effect: The compound might be inducing rapid necrosis rather than the intended apoptosis. This can occur through mechanisms like mitochondrial permeabilization or severe oxidative stress.[4]
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at various concentrations. Use a cytotoxicity assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
-
-
Solvent Toxicity: Ensure your vehicle control (media with the same final DMSO concentration) shows no cytotoxicity. If it does, lower the final DMSO percentage.
-
Cell Line Sensitivity: Different cell lines have varied sensitivities to chemical compounds.
Issue 3: Assay Interference and Artifacts
Q: I'm seeing activity in my fluorescence-based assay, but I'm not sure if it's a true biological effect. Could the compound be interfering with the assay itself?
A: Yes, this is a significant concern with aromatic heterocyclic compounds like quinolines. They are notorious for being Pan-Assay Interference Compounds (PAINS).[13][15]
Common Interference Mechanisms:
| Interference Type | Explanation | Troubleshooting Steps |
| Autofluorescence | The extended π-electron system in the quinoline ring can absorb light and emit its own fluorescence, leading to high background signals.[13][15][16] | 1. Measure Compound Fluorescence: In a cell-free plate, measure the fluorescence of your compound at the assay's excitation/emission wavelengths. 2. Subtract Background: If autofluorescence is present, subtract the signal from compound-only wells from your experimental wells. 3. Use Red-Shifted Dyes: Quinoline autofluorescence is often strongest in the blue-green spectrum. Switch to a fluorophore that excites and emits at longer wavelengths (>600 nm) to minimize spectral overlap.[13][15] |
| Fluorescence Quenching | The compound may absorb the light emitted by your assay's fluorophore, leading to a false-negative or reduced signal. | This can be difficult to correct for. An orthogonal assay with a different readout (e.g., luminescence, colorimetric) is the best validation method. |
| Reactive Species Generation | Some compounds can generate reactive oxygen species (ROS) that may directly oxidize and inactivate reporter enzymes (e.g., luciferase) or fluorescent probes, leading to false signals.[4] | Run a counter-screen where you test the compound's effect on the purified reporter enzyme in a cell-free system. |
Below is a workflow to help diagnose and mitigate potential assay interference.
Figure 2: Workflow for troubleshooting assay interference.
Issue 4: High Variability and Poor Reproducibility
Q: My IC50 values are inconsistent between experiments. How can I improve the reproducibility of my results?
A: High variability often points to inconsistencies in assay setup and execution.
Key Parameters for Standardization:
| Parameter | Best Practices |
| Cell Seeding Density | Ensure a consistent number of cells are seeded per well. Perform a growth curve to ensure cells are in the exponential growth phase during the experiment.[5] |
| Compound Preparation | Always prepare fresh dilutions of the compound from a frozen stock aliquot for each experiment. Avoid using old or repeatedly freeze-thawed stocks. |
| Incubation Time | Standardize the incubation time with the compound precisely. Small variations can lead to significant differences in results, especially with potent compounds. |
| Plate Uniformity | Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can evaporate more quickly. Avoid using the outer wells for experimental samples or ensure proper humidification in the incubator. |
| Assay Reagent Addition | Use a multichannel pipette for adding reagents to minimize timing differences across the plate. Ensure complete mixing.[17] |
By systematically addressing these common issues, you can enhance the quality and reliability of your data when working with this compound. If you continue to experience difficulties, consider performing orthogonal assays to validate your findings.
References
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.).
- Comparative Anticancer Activity of Substituted Quinolines. (n.d.). BenchChem.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). Molecules.
- Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (2025).
- 4-Hydroxyquinoline | Antibacterial. (n.d.). TargetMol.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
- The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (n.d.). BenchChem.
- 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. (n.d.). BenchChem.
- Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. (n.d.). BenchChem.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Molecules.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
- troubleshooting unexpected results in the biological screening of quinoline compounds. (n.d.). BenchChem.
- CAS 5350-94-7 Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl
- Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl
- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things.
- Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry.
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing.
- Addressing inconsistent fluorescence intensity in quinoline complexes. (n.d.). BenchChem.
- Fluorescence emission of quinoline and derivatives in ethanol. (n.d.).
- Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.).
- Structure of quinoline-3-carboxylate (1a–o) derivatives. (n.d.).
- Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxyl
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- Cas no 4491-33-2 (Ethyl quinoline-2-carboxylate). (n.d.). Autech Industry Co.,Limited.
- Quinoline. (n.d.). In Wikipedia.
- Cell viability assay: Problems with MTT assay in the solubiliz
- Young Scientists (Part II). (n.d.). The Hong Kong University of Science and Technology.
- Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (n.d.). PLOS ONE.
- What is the solubility of quinoline in different solvents for antimalarial formul
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Oriental Journal of Chemistry.
- 16600-22-9 Cas No.
- Ethyl 3,7-dichloroquinoline-8-carboxylate. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
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- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Enhancing the biological activity of quinoline derivatives through structural modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to navigate the common challenges encountered when enhancing the biological activity of quinoline derivatives. This center is structured as a series of troubleshooting guides and FAQs, designed to address specific experimental issues with scientifically-grounded explanations and actionable protocols.
Part 1: Synthetic Challenges & Troubleshooting
The quinoline scaffold is a cornerstone in medicinal chemistry, but its synthesis and derivatization can be fraught with challenges.[1][2] This section addresses common hurdles in the lab.
Question 1: My Skraup synthesis is resulting in a very low yield and significant tar formation. What's going wrong and how can I fix it?
Answer: This is a classic issue with the Skraup synthesis, which is notoriously exothermic and uses harsh acidic conditions.[3] The primary culprits are uncontrolled reaction rates and polymerization of intermediates.
Causality & Solution:
-
Uncontrolled Exotherm: The reaction between glycerol and sulfuric acid is highly energetic. This can "burn" your reactants, leading to charring and tar formation. To mitigate this, add a moderating agent like ferrous sulfate (FeSO₄) or boric acid, which makes the reaction less violent.[3]
-
Acid Addition: Always add the concentrated sulfuric acid slowly while cooling the reaction vessel in an ice bath. This ensures that heat dissipates effectively and prevents localized hotspots from forming.[3][4]
-
Purification: The crude product is often a tarry mixture. An effective method for isolating your quinoline derivative is steam distillation, which separates the volatile product from non-volatile tars, followed by extraction and distillation under reduced pressure.[4]
dot
Caption: General troubleshooting workflow for low synthetic yields.
Question 2: I'm attempting a Friedländer synthesis with a 2-aminoaryl ketone and an unsymmetrical ketone, but I'm getting a mixture of regioisomers. How can I improve selectivity?
Answer: Poor regioselectivity in the Friedländer synthesis arises when condensation can occur on either side of the unsymmetrical ketone's carbonyl group.[5] The reaction conditions, particularly the choice of catalyst (acid vs. base), dictate which enolate or enamine intermediate is favored, thus controlling the outcome.
Causality & Solution:
-
Base-Catalyzed Conditions: Bases like potassium hydroxide (KOH) or sodium ethoxide typically favor the formation of the thermodynamically more stable enolate (from the more substituted α-carbon). This leads to the more branched quinoline product.
-
Acid-Catalyzed Conditions: Acids like p-toluenesulfonic acid (pTSA) or HCl favor the kinetically controlled pathway, often leading to condensation at the less sterically hindered α-carbon.[3]
-
Strategic Solution: To control regioselectivity, you must control which intermediate forms. If your desired product comes from the kinetic enolate, use acid catalysis. If it arises from the thermodynamic enolate, use base catalysis. It is often necessary to screen a variety of catalysts and temperatures to optimize for a single regioisomer.[5]
Part 2: Biological Assay Pitfalls & Optimization
Successful synthesis is only half the battle. Evaluating your compounds accurately is critical for advancing your project.
Question 3: My quinoline derivative is highly active in my primary biochemical assay, but when I move to cell-based assays, the activity drops significantly. What could be the issue?
Answer: This is a frequent and frustrating problem. The discrepancy often points to issues with compound properties in a complex biological environment, rather than a lack of inherent potency. The most common culprits are poor cell permeability or low aqueous solubility.
Causality & Solution:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. While quinoline scaffolds are generally lipophilic, specific functional groups can drastically alter permeability.[6]
-
Troubleshooting: Consider running a parallel assay with a cell line known to have different drug transporter expression levels. You can also use computational models to predict permeability (e.g., Caco-2) and guide further structural modifications.
-
-
Low Aqueous Solubility: Your compound may be precipitating out of the aqueous cell culture medium. Many researchers dissolve their compounds in DMSO for stock solutions, but upon dilution into the final assay buffer, the compound can crash out.[7]
-
Troubleshooting: First, ensure the final DMSO concentration in your assay is low (typically ≤1%). If precipitation persists, try lowering the pH of the buffer (if your compound is a weak base) to form a more soluble protonated species. Adding a small amount of a non-ionic surfactant like Tween® 80 can also help maintain solubility.[7]
-
dot
Caption: Decision tree for troubleshooting compound precipitation.
Question 4: How do I distinguish between targeted cytotoxic effects and non-specific toxicity in my anticancer quinoline derivatives?
Answer: This is a critical question for developing a successful therapeutic. The goal is to kill cancer cells via a specific mechanism (e.g., inhibiting a key kinase) rather than through general toxicity.[6][8]
Causality & Solution:
-
Dose-Response Curve: A specific, potent compound will typically show a steep sigmoidal dose-response curve. A shallow curve over a wide concentration range often suggests non-specific toxicity or other assay artifacts.
-
Time Dependence: Assess cytotoxicity at different time points (e.g., 24h, 48h, 72h). A specific mechanism, like apoptosis induction, may take longer to manifest than rapid membrane disruption from a toxic compound.[9]
-
Control Cell Lines: Test your compound on a non-cancerous cell line (e.g., human dermal fibroblasts). A selective compound should have a much higher IC50 value in non-cancerous cells compared to your target cancer cell line.[10]
-
Mechanism-Based Assays: If you hypothesize your compound inhibits a specific pathway (e.g., PI3K-Akt-mTOR), use assays like Western blotting to see if it modulates key proteins in that pathway (e.g., decreased phosphorylation of Akt) at concentrations consistent with its cytotoxic IC50.[9] This directly links the observed cell death to a molecular mechanism.
Part 3: Interpreting Structure-Activity Relationships (SAR) & Lead Optimization
Your biological data is a roadmap. Understanding how structural changes impact activity is key to designing more potent and selective molecules.
Question 5: I have a series of quinoline analogs with varying substituents. How do I begin to build a structure-activity relationship (SAR) model?
Answer: Building an SAR model is a systematic process of correlating structural modifications with changes in biological activity. The quinoline scaffold has several key positions where modifications can dramatically alter potency, selectivity, and pharmacokinetic properties.[11][12]
Systematic Approach:
-
Identify Key Positions: Focus on substitutions at the C2, C3, C4, C6, and C7 positions, as these are frequently shown to influence activity.[12][13]
-
Analyze Electronic Effects: Group your substituents by their electronic properties (electron-donating vs. electron-withdrawing). For example, in some anticancer quinolines, electron-donating groups like methoxy (-OCH₃) enhance activity, while electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) can have varied effects depending on the scaffold and target.[1][10]
-
Evaluate Steric Effects: Compare the activity of analogs with small substituents (e.g., -CH₃) versus bulky groups (e.g., -phenyl). Bulky groups may improve binding by filling a hydrophobic pocket in the target protein, or they could decrease activity due to steric hindrance.[10]
-
Assess Lipophilicity/Solubility: The addition of polar groups (e.g., amines, hydroxyls) can improve solubility but may decrease cell permeability, while non-polar groups do the opposite. Track how these changes correlate with both biochemical and cell-based assay data. Introducing flexible alkylamino side chains, for instance, has been used to enhance water solubility and antiproliferative action.[14]
dot
Caption: Key modification sites on the quinoline scaffold for SAR.
| Position | Common Modifications | General Impact on Biological Activity | Reference Example |
| Position 4 | Amino groups, Phenylamino | Essential for antimalarial activity (e.g., Chloroquine) and can confer kinase inhibitory properties.[12][15] | |
| Position 6 | Fluorine | Introduction of a fluorine atom can significantly enhance antibacterial activity.[12] | |
| Position 7 | Chlorine, Methoxy | Can improve antitumor activity and receptor selectivity.[12][16] | |
| Position 3 | Hydroxymethyl, various substituents | An absolute requirement for potent and selective α2C-adrenoceptor antagonists.[13] |
Part 4: Addressing Pharmacokinetic Challenges
A potent compound is of little therapeutic use if it can't reach its target in the body. This section tackles common ADME (Absorption, Distribution, Metabolism, Excretion) issues.
Question 6: My lead compound has excellent potency but suffers from poor metabolic stability in human liver microsomes. What structural modifications can I make?
Answer: Poor metabolic stability is a major reason for drug candidate failure. It's often caused by oxidative metabolism at "soft spots" on the molecule by cytochrome P450 enzymes.
Causality & Solution:
-
Identify the "Soft Spot": The first step is to perform a metabolite identification study to determine which part of your molecule is being oxidized. Unsubstituted phenyl rings and the quinoline ring itself are common sites of hydroxylation.[17]
-
Block Metabolism: Once the metabolic "soft spot" is known, you can make targeted structural changes to block it.
-
Introduce Electron-Withdrawing Groups: Replacing a hydrogen atom with a fluorine or chlorine atom at the site of metabolism can make the position less susceptible to oxidation.
-
Scaffold Hopping: In some cases, the quinoline ring itself is the primary site of metabolism. A more advanced strategy is "scaffold hopping," where you replace the quinoline with a more electron-deficient and metabolically stable heterocycle, like a pyridine or pyrazole, while trying to maintain the key binding interactions.[17]
-
Question 7: My quinoline derivative has very poor aqueous solubility, which is limiting its oral bioavailability. What are my options?
Answer: Poor solubility is a persistent challenge that hinders drug absorption from the GI tract.[16] Several well-established medicinal chemistry strategies can address this.
Causality & Solution:
-
Salt Formation: If your compound has a basic nitrogen (which quinolines do), you can react it with an acid to form a salt. Salts are generally much more water-soluble than the neutral free base. This is one of the most common and effective strategies.[7][18]
-
Introduce Polar Functional Groups: Carefully adding polar groups like hydroxyl (-OH) or amino (-NH₂) can increase aqueous solubility. However, this must be balanced, as increasing polarity too much can reduce membrane permeability and cell-based activity.
-
Prodrug Strategy: A prodrug is an inactive derivative of your compound that is designed to be converted into the active form in the body. You can attach a highly soluble promoiety (e.g., a phosphate or an amino acid) to your compound, which is then cleaved by enzymes after absorption to release the active drug. This is an effective way to improve the pharmacokinetic profile.[16][18]
Part 5: Key Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds by measuring the metabolic activity of viable cells.[9][19]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere by incubating for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your quinoline derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 1%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[9]
dot
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Technical Support Center: Refinement of Protocols for Studying Quinoline-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the experimental workflow. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their unique physicochemical properties can present challenges in experimental design and execution. This resource aims to equip you with the knowledge to refine your protocols, ensure data integrity, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the handling and study of quinoline-based compounds.
Q1: My quinoline compound exhibits poor solubility in aqueous buffers. What are my options?
A1: Poor aqueous solubility is a frequent hurdle. The solubility of quinoline and its derivatives is highly dependent on pH.[1][2][4] As weak bases, their solubility can often be improved by lowering the pH of the solution.[1][4] Consider preparing stock solutions in an organic solvent like DMSO, and then diluting into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can impact biological assays. For persistent solubility issues, exploring different buffer systems or the use of co-solvents may be necessary. It's also worth noting that approximately 10-20% of compounds in corporate collections have limited solubility in DMSO at typical stock concentrations (10-30 mM).[5]
Q2: I'm observing inconsistent results in my fluorescence-based assay. Could my quinoline compound be interfering?
A2: Yes, this is a critical consideration. The quinoline scaffold, with its extended π-electron system, can inherently fluoresce, leading to high background signals in fluorescence-based assays.[6] This phenomenon, known as autofluorescence, is a common source of assay interference.[6] It's essential to measure the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore to determine if it's contributing to the signal.[6]
Q3: My compound is active in multiple, unrelated assays. What could be the cause?
A3: This is a classic sign of a Pan-Assay Interference Compound (PAINS).[6] PAINS are compounds that appear as hits in numerous assays due to non-specific activity or assay artifacts, rather than specific interaction with the biological target.[6] Fused tetrahydroquinolines, for instance, have been identified as a class of PAINS.[7] It is crucial to perform counter-screens and orthogonal assays to differentiate true hits from PAINS artifacts.[6]
Q4: How should I properly store my quinoline-based compounds to ensure their stability?
A4: Proper storage is vital for maintaining compound integrity. Many quinoline derivatives are sensitive to light and moisture.[8][9] It is recommended to store them in tightly sealed containers, protected from light, in a cool and dry place.[8] For long-term storage, consider storing under an inert atmosphere. Always refer to the supplier's specific storage recommendations.
Q5: What are the key safety precautions I should take when handling quinoline compounds?
A5: Quinolines and their derivatives can be irritants to the skin, eyes, and respiratory system.[10] Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[10] Essential personal protective equipment (PPE) includes a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[10][11] For handling solids, a particulate respirator may be necessary to prevent inhalation.[10]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Issue 1: Overcoming Autofluorescence in Biological Assays
The intrinsic fluorescence of quinoline compounds can mask the true signal in an assay, leading to false positives or inaccurate quantification.
Causality: The bicyclic aromatic structure of the quinoline ring contains a delocalized π-electron system that can absorb and emit light, a property known as autofluorescence.[6] This is particularly problematic in assays that rely on fluorescence detection in the blue-green region of the spectrum.[6]
Caption: Workflow for addressing quinoline autofluorescence.
-
Objective: To determine the intrinsic fluorescence of a quinoline compound and correct for its contribution to the assay signal.[6]
-
Materials:
-
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer, mirroring the concentrations used in your main experiment.[6]
-
Dispense these dilutions into the wells of a microplate.[6]
-
Include wells containing only the assay buffer to serve as a blank control.[6]
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to match that of your primary assay's fluorophore.[6]
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[6]
-
Data Analysis: If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent. For each experimental well, subtract the fluorescence intensity of the corresponding compound-only control well. This background-subtracted value represents the true assay signal.[6]
-
-
Switch to Red-Shifted Fluorophores: Since quinoline autofluorescence is often strongest in the blue-green spectral region, switching to fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm) can minimize spectral overlap.[6][12]
-
Implement Spectral Unmixing: Advanced imaging systems with spectral detection capabilities can computationally separate the emission spectrum of your quinoline compound from that of your assay's fluorophore.[6]
Issue 2: Compound Precipitation in Assay Wells
Precipitation of a test compound during an assay can lead to several artifacts, including light scattering that can interfere with optical measurements and inaccurate compound concentrations.
Causality: This often occurs when a compound, highly soluble in a neat organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is significantly lower.
Caption: Workflow for a forced degradation study of quinoline compounds.
Part 3: Data Summaries and Analytical Protocols
Accurate characterization and quantification are paramount in drug discovery. This section provides reference data and standardized protocols for the analysis of quinoline-based compounds.
Table 1: Typical HPLC Parameters for Quinoline Analysis
| Analyte | Matrix | HPLC Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | - | 0.2 µg/mL | 90.6 - 98.9 |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 cartridges | - | - | 80.6 - 88.2 |
Data adapted from reference.[13] These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Protocol: Purity Assessment by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for assessing the purity of synthesized quinoline compounds, allowing for the separation and identification of impurities. [14]
-
Objective: To determine the purity of a synthesized quinoline compound and identify any impurities.
-
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm filter.
-
-
Typical LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode for basic quinoline compounds.
-
Mass Range: Scan a range that includes the expected molecular weight of the parent compound and potential impurities.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all impurity peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all compounds.
-
Use the mass-to-charge ratio (m/z) to propose the identities of any observed impurities. Further structural elucidation can be achieved with tandem mass spectrometry (MS/MS). [15][16]
-
References
- BenchChem. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). ACS Omega.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- BenchChem. (2025).
- BenchChem. (2025).
- Protocol for the synthesis of quinoline derivatives. (n.d.).
- Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (n.d.). Jetir.Org.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Quinoline. (n.d.). Wikipedia.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- BenchChem. (2025).
- Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (n.d.).
- BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPOR
- CDH Fine Chemical. (n.d.).
- Quinoline. (n.d.).
- Vibrational spectroscopic study of some quinoline derivatives. (n.d.).
- BenchChem. (2025). Addressing inconsistent fluorescence intensity in quinoline complexes.
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... (n.d.).
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragment
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (n.d.).
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Quinoline. (n.d.). PubChem.
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
- Synthesis of Quinoline and deriv
- Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (n.d.). PubMed.
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
- Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. (n.d.). PubMed.
- A REVIEW ON QUINOLINE AND ITS DERIV
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
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Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry.
Given the absence of a publicly available, fully assigned 1H NMR spectrum for this specific molecule, this guide will present a detailed predicted spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related analogs. This approach not only offers a robust framework for interpreting the spectrum of the title compound but also enhances the understanding of substituent effects on the chemical shifts and coupling patterns in the quinoline scaffold.
The Quinoline Core: A Privileged Scaffold
Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The ability to accurately characterize these molecules by NMR is crucial for their development as therapeutic agents.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of the title compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl carboxylate group, the methyl group, and the aromatic protons of the quinoline ring system. The analysis is based on the electronic environment of each proton, influenced by the electron-withdrawing and electron-donating nature of the various substituents.
Molecular Structure and Proton Numbering:
Figure 2: A conceptual workflow for the comparative analysis of 1H NMR spectra.
Analog 1: Ethyl 8-chloroquinoline-3-carboxylate
-
1H NMR (300 MHz, CDCl3) δ: 9.56 (s, 1H), 8.86 (s, 1H), 7.96 (d, 1H, J = 7.5 Hz), 7.88 (d, 1H, J = 8.1 Hz), 7.56 (t, 1H, J = 8.1 Hz), 4.50 (q, 2H, J = 6.9 Hz), 1.47 (t, 3H, J = 6.9 Hz). [2] Comparison:
-
The chemical shifts for the ethyl ester protons in Analog 1 (4.50 ppm and 1.47 ppm) are in good agreement with our predictions for the title compound.
-
The aromatic protons in Analog 1 appear at distinct chemical shifts, which helps in understanding the influence of the chloro substituent on the benzenoid ring. The absence of the methyl group and the different position of the chloro group in Analog 1 compared to our target molecule will account for the variations in the aromatic region.
Analog 2: Ethyl 7-fluoro-6-methylquinoline-3-carboxylate
-
1H NMR (300 MHz, CDCl3) δ: 9.38 (s, 1H), 8.75 (s, 1H), 7.76 (s, 1H), 7.74 (d, 1H, J = 9.6 Hz), 4.48 (q, 2H, J = 7.2 Hz), 2.49 (s, 3H), 1.46 (t, 3H, J = 7.2 Hz).
Comparison:
-
The methyl group at position 6 in Analog 2 shows a singlet at 2.49 ppm, which is comparable to the predicted chemical shift for the 8-methyl group in our target compound.
-
The ethyl ester protons again show similar chemical shifts to our predictions.
-
The substitution of chlorine with fluorine will have a different electronic effect on the aromatic protons, but the overall pattern provides a useful reference.
Experimental Protocol: Acquiring a 1H NMR Spectrum
For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of this compound. By leveraging the principles of NMR spectroscopy and drawing comparisons with structurally related analogs, we have established a solid foundation for the interpretation of its spectral data. The detailed rationale behind the predicted chemical shifts and coupling patterns, along with a standardized experimental protocol, will serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The ability to confidently elucidate the structure of such quinoline derivatives is a critical step in advancing the discovery of new therapeutic agents.
References
-
Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(3), 1533-1546. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative of interest to researchers in drug discovery and development. By delving into the principles of ionization and fragmentation, this document serves as a practical resource for scientists seeking to develop robust and reliable analytical methods for this and structurally related compounds.
Introduction to the Analyte and Analytical Challenges
This compound is a heterocyclic compound belonging to the quinoline class, many of which exhibit a wide range of biological activities.[1] Accurate and sensitive quantification and structural elucidation are paramount in preclinical and clinical development. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its high sensitivity and specificity.[2][3]
The primary challenge in the mass spectrometry analysis of any compound lies in achieving efficient ionization and predictable fragmentation to ensure both accurate mass determination and structural confirmation. This guide will compare and contrast common ionization techniques and mass analyzer platforms to provide a comprehensive framework for methodological development.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for generating ions of the analyte with minimal fragmentation and high efficiency. For a polar, semi-volatile compound like this compound, soft ionization techniques are generally preferred.
| Ionization Technique | Principle | Advantages for Quinolone Analysis | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[2] | Excellent for polar and thermally labile molecules.[4] Typically produces protonated molecules [M+H]+ with minimal fragmentation, ideal for accurate mass measurement. Widely used for LC-MS applications with quinolones.[2][5] | Susceptible to matrix effects and ion suppression. Requires careful sample clean-up. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules. | Suitable for less polar and more volatile compounds than ESI. Can tolerate higher flow rates from LC. | May induce more in-source fragmentation compared to ESI. |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation. | Provides detailed structural information through characteristic fragmentation patterns. | "Hard" ionization technique that often results in the absence of a molecular ion peak, making it difficult to determine the molecular weight. Requires volatile samples, typically coupled with Gas Chromatography (GC). |
For the routine analysis of this compound in biological matrices or reaction mixtures, Electrospray Ionization (ESI) in positive ion mode is the recommended technique due to its ability to generate a strong protonated molecular ion signal [M+H]+, which is essential for both quantification and further structural analysis via tandem mass spectrometry (MS/MS).
High-Resolution Mass Spectrometry for Unambiguous Identification
To ensure the confident identification of this compound, high-resolution mass spectrometry (HRMS) is indispensable. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition, a key piece of evidence for structural confirmation. The monoisotopic mass of this compound (C₁₃H₁₂ClNO₃) is 265.05057 Da.[1]
Predicted Adducts in ESI+
| Adduct | Chemical Formula | Calculated m/z |
| [M+H]+ | C₁₃H₁₃ClNO₃⁺ | 266.05785 |
| [M+Na]+ | C₁₃H₁₂ClNO₃Na⁺ | 288.03979 |
| [M+K]+ | C₁₃H₁₂ClNO₃K⁺ | 304.01373 |
| [M+NH₄]+ | C₁₃H₁₆ClNO₃N⁺ | 283.08439 |
Data sourced from PubChemLite.[1]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Collision-Induced Dissociation (CID) is a technique used to fragment a selected precursor ion (in this case, the [M+H]+ ion of our analyte) to generate a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and quantification in complex matrices.[6]
Proposed Fragmentation Pathway
Caption: Proposed Fragmentation Pathway of [M+H]⁺
Explanation of Key Fragments:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, resulting in the formation of the carboxylic acid.
-
Loss of Water (H₂O): Dehydration is a frequent fragmentation pathway for compounds containing hydroxyl groups.[7]
-
Loss of Ethanol (C₂H₅OH): Cleavage of the entire ethyl ester group.
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation of the quinolone ring structure is common.[7]
Comparison of Mass Analyzer Platforms
The choice of mass analyzer will impact the sensitivity, resolution, and speed of the analysis.
| Mass Analyzer | Principle | Strengths for Quinolone Analysis | Weaknesses |
| Triple Quadrupole (QqQ) | Uses three quadrupoles in series for precursor ion selection, collision-induced dissociation, and product ion analysis.[10] | Gold standard for targeted quantification due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[9] | Lower resolution compared to TOF and Orbitrap. Not ideal for unknown screening. |
| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass measurement of product ions. | Excellent for both qualitative and quantitative analysis. Provides high mass accuracy for confident identification.[9] | Generally less sensitive for quantification than a triple quadrupole. |
| Orbitrap | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values. | Offers very high resolution and mass accuracy, enabling confident elemental composition determination.[5] Capable of simultaneous quantitative and qualitative analysis.[8] | Can be more expensive and complex to operate than quadrupole-based systems. |
For a drug development setting where both sensitive quantification and confident identification are crucial, a Q-TOF or an Orbitrap-based instrument offers the best combination of capabilities. For routine, high-throughput quantitative analysis where the compound and its fragments are well-characterized, a Triple Quadrupole mass spectrometer is a cost-effective and highly sensitive choice.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound using a Q-TOF or Orbitrap mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, instrument-specific optimized values.
-
Acquisition Mode:
-
Full Scan (MS1): m/z 100-500 for initial identification.
-
Tandem MS (MS/MS): Precursor ion selection of m/z 266.05785.
-
Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.
-
Caption: General LC-MS/MS Workflow
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using liquid chromatography coupled with electrospray ionization and a high-resolution mass spectrometer such as a Q-TOF or Orbitrap. This approach provides the necessary sensitivity for quantification and the mass accuracy for unambiguous identification. While a triple quadrupole instrument is a viable alternative for targeted quantification, the superior qualitative capabilities of HRMS platforms make them more suitable for research and development environments where structural confirmation is paramount. The proposed fragmentation pathways and experimental protocol in this guide offer a solid foundation for developing and validating robust analytical methods for this important class of compounds.
References
- 1. PubChemLite - this compound (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. jfda-online.com [jfda-online.com]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the FTIR Analysis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
This guide provides an in-depth technical comparison and analysis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind experimental choices and data interpretation, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of Structural Verification
This compound is a substituted quinoline derivative. The quinoline scaffold is of significant interest in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimalarial and antibacterial agents[1]. Precise structural characterization is paramount, as subtle changes in functional groups or their arrangement can profoundly impact a molecule's biological activity.
FTIR spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the synthesis of such target molecules. It excels at identifying key functional groups, confirming the presence of expected bonds, and providing insights into the intramolecular environment, such as hydrogen bonding. This guide will detail the FTIR analysis of the title compound, compare its spectral features to related structures, and contrast the utility of FTIR with other common analytical techniques.
A crucial aspect of 4-hydroxyquinoline derivatives is their potential to exist in tautomeric forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms. The position of this equilibrium is influenced by substitution and the physical state (solid vs. solution) and dramatically alters the vibrational spectrum[2][3][4]. Spectroscopic data reveals that the equilibrium between these forms is often determined by the strength of internal hydrogen bonds[2][3]. For many quinolone 3-esters, the hydroxyquinoline form is favored[5][6]. This analysis will proceed under the assumption of the more stable 4-hydroxyquinoline tautomer, which is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxyl group and the ester's carbonyl oxygen.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The goal of this protocol is to obtain a clean, reproducible FTIR spectrum free from artifacts. The Attenuated Total Reflectance (ATR) method is described here due to its minimal sample preparation and high reproducibility.
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Nicolet 6700) equipped with a Diamond ATR accessory.
-
Data acquisition and processing software.
Procedure:
-
Instrument Preparation & Background Scan:
-
Causality: The spectrometer's internal components and the ambient atmosphere (H₂O, CO₂) have their own IR absorptions. A background scan measures this ambient spectrum, which is then mathematically subtracted from the sample spectrum to ensure the final data represents only the sample.
-
Action: Ensure the ATR crystal is immaculately clean. Use a solvent known to dissolve the compound (e.g., isopropanol or acetone) followed by a volatile solvent (e.g., hexane) to remove any residue. Record a background spectrum. The result should be a flat line, confirming the absence of contaminants.
-
-
Sample Application:
-
Causality: For a strong, high-quality signal, intimate contact between the solid sample and the ATR crystal is essential. Air gaps will weaken the signal and distort peak intensities.
-
Action: Place a small amount (1-2 mg) of the crystalline this compound onto the center of the diamond crystal. Use the calibrated pressure clamp to apply consistent and firm pressure, ensuring the powder is fully compressed against the crystal surface.
-
-
Data Acquisition:
-
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve most key functional group peaks without introducing unnecessary noise.
-
Action: Collect the spectrum over the range of 4000–400 cm⁻¹[7]. Co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Causality: Raw spectral data may contain minor baseline shifts or atmospheric interference. Processing corrects these issues for accurate peak identification.
-
Action: Apply an ATR correction (if the software requires it) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
-
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FTIR spectrum of this compound is best analyzed by dividing it into key regions. The interpretation below is based on established vibrational frequencies for quinolines, aromatic esters, and halogenated aromatic compounds[7][8][9].
The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
-
~3100-2800 cm⁻¹ (Broad, Underlying Absorption): This region is dominated by a very broad absorption band, characteristic of a strong intramolecularly hydrogen-bonded O-H group[10][11][12]. The hydroxyl group at the C4 position forms a hydrogen bond with the carbonyl oxygen of the C3-ester. This strong interaction significantly broadens the peak and shifts it to a lower frequency compared to a "free" O-H (typically ~3600 cm⁻¹).
-
3050-3030 cm⁻¹ (Weak to Medium): These sharp, less intense peaks correspond to the C-H stretching vibrations of the aromatic quinoline ring[9].
-
2980-2850 cm⁻¹ (Weak to Medium): These peaks arise from the aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) in the ester moiety[13].
The Carbonyl and Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
-
~1650-1630 cm⁻¹ (Very Strong): This is the C=O stretching vibration of the ethyl ester. For a typical aromatic ester, this peak is expected between 1730-1715 cm⁻¹[8][14][15]. The dramatic shift to a much lower wavenumber here is the most compelling evidence for strong intramolecular hydrogen bonding. The H-bond weakens the C=O double bond, lowering its vibrational frequency (force constant).
-
~1620, 1580, 1500 cm⁻¹ (Medium to Strong): These absorptions are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic ring system[9][16]. Their presence confirms the integrity of the core heterocyclic structure.
The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)
This region contains a wealth of complex vibrations, making it a unique fingerprint for the molecule.
-
~1350 cm⁻¹ & ~1240 cm⁻¹ (Strong): These bands are characteristic of the C-O stretching vibrations of the ester group. Aromatic esters typically show two strong bands: an asymmetric C-C(=O)-O stretch and a symmetric O-C-C stretch[8][17].
-
~1100-1000 cm⁻¹ (Medium): This area likely contains contributions from C-H in-plane bending vibrations of the aromatic ring.
-
~840-800 cm⁻¹ (Strong): This strong out-of-plane C-H bending vibration is indicative of the substitution pattern on the benzene portion of the quinoline ring. For a 1,2,4-trisubstituted ring (with substituents at positions 7 and 8), a strong band in this region is expected[18].
-
~780 cm⁻¹ (Medium to Strong): This band can be tentatively assigned to the C-Cl stretching vibration. The position of C-Cl stretches can vary but is often found in this region for aromatic chlorides[7].
Comparative Analysis
Data Summary Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (H-bonded) | 3100-2800 | ~3000 (very broad) | Confirms the 4-hydroxy tautomer and strong intramolecular H-bonding. |
| Aromatic C-H Stretch | 3100-3000 | ~3050 | Typical for aromatic rings.[9] |
| Aliphatic C-H Stretch | 3000-2850 | ~2980, 2940 | From the ethyl ester group.[13] |
| C=O Stretch (Ester) | 1730-1715 | ~1640 | Key indicator. Shifted ~80 cm⁻¹ lower due to strong H-bonding.[15] |
| Aromatic C=C/C=N Stretch | 1620-1500 | ~1620, 1580, 1500 | Confirms the quinoline ring structure.[16] |
| Asymmetric C-O Stretch | 1310-1250 | ~1240 | Characteristic of the ester C-C(=O)-O linkage.[8] |
| C-H Out-of-plane Bend | 840-800 | ~830 | Suggests the 1,2,4-trisubstitution pattern.[18] |
| C-Cl Stretch | ~800-700 | ~780 | Consistent with an aromatic chloro-substituent.[7] |
Comparison with Alternative Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive structural elucidation requires complementary methods.
| Technique | Information Provided | Advantages over FTIR | Limitations Compared to FTIR |
| FTIR Spectroscopy | Functional groups, H-bonding, molecular fingerprint. | Fast, inexpensive, non-destructive, highly sensitive to bond polarity changes. | Provides no information on the atomic connectivity or the carbon-hydrogen framework. |
| NMR Spectroscopy (¹H, ¹³C) | Complete atomic connectivity, stereochemistry, number of unique protons/carbons. | Unambiguously determines the precise molecular structure and isomerism. | Slower, more expensive, requires larger sample amounts, less sensitive to subtle bonding changes like H-bonding strength. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Provides the exact molecular formula and can help identify structural components through fragmentation. | Does not provide information on functional groups or their connectivity; isomers often cannot be distinguished. |
| UV-Vis Spectroscopy | Information on the conjugated π-electron system. | Confirms the presence of the aromatic system. Aromatic compounds show characteristic absorptions near 205 nm and 255-275 nm.[9][19] | Provides very limited structural information beyond the nature of the chromophore. |
Synergy in Practice: A typical workflow would use FTIR as a rapid check to confirm the presence of the ester and hydroxyl groups and the absence of starting material (e.g., an amine). NMR would then be used to confirm the exact substitution pattern (7-chloro, 8-methyl) and the connectivity of all atoms. Finally, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition, providing definitive proof of the molecular formula.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample to final structural verification, highlighting the role of FTIR in the broader analytical context.
Caption: Logical workflow for the FTIR analysis and structural validation of the target compound.
Conclusion
The FTIR spectrum of this compound provides a rich set of data for its initial characterization. The most significant spectral feature is the large downward shift of the ester's C=O stretching frequency, providing unequivocal evidence of a strong intramolecular hydrogen bond with the 4-hydroxyl group. This confirms the molecule exists predominantly in the 4-hydroxyquinoline tautomeric form in the solid state. Characteristic peaks for the aromatic system, C-H bonds, and C-Cl bond are all consistent with the proposed structure. While FTIR is a powerful tool for this initial verification, it should be used as part of a complementary suite of analytical techniques, including NMR and mass spectrometry, to achieve complete and unambiguous structural elucidation.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
A Comparative Benchmarking Guide: Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Versus Established Quinolone Antibiotics
This guide provides a comprehensive comparative analysis of the novel quinolone derivative, Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, against a panel of widely used fluoroquinolone antibiotics: Ciprofloxacin, Levofloxacin, and Moxifloxacin. As direct comparative experimental data for the subject compound is not yet extensively published, this document outlines a robust framework for its evaluation, providing established experimental protocols and representative data for the comparator drugs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial and anticancer agents.
Introduction to Quinolones and the Compound of Interest
Quinolones are a major class of synthetic broad-spectrum antimicrobial agents.[1] Their mechanism of action primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to rapid bacterial cell death.[4][5] The introduction of a fluorine atom at position 6 of the quinolone structure gave rise to the fluoroquinolones, which exhibit enhanced antibacterial activity and improved pharmacokinetic properties.[6]
This compound is a quinolone derivative with a substitution pattern that suggests potential biological activity. The presence of a chlorine atom at the 7-position and a methyl group at the 8-position may influence its target affinity and spectrum of activity. While its synthesis has been described, a thorough evaluation of its biological properties in comparison to established quinolones is warranted.[7][] This guide proposes a head-to-head comparison to elucidate its potential as a novel therapeutic agent.
Beyond their antibacterial prowess, quinolone derivatives have also demonstrated promising anticancer activities.[1][2][4][5] This is largely attributed to their ability to inhibit human topoisomerase II, an enzyme crucial for the proliferation of cancer cells.[9][10] Therefore, the comparative analysis will also explore the potential of this compound as an anticancer agent.
Comparative Experimental Framework
To objectively assess the performance of this compound, a series of standardized in vitro assays are proposed. These assays are designed to provide a comprehensive profile of its antibacterial and potential anticancer activities relative to Ciprofloxacin, Levofloxacin, and Moxifloxacin.
Part 1: Antibacterial Efficacy Assessment
The cornerstone of this comparative analysis is the determination of the compound's antibacterial spectrum and potency. This will be achieved by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Representative Bacterial Panel:
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Gram-positive: Staphylococcus aureus (ATCC 29213)
Experimental Protocol: Broth Microdilution for MIC Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the comparator quinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Causality Behind Experimental Choices: The broth microdilution method is selected for its high throughput, reproducibility, and quantitative nature, allowing for precise determination of MIC values. The chosen bacterial strains represent common Gram-negative and Gram-positive pathogens, providing a broad initial assessment of the antibacterial spectrum.
Data Presentation: Comparative MIC Values (µg/mL)
The following table presents representative MIC values for the comparator fluoroquinolones against the selected bacterial strains, which will serve as a benchmark for evaluating the performance of this compound.
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | To be determined | To be determined | To be determined |
| Ciprofloxacin | 0.013 - 1[11] | 0.125 - 8[12][13] | 0.15 - >32[11][14] |
| Levofloxacin | ≤ 0.06 - 2[15] | 0.06 - >8.0[16][17] | 0.5 - >8.0[15][18] |
| Moxifloxacin | 0.06 - 8[19][20] | 0.064 - 0.5[19][21] | 1 - >32[22] |
Note: The provided MIC ranges for the comparator drugs are based on published data and may vary depending on the specific bacterial strain and testing conditions.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Part 2: Mechanism of Action - Topoisomerase Inhibition
To investigate whether this compound shares the same mechanism of action as other quinolones, its ability to inhibit bacterial DNA gyrase and/or topoisomerase IV should be assessed. Furthermore, its potential as an anticancer agent can be explored by evaluating its inhibitory activity against human topoisomerase II.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibitors of the enzyme will prevent this supercoiling activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, ATP, and DNA gyrase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound and comparator compounds to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
IC50 Determination: Quantify the band intensities to determine the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choices: This assay directly measures the enzymatic activity of a primary quinolone target, providing mechanistic insight. The use of purified enzyme and substrate allows for a clean assessment of direct inhibition.
Data Presentation: Comparative Topoisomerase Inhibition (IC50 in µM)
| Compound | Bacterial DNA Gyrase | Human Topoisomerase IIα |
| This compound | To be determined | To be determined |
| Ciprofloxacin | Reported to be a potent inhibitor | Weak inhibitor[23] |
| Levofloxacin | Reported to be a potent inhibitor | Weak inhibitor |
| Moxifloxacin | Reported to be a potent inhibitor | Weak inhibitor |
| Etoposide (Positive Control) | Not applicable | Potent inhibitor[10] |
Note: Specific IC50 values can vary depending on the assay conditions.
Mechanism of Quinolone Action
Caption: Simplified mechanism of action of quinolone antibiotics.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative analysis of this compound against established fluoroquinolones. The proposed experiments will elucidate its antibacterial spectrum, potency, and mechanism of action, providing crucial data to assess its potential as a novel therapeutic agent.
Should the compound exhibit promising antibacterial activity, further investigations into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies, would be warranted. Furthermore, a positive result in the human topoisomerase II inhibition assay would pave the way for a more in-depth exploration of its anticancer potential. The structured approach presented herein will enable a thorough and objective evaluation, contributing valuable insights to the field of antimicrobial and anticancer drug discovery.
References
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- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
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- Monash University. (n.d.). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Monash University Research.
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- Thakur, D. S. (2011). Topoisomerase II Inhibitors in Cancer Treatment. International Journal of Pharmaceutical Sciences and Research, 2(3), 434-443.
- Fluoroquinolone Toxicity Study, NFP. (n.d.). Fluoroquinolone Drugs. FLUOROQUINOLONE TOXICITY STUDY, NFP.
- Drugs.com. (2024, February 15). List of Common Quinolones + Uses, Types & Side Effects. Drugs.com.
- Barry, A. et al. (1994). Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. European Journal of Clinical Microbiology & Infectious Diseases, 13(10), 822-826.
- Balfour, J. A., & Wiseman, L. R. (1999). Moxifloxacin. Drugs, 57(3), 363-373.
- Fluoroquinolone Toxicity Study, NFP. (n.d.). Fluoroquinolone Drugs. FLUOROQUINOLONE TOXICITY STUDY, NFP.
- Hiasa, H. et al. (2018). Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity. Scientific Reports, 8(1), 13583.
- Zhanel, G. G. et al. (1999). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 10(3), 207-238.
- Robinson, M. J. et al. (1992). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 36(4), 751-756.
- Thakur, D. S. (2011). Topoisomerase II Inhibitors in Cancer Treatment. International Journal of Pharmaceutical Sciences and Research, 2(3), 434-443.
- Yulistiani, F. et al. (2019). Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 6(1), 24-30.
- Ocampo, P. S. et al. (2018). In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains. GaBI Journal, 7(2), 65-72.
- Dr.Oracle. (2025, September 10). What is the list of fluoroquinolones?. Dr.Oracle.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
- Yulistiani, F. et al. (2019). In vitro MIC and MBC of levofloxacin against Pseudomonas aeruginosa pus isolates.
- Dalhoff, A. (1999). Bactericidal properties of moxifloxacin and post-antibiotic effect. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 43-49.
- Blumberg, H. M. et al. (1998). Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin. Antimicrobial Agents and Chemotherapy, 42(4), 972-978.
- Yulistiani, F. et al. (2019). Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. Journal of Universitas Airlangga, 6(1), 24-30.
- Heisig, P. (1999). effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 31-37.
- Yasmeen, F. et al. (2019). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Molecules, 24(21), 3968.
- Lister, T. (2002). Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model. Antimicrobial Agents and Chemotherapy, 46(11), 3522-3528.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions.
- Dave, M. A. et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). ethyl 7-chloro-4-(3-hydroxyanilino)
- BOC Sciences. (n.d.).
- Abdel-Aziz, H. A. et al. (2025, August 6). Synthesis of 7-chloroquinolinyl-4-.
- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Quinoline Derivatives in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as promising candidates, demonstrating mechanisms that include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting critical signaling pathways that drive tumor growth.[3][4] However, the journey from a newly synthesized quinoline molecule to a viable anticancer drug candidate is a rigorous, multi-stage process of validation. A promising result in one assay is not enough; a candidate must prove its worth through a logical cascade of experiments designed to test its potency, mechanism, and preclinical efficacy.
This guide provides an in-depth, field-proven framework for the systematic validation of novel quinoline derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each step logically informs the next, creating a self-validating workflow from the initial in vitro screen to advanced in vivo models.
Phase 1: Foundational In Vitro Analysis – Is the Compound Active?
The first critical question is whether the novel quinoline derivative (let's call our hypothetical candidate QD-1 ) has any cytotoxic or cytostatic effect on cancer cells. This phase is designed to be a rapid, high-throughput screen to identify active compounds and determine their potency.
Primary Cytotoxicity Screening: Choosing the Right Tool
The goal is to determine the half-maximal inhibitory concentration (IC50), the concentration of QD-1 required to inhibit 50% of cancer cell growth or viability. Several assays can achieve this, each with distinct principles and limitations.
Table 1: Comparison of Common Cell Viability & Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric. Mitochondrial dehydrogenases in viable cells convert a yellow tetrazolium salt (MTT) to purple formazan crystals.[5] | Inexpensive, widely used and established. | Requires a solubilization step; can be affected by compounds that alter mitochondrial respiration. |
| MTS/XTT Assays | Colorimetric. Similar to MTT, but produces a water-soluble formazan, eliminating the solubilization step. | Simpler workflow than MTT, faster. | More expensive than MTT. |
| CellTiter-Glo® | Luminescent. Measures ATP levels, a direct indicator of metabolically active, viable cells.[6] | Highly sensitive, rapid "add-mix-measure" protocol, excellent for high-throughput screening.[7] | More expensive; ATP levels can be modulated by non-cytotoxic effects. |
Expert Insight: For initial screening, the CellTiter-Glo® assay is often preferred due to its sensitivity and simple workflow, which minimizes handling errors in high-throughput settings.[6] However, the MTT assay remains a cost-effective and valid alternative. It is crucial to run a parallel assay on a non-cancerous cell line (e.g., HEK293) to determine if the cytotoxicity is selective for cancer cells. A promising compound will show a significantly lower IC50 in cancer cell lines compared to normal cells.
Table 2: Hypothetical IC50 Data for QD-1 vs. Doxorubicin (Standard of Care)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | HEK293 (Normal Kidney) |
| QD-1 | 5.2 µM | 7.8 µM | 4.5 µM | > 50 µM |
| Doxorubicin | 0.8 µM | 1.2 µM | 1.0 µM | 5.5 µM |
This hypothetical data suggests QD-1 has moderate, selective activity against cancer cells. The next step is to understand how it works.
Phase 2: Mechanism of Action (MoA) Elucidation – How Does It Kill Cancer Cells?
Once a compound shows potent and selective cytotoxicity, we must investigate its mechanism of action. Does it induce apoptosis, arrest the cell cycle, or target a specific signaling pathway? Answering these questions is fundamental to its development.
Investigating Apoptosis: Is the Compound Inducing Programmed Cell Death?
Apoptosis is a controlled, non-inflammatory form of cell death, which is a desirable mechanism for an anticancer drug.[8] The gold-standard assay for its detection is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[9] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells.[10] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[11][12]
Workflow for Apoptosis Detection:
Caption: Flow cytometry analysis of apoptosis.
Trustworthiness Check: A positive control, such as staurosporine or doxorubicin, must be included to validate the assay setup. An untreated control establishes the baseline level of apoptosis. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations after QD-1 treatment provides strong evidence of apoptosis induction.
Cell Cycle Analysis: Is the Compound Disrupting Cell Division?
Many anticancer drugs exert their effects by causing damage that halts the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[13] This can be measured by staining cells with Propidium Iodide (PI) and analyzing their DNA content via flow cytometry.[14]
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15]
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating DNA (between 2N and 4N).
-
G2/M phase: Cells have double the DNA (4N) before dividing.
-
An accumulation of cells in a specific phase after treatment with QD-1 indicates cell cycle arrest. For example, a significant increase in the G2/M peak suggests the compound may be interfering with microtubule formation or mitosis.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Preparation: Seed 1x10^6 cells and treat with QD-1 (e.g., at IC50 and 2x IC50 concentrations) for 24 hours. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.[15]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[15]
-
Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is critical to remove RNA, which PI can also bind to, ensuring only DNA is measured.[15]
-
Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze on a flow cytometer, collecting at least 10,000 events. The resulting histogram will show the distribution of cells in each phase of the cell cycle.
Target Pathway Investigation: Western Blotting
If the MoA is still unclear, or if the quinoline derivative was designed to target a specific pathway (e.g., tyrosine kinases, PI3K/Akt), Western blotting is essential for validation.[3][16] This technique allows for the detection and semi-quantification of specific proteins to see if QD-1 inhibits key cancer-driving signals.[17]
-
Common Pathways to Investigate:
-
Apoptosis Pathway: Check for cleavage of Caspase-3 and PARP, which are hallmark indicators of apoptosis execution.
-
PI3K/Akt/mTOR Pathway: A central pro-survival pathway. Look for changes in the phosphorylation status of Akt (p-Akt) and mTOR.
-
MAPK Pathway: A key proliferation pathway. Assess the phosphorylation of ERK (p-ERK).
-
Expert Insight: When performing Western blots for signaling pathways, it's crucial to probe for both the phosphorylated (active) form of the protein and the total protein.[17] This demonstrates that a decrease in the phosphorylated signal is due to inhibition, not a general decrease in the protein's expression. A loading control (e.g., GAPDH, β-actin) is mandatory to ensure equal amounts of protein were loaded in each lane.
Phase 3: Advanced Validation – From 2D Monolayers to 3D and In Vivo Models
Positive results from Phase 1 and 2 are promising, but a flat layer of cells on plastic is not representative of a real tumor.[18] The validation must now move to more complex models.
3D Spheroid Models
Cancer cells grown as 3D spheroids better mimic the cell-cell interactions, nutrient gradients, and hypoxic core of an actual tumor.[19][20] Drugs often show reduced efficacy in 3D models compared to 2D cultures, making this a more stringent and predictive test.[18]
-
Workflow: Generate spheroids using methods like hanging drop or ultra-low attachment plates. Treat the established spheroids with QD-1 and measure viability over time, often using a 3D-compatible assay like CellTiter-Glo® 3D, or by simply measuring the spheroid diameter.[21][22] A successful compound will not only halt spheroid growth but ideally cause its disintegration.
In Vivo Xenograft Models
The definitive preclinical test is to evaluate QD-1 in a living organism. The most common approach is the subcutaneous xenograft model.[23][24]
-
Principle: Human cancer cells (e.g., HCT-116) are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice).[25] Once tumors are established, mice are randomized into groups (vehicle control, QD-1, positive control drug) and treated according to a defined schedule.
Workflow for a Xenograft Study:
Caption: Workflow for a subcutaneous xenograft study.
Key Readouts:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. A significant reduction in tumor volume in the QD-1 group compared to the vehicle control.
-
Body Weight: A critical indicator of toxicity. Significant weight loss (>15-20%) suggests the compound is not well-tolerated at the tested dose.
-
Survival: In some studies, treatment continues until a humane endpoint, and survival curves are generated.
Phase 4: Pre-Development – ADMET Profiling
Even a highly effective compound will fail if it cannot be safely administered. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential.[26][27] While extensive ADMET is a discipline in itself, early in silico and in vitro screens can predict a compound's drug-likeness.[28][29]
-
In Silico Modeling: Tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity based on the chemical structure of QD-1.
-
In Vitro Assays: Simple assays can measure metabolic stability in liver microsomes or inhibition of key cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
Conclusion: A Rigorous Path to Discovery
Validating a novel quinoline derivative as a potential anticancer agent is a systematic process of building confidence. It begins with broad questions of cytotoxicity and progressively focuses on specific mechanisms, moving from simplified 2D cell cultures to more predictive 3D and in vivo models. Each phase serves as a critical gatekeeper; a compound must demonstrate not only potency but also a favorable mechanism, in vivo efficacy, and acceptable tolerability to justify advancement. By following this structured, evidence-based validation cascade, researchers can efficiently identify the most promising candidates and avoid the costly pursuit of those destined to fail.
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A Senior Application Scientist's Guide to the Cross-Validation of Biological Activities for Quinoline Derivatives
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic aromatic compound, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its inherent structural features, including a fused benzene and pyridine ring, provide a unique three-dimensional arrangement that allows for diverse interactions with biological macromolecules. This versatility has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities.[1][2][3] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolones in antibacterial therapy, the quinoline core continues to be a fertile ground for the discovery of novel therapeutic agents.[3][4]
This guide offers a comprehensive cross-validation of the anticancer, antimicrobial, and anti-inflammatory activities of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of the efficacy of various derivatives but also detailed, field-proven experimental protocols to ensure the scientific integrity and reproducibility of findings. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems in drug discovery.
I. Anticancer Activity of Quinoline Derivatives: Targeting the Hallmarks of Cancer
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart cancer cell proliferation and survival.[1][2][5]
Mechanisms of Action: A Multi-pronged Assault on Cancer
The anticancer effects of quinoline derivatives are multifaceted, often targeting several key pathways involved in tumorigenesis.[1][2][5] A primary mechanism is the inhibition of topoisomerases I and II , enzymes critical for DNA replication and repair.[6] By intercalating into the DNA helix or stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[1]
Another significant mode of action is the inhibition of protein kinases , particularly tyrosine kinases, which are often dysregulated in cancer and play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[5] Furthermore, some quinoline derivatives have been shown to inhibit tubulin polymerization , disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[6][7] Other reported mechanisms include the induction of apoptosis through various signaling pathways, disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2]
Comparative Efficacy of Anticancer Quinoline Derivatives
The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against different human cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 | |||
| 2,4-Disubstituted Quinolines | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [8] |
| U937 (Leukemia) | 43.95 µg/ml | [8] | ||
| 3-Quinoline Derivatives | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [8] |
| 4,7-Disubstituted Quinolines | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [8] |
| HCT-8 (Colon) | <4.65 µg/cm³ | [8] | ||
| HL-60 (Leukemia) | <4.65 µg/cm³ | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test quinoline derivatives
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the quinoline derivative.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow for MIC determination by broth microdilution.
III. Anti-inflammatory Activity of Quinoline Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Quinoline derivatives have demonstrated significant potential in this area by targeting key inflammatory mediators and pathways. [9][10]
Mechanisms of Action: Quelling the Flames of Inflammation
The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit various pro-inflammatory enzymes and signaling pathways. [9][11]A key mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is responsible for the production of prostaglandins, key mediators of pain and inflammation. [11]Some derivatives also exhibit inhibition of 5-lipoxygenase (5-LOX) , another enzyme involved in the inflammatory cascade.
Furthermore, certain quinoline derivatives can modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response. Other targeted pathways include the inhibition of phosphodiesterase 4 (PDE4) and antagonism of the transient receptor potential vanilloid 1 (TRPV1). [9][11]
Comparative Efficacy of Anti-inflammatory Quinoline Derivatives
The in vitro anti-inflammatory activity of quinoline derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays, with results often expressed as IC50 values.
| Derivative Class | Specific Derivative | Assay/Target | Cell Line | IC50 (µM) | Reference |
| Quinoline-Pyrazole Hybrids | Compound 12c | COX-2 Inhibition | - | 0.1 | [12] |
| Compound 14a | COX-2 Inhibition | - | 0.11 | [12] | |
| Compound 14b | COX-2 Inhibition | - | 0.11 | [12] | |
| Quinoline Carboxylic Acids | Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | [13] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | [13] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key pro-inflammatory mediator, and its production is often upregulated during inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test quinoline derivatives
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom sterile culture plates
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of the quinoline derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only, and a negative control group with untreated cells.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Quantify the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production for each concentration of the quinoline derivative compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of NO production.
-
Diagram: Inflammatory Signaling Pathway Inhibition by Quinoline Derivatives
Caption: Inhibition of inflammatory pathways by quinoline derivatives.
IV. Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the cross-validation of anticancer, antimicrobial, and anti-inflammatory activities of quinoline derivatives. The presented data and protocols underscore the immense therapeutic potential of this chemical scaffold. The structure-activity relationship studies briefly touched upon highlight that the biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
Future research should focus on the design and synthesis of novel quinoline derivatives with enhanced potency and selectivity for their biological targets. The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to overcome drug resistance and improve therapeutic outcomes. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the rational design of the next generation of quinoline-based drugs. The detailed experimental protocols provided herein serve as a robust foundation for researchers to conduct reproducible and scientifically sound investigations in this exciting field of drug discovery.
V. References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: [Link])
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (URL: [Link])
-
Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])
-
Quinolines: a new hope against inflammation - PubMed. (URL: [Link])
-
A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents - IJCRT.org. (URL: [Link])
-
Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents - OUCI. (URL: [Link])
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (URL: [Link])
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])
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Selected quinoline derivatives with anti-inflammatory activity - ResearchGate. (URL: [Link])
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (URL: [Link])
-
SAR of Quinolines.pptx - Slideshare. (URL: [Link])
-
therapeutic significance of quinoline derivatives as antimicrobial agents - ResearchGate. (URL: [Link])
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])
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Review on Antimicrobial Activity of Quinoline - Human Journals. (URL: [Link])
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: [Link])
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (URL: [Link])
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchGate. (URL: [Link])
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: [Link])
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed. (URL: [Link])
-
Quinoline derivatives with potential anti‐inflammatory activity - ResearchGate. (URL: [Link])
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives - MDPI. (URL: [Link])
-
(PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - ResearchGate. (URL: [Link])
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Comparing the efficacy of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate to known inhibitors
An In-Depth Technical Guide to Comparing the Efficacy of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Against Known Kinase Inhibitors
Abstract
The quinoline ring is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide introduces this compound, a novel quinoline derivative, and posits its potential as a protein kinase inhibitor—a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[2][3] We provide a comprehensive framework for researchers and drug development professionals to objectively evaluate the inhibitory efficacy of this compound. This includes a detailed comparison against established tyrosine kinase inhibitors (TKIs), step-by-step experimental protocols for determining biochemical potency, and a rationale for the methodological choices, ensuring a robust and reproducible assessment.
The Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acids on substrate proteins.[4] This process acts as a molecular switch, regulating a vast array of cellular functions, including growth, differentiation, migration, and apoptosis.[4] Dysregulation of kinase activity, often due to mutation or overexpression, can lead to uncontrolled signal cascades, a hallmark of cancer.[4][5]
Tyrosine kinases, a specific subfamily, are responsible for activating many proteins through signal transduction cascades and have become prime targets for therapeutic intervention.[3] Tyrosine kinase inhibitors (TKIs) are designed to block these enzymes, thereby preventing the aberrant signaling that drives malignant growth.[6][7] These inhibitors typically function by competitively binding to the ATP-binding site of the kinase, preventing phosphorylation and downstream signaling.[4] Given that the quinoline moiety is a core component of several approved kinase inhibitors, we hypothesize that this compound may exert its biological effects through a similar mechanism.[2]
Caption: Generalized Tyrosine Kinase Signaling Pathway and Point of Inhibition.
Selection of Comparator Inhibitors
To accurately gauge the efficacy of a novel compound, it is essential to benchmark it against well-characterized inhibitors. For this guide, we select a combination of a potent, non-selective inhibitor and a widely used, clinically relevant targeted inhibitor.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases.[8] Its lack of selectivity makes it an excellent tool for validating assay performance but not for clinical use.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is a clinically approved drug for the treatment of certain types of non-small-cell lung cancer.[3] Comparing our test compound to Gefitinib can provide insights into potential selectivity and clinical relevance.
Experimental Design: The In Vitro Kinase Inhibition Assay
The foundational experiment to determine the efficacy of a potential inhibitor is the in vitro biochemical assay. This approach isolates the kinase and inhibitor from the complex cellular environment, ensuring that any observed effect is due to a direct interaction with the target enzyme. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9][10] A lower IC50 value indicates a more potent inhibitor.[11]
We will describe a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8] The amount of ADP is directly proportional to kinase activity, and its detection relies on converting the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal.[8][12]
Causality Behind Experimental Choices
-
Why a Luminescence-Based Assay? These assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening (HTS) formats compared to older methods like radioactive assays.[13] The ADP-Glo™ system, in particular, is universal for any kinase and is less prone to interference from library compounds.[12]
-
Why Pre-incubate Inhibitor with Kinase? Allowing the inhibitor and kinase to incubate for a short period before initiating the reaction ensures that the binding equilibrium is reached. This is crucial for accurately determining the potency of competitive inhibitors.[8]
-
Why Use a DMSO Control? The test compound is typically dissolved in Dimethyl Sulfoxide (DMSO). Including a "vehicle" control (assay with DMSO but no inhibitor) establishes the 100% activity baseline, while a "no enzyme" control establishes the background signal (0% activity).
Caption: Experimental Workflow for the In Vitro Kinase Inhibition Assay.
Detailed Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol provides a self-validating system for determining the IC50 of this compound against the EGFR kinase.
Materials:
-
Recombinant Human EGFR Kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[8]
-
Test Compound, Staurosporine, Gefitinib
-
100% DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and comparators in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series in DMSO. For example, starting from a 100 µM intermediate dilution, dilute to 33.3 µM, 11.1 µM, and so on. Include a DMSO-only control.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Prepare a kinase reaction mixture containing the EGFR enzyme in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 2.5 µL of the EGFR kinase solution to each well.
-
Gently mix and incubate the plate for 10 minutes at room temperature. This step allows the inhibitors to bind to the kinase.[8]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer. The concentrations should be at or near the Km for each to ensure optimal reaction kinetics.[11]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step simultaneously stops the kinase reaction and depletes the remaining ATP.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.[8]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[8]
-
Data Analysis and Presentation
IC50 Calculation
-
Normalization: The raw luminescence data must be normalized. The average signal from the DMSO-only wells (no inhibitor) represents 100% kinase activity, and the average signal from wells with no enzyme represents 0% activity. The percent inhibition for each inhibitor concentration is calculated as: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).[8]
-
IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10]
Comparative Data Summary
The calculated IC50 values should be presented in a clear, tabular format for direct comparison.
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| This compound | EGFR | 45 |
| Gefitinib (Positive Control) | EGFR | 8 |
| Staurosporine (Positive Control) | EGFR | 5 |
Conclusion and Future Directions
This guide outlines a robust methodology for assessing the inhibitory potential of this compound. Based on the hypothetical data presented, the compound demonstrates potent inhibition of EGFR kinase, albeit with lower potency than the established inhibitors Gefitinib and Staurosporine.
This initial biochemical characterization is a critical first step. The logical progression of research would involve:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Mechanism of Action Studies: Performing kinetic experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit EGFR signaling and reduce cell proliferation in cancer cell lines that are dependent on EGFR activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to improve potency and selectivity, guided by the initial biological data.[14]
By following this structured approach, researchers can rigorously and efficiently evaluate novel quinoline derivatives, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.
References
-
Title: Tyrosine Kinase Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Tyrosine kinase inhibitor Source: Wikipedia URL: [Link]
-
Title: Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects Source: Cleveland Clinic URL: [Link]
-
Title: Cancer growth blockers Source: Cancer Research UK URL: [Link]
-
Title: Tyrosine kinase inhibitors (cancer treatment) Source: EBSCO URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link]
-
Title: The Role of Quinoline Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
-
Title: IC50 Source: Wikipedia URL: [Link]
-
Title: Computing Method and Test on IC50 Value of Tyrosinase Inhibition Source: Scientific.Net URL: [Link]
-
Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]
-
Title: Application of Quinoline Ring in Structural Modification of Natural Products Source: NIH URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
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- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Structure-Based Comparative Guide to Quinoline Derivatives as Enzyme Inhibitors
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable pharmacological versatility.[1][2][3] Its presence in numerous natural products and synthetic compounds, including a growing number of FDA-approved drugs, underscores its significance as a "privileged scaffold" in drug discovery.[1][2] Many of these therapeutic agents function by precisely targeting and inhibiting enzymes, the biological catalysts that drive countless physiological and pathological processes. Quinoline derivatives have proven particularly adept at inhibiting several key enzyme classes, leading to treatments for a wide array of diseases, from cancer to infectious diseases and neurodegenerative disorders.[1][3][4]
This guide offers a structure-based comparison of quinoline derivatives as inhibitors of major enzyme families. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide a foundational protocol for evaluating enzyme inhibition, grounded in established scientific principles.
The Landscape of Inhibition: Key Enzyme Targets
Quinoline-based inhibitors have been successfully developed against a diverse range of enzymes. The rigid, planar structure of the quinoline ring provides an ideal anchor for π-π stacking interactions within enzyme active sites, while its various positions offer ample opportunities for functionalization to achieve high affinity and selectivity.[5]
Protein Kinases: The Cancer Connection
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4][6] Consequently, they are a primary focus for drug development.[6] Several FDA-approved quinoline-based drugs are potent kinase inhibitors, primarily targeting the ATP-binding site.[1][7]
The general pharmacophore for many quinoline-based kinase inhibitors features a 4-anilinoquinoline core. The quinoline nitrogen acts as a hinge-binding element, while substitutions on the aniline ring and the quinoline core itself determine target specificity and potency.
-
Bosutinib (2012): A dual Src/Abl kinase inhibitor for chronic myelogenous leukemia.[7]
-
Cabozantinib (2012): A multi-kinase inhibitor targeting MET, VEGFR2, and RET, used for thyroid and kidney cancers.[7]
-
Lenvatinib (2015): An inhibitor of VEGFR, FGFR, and other kinases, approved for thyroid and renal cell carcinoma.[1][7]
-
Neratinib (2017): An irreversible inhibitor of the ErbB family of kinases (including EGFR and HER2) for breast cancer.[1]
-
Capmatinib (2020): A potent and selective MET inhibitor for metastatic non-small cell lung cancer (NSCLC).[1]
The development of these drugs showcases a clear SAR progression. For instance, in EGFR inhibitors, specific substitutions at the 6 and 7-positions of the quinoline ring are crucial for enhancing activity, while modifications on the 4-anilino moiety can overcome resistance mutations like T790M.[8]
Cholinesterases: A Target for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a leading strategy for treating the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[9][10] Quinoline derivatives have been designed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[5][9]
Structure-activity studies reveal that a key design element is a linker of appropriate length connecting the quinoline core to another functional group (e.g., a morpholine or piperidine ring).[5][9] This allows the molecule to span the distance between the CAS and PAS. For example, derivatives with a 2-methylene linker between the quinoline and morpholine moieties showed better AChE inhibition than those with longer 3- or 4-methylene linkers, suggesting an optimal length for simultaneous site binding.[9]
DNA Gyrase & Topoisomerases: The Antibacterial Frontline
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are the primary targets of quinolone antibiotics.[11][12][13] These inhibitors function by stabilizing the enzyme-DNA cleavage complex, which ultimately stalls replication and leads to bacterial cell death.[12] The core 4-quinolone structure is pivotal for this activity.[12][14] Modifications at various positions dictate the antibacterial spectrum and potency. For instance, compound 14 in a recent study, a novel quinoline derivative, showed potent broad-spectrum antimicrobial activity and significant inhibition of E. coli DNA gyrase with an IC50 value of 3.39 μM.[11]
Other Notable Enzyme Targets
-
HIV Reverse Transcriptase: This viral polymerase is a key target for anti-HIV drugs. Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Docking studies suggest the quinoline moiety occupies a key pocket in the enzyme's binding cavity, and SAR analysis indicates that electron-withdrawing groups on attached phenyl rings can enhance binding affinity.[15]
-
Aldose Reductase (AR): This enzyme is implicated in the secondary complications of diabetes. A series of 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives were developed as highly potent and selective AR inhibitors, with the acetic acid moiety proving critical for activity.[16]
Comparative Performance: A Data-Driven Overview
To objectively compare the performance of various quinoline derivatives, we have compiled quantitative data from recent studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: Selected FDA-Approved Quinoline-Based Enzyme Inhibitors
| Drug Name | Target Enzyme(s) | Therapeutic Use | Approval Year |
| Bosutinib | Src, Abl | Chronic Myelogenous Leukemia | 2012[1] |
| Cabozantinib | c-Met, VEGFR2, RET | Thyroid, Kidney, Liver Cancer | 2012[1][7] |
| Lenvatinib | VEGFR, FGFR, RET | Thyroid, Kidney Cancer | 2015[1][7] |
| Neratinib | EGFR, HER2 | Breast Cancer | 2017[1] |
| Capmatinib | c-Met | Non-Small Cell Lung Cancer | 2020[1] |
| Tivozanib | VEGFR | Renal Cell Carcinoma | 2021[1] |
Table 2: Comparative Inhibitory Activity (IC50) of Experimental Quinoline Derivatives
| Compound ID/Series | Enzyme Target | IC50 Value (µM) | Reference |
| Cholinesterase Inhibitors | |||
| Compound 11g | Acetylcholinesterase (AChE) | 1.94 | [9] |
| Compound 11g | Butyrylcholinesterase (BChE) | 28.37 | [9] |
| Compound 26a | Acetylcholinesterase (AChE) | 0.62 | [5] |
| Compound 26b | Butyrylcholinesterase (BChE) | 0.10 | [5] |
| Compound 29a | Acetylcholinesterase (AChE) | 0.12 | [5] |
| DNA Gyrase Inhibitors | |||
| Compound 14 | E. coli DNA Gyrase | 3.39 | [11] |
| Compound 8b | S. aureus DNA Gyrase | 1.89 | [17] |
| Compound 9c | S. aureus DNA Gyrase | 2.73 | [17] |
| Compound 9d | S. aureus DNA Gyrase | 2.14 | [17] |
| Kinase Inhibitors | |||
| Compound 26 | c-Met Kinase | 0.0093 | [7] |
| Compound 29 | c-Met Kinase | 0.00059 | [6] |
| Compound 38 | PI3K | 0.72 | [7] |
| Compound 38 | mTOR | 2.62 | [7] |
| Compound 53 | EGFR | 0.12 | [6] |
Visualizing Mechanisms and Workflows
To clarify the concepts discussed, the following diagrams illustrate the mechanism of inhibition, the experimental workflow for its determination, and the logic behind structure-activity relationship studies.
Caption: Experimental workflow for IC50 determination.
Caption: Logic of Structure-Activity Relationship (SAR) studies.
Experimental Protocol: Determining Inhibitor Potency (IC50)
This section provides a standardized operating procedure for an enzyme inhibition assay. [18]The protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.
Causality Behind Experimental Choices:
-
Substrate Concentration: For identifying competitive inhibitors, it is critical to use a substrate concentration at or below its Michaelis-Menten constant (Km). [19]Using substrate concentrations significantly higher than the Km can overcome the effects of a competitive inhibitor, masking its true potency. [20]* DMSO Concentration: Many inhibitors are dissolved in DMSO. It is crucial to maintain a constant, low percentage of DMSO (typically <1%) across all wells, as it can affect enzyme activity and compound solubility. [21]* Initial Velocity: Measurements should be taken during the initial, linear phase of the reaction. This ensures that less than 10% of the substrate has been consumed, providing a true measure of the initial reaction rate before factors like substrate depletion or product inhibition can interfere. [19]
Materials and Reagents
-
Purified Target Enzyme
-
Substrate specific to the enzyme
-
Quinoline-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (optimized for pH, ionic strength for the target enzyme)
-
Positive Control Inhibitor (a known inhibitor of the enzyme)
-
96-well microplates (e.g., clear, black, or white, depending on the detection method)
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Step-by-Step Methodology
-
Inhibitor Dilution: Prepare a serial dilution of the quinoline derivative. For a typical 10-point IC50 curve, start from a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in assay buffer. Also, prepare dilutions for the positive control inhibitor.
-
Assay Plate Preparation:
-
Test Wells: Add 5 µL of each inhibitor dilution to triplicate wells.
-
Positive Control: Add 5 µL of each positive control dilution to triplicate wells.
-
Negative Control (100% Activity): Add 5 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. This represents the uninhibited reaction. [18][21] * Blank Control (0% Activity): Add 5 µL of assay buffer. Do not add enzyme to these wells. This corrects for any background signal. [18]3. Enzyme Addition: Add 45 µL of a pre-diluted enzyme solution in assay buffer to all wells except the Blank Control wells. Add 45 µL of buffer without enzyme to the blank wells. Gently mix and pre-incubate the plate for 15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation: Add 50 µL of a pre-warmed substrate solution to all wells to initiate the reaction. The final volume in each well is now 100 µL.
-
Incubation and Measurement: Immediately place the plate in a reader set to the optimal temperature. Measure the signal (e.g., absorbance) kinetically over 15-30 minutes or as a single endpoint reading after a fixed incubation time. Ensure the reaction rate in the negative control wells is linear during this period.
-
Data Analysis:
-
Subtract the average signal from the Blank Control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic non-linear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [19] By adhering to this robust protocol, researchers can generate reliable and reproducible data for comparing the potency of different quinoline derivatives, forming a solid foundation for further drug development efforts.
-
References
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Wiley Online Library.
- Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies. PubMed.
- Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. Unical IRIS.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ScienceDirect.
- Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors.
- Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PubMed Central (PMC).
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central (PMC).
- DNA Gyrase as a Target for Quinolones. MDPI.
- A standard operating procedure for an enzym
- Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. PubMed.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
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A Head-to-Head Comparison of Antimalarial Quinoline Analogues: A Guide for Researchers
The quinoline class of compounds has been a cornerstone of antimalarial chemotherapy for centuries, from the historical use of Cinchona bark to the synthesis of pivotal drugs like chloroquine.[1][2] Despite the rise of artemisinin-based combination therapies (ACTs), quinolines remain vital components in the global fight against malaria, a disease that continues to pose a significant threat to public health.[1][3] However, the relentless evolution of drug resistance in Plasmodium parasites necessitates a continuous and nuanced understanding of our therapeutic arsenal.[1][4]
This guide provides a head-to-head comparison of key quinoline analogues for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to dissect the mechanisms, compare performance based on experimental data, and provide the practical methodologies required to evaluate these critical compounds.
The Core Mechanism: Disruption of Heme Detoxification
The primary battleground for most blood-stage (erythrocytic) quinoline antimalarials is the parasite's acidic digestive vacuole.[5] Inside an infected red blood cell, the Plasmodium parasite digests vast quantities of hemoglobin to acquire amino acids for its growth.[6] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX).[6][7] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin—a process often referred to as biocrystallization.[6][8]
The most widely accepted hypothesis for the action of quinolines like chloroquine is the inhibition of this hemozoin formation.[8] As weak bases, these drugs accumulate to high concentrations within the acidic environment of the digestive vacuole.[5][9] Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[6] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[8][9]
Caption: Mechanism of hemozoin inhibition by quinoline antimalarials.
Comparative Analysis of Key Quinoline Analogues
While many quinolines share the core mechanism of heme detoxification disruption, their chemical structures, sites of action, and resistance profiles vary significantly. They are broadly classified based on their chemical structure, such as 4-aminoquinolines, 8-aminoquinolines, and quinolinemethanols.[10][11]
The 4-Aminoquinolines: Chloroquine and Amodiaquine
Chloroquine (CQ): For decades, chloroquine was the drug of choice for both treatment and prophylaxis of malaria due to its high efficacy, safety, and low cost.[12] It is a dibasic compound that accumulates several thousand-fold in the parasite's food vacuole, making it a potent inhibitor of hemozoin polymerization.[5][9]
-
Spectrum: Highly active against the blood stages of all Plasmodium species. No activity against liver-stage parasites.
-
Resistance: Widespread resistance in P. falciparum has severely limited its use.[1] Resistance is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene, which is thought to reduce drug accumulation by effluxing it from the digestive vacuole.[10]
Amodiaquine (AQ): Structurally similar to chloroquine, amodiaquine is also a 4-aminoquinoline. It is often used in combination therapies (e.g., with artesunate) and for seasonal malaria chemoprevention.
-
Spectrum: Similar to chloroquine, it is effective against the erythrocytic stages of malaria.
-
Resistance: Cross-resistance with chloroquine is common, though it may retain some activity against CQ-resistant strains. Resistance is also linked to mutations in the PfCRT gene.
The Quinolinemethanols: Quinine and Mefloquine
Quinine (QN): The oldest of the antimalarials, quinine is an alkaloid originally isolated from the bark of the Cinchona tree.[2][8] It remains a critical treatment for severe malaria. Its mechanism is not as fully resolved as chloroquine's but is also believed to involve the inhibition of hemozoin formation.[8] However, being more lipophilic, it does not concentrate as extensively in the food vacuole, suggesting it may have alternative sites of action.[9]
-
Spectrum: A fast-acting blood schizonticide.
-
Adverse Effects: Associated with a group of symptoms called cinchonism, which includes tinnitus, headache, and dizziness.[8] Cardiotoxicity is also a concern.[13]
-
Resistance: While resistance is present, it is generally low-grade and has not spread as extensively as chloroquine resistance, possibly due to its complex mechanism and long history of use.[14]
Mefloquine (MQ): A synthetic analogue of quinine, mefloquine was developed to combat chloroquine-resistant malaria. Like quinine, it is a quinolinemethanol and is more lipophilic than chloroquine.[9]
-
Spectrum: Effective against the blood stages of multidrug-resistant P. falciparum.
-
Adverse Effects: Its use is often limited by a significant risk of neuropsychiatric side effects, including dizziness, anxiety, and psychosis.[15]
-
Resistance: Resistance is a growing concern and is thought to involve a plasmodial homolog of P-glycoprotein, a transport protein that may be involved in drug efflux.[5]
The 8-Aminoquinolines: Primaquine and Tafenoquine
This class is unique among the quinolines as its primary strength lies in its activity against non-erythrocytic stages of the parasite.
Primaquine (PQ): Primaquine is essential for the radical cure of P. vivax and P. ovale malaria, as it is active against the dormant liver stages (hypnozoites) that cause relapse.[4]
-
Spectrum: Active against liver hypnozoites and mature gametocytes (the sexual stage transmissible to mosquitoes). It has weak activity against blood-stage parasites.
-
Toxicity: Its primary limitation is the risk of inducing severe hemolysis in patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Screening for G6PD deficiency is crucial before administration.
Tafenoquine (TQ): A newer 8-aminoquinoline analogue, tafenoquine was developed as a single-dose alternative to the 14-day course of primaquine for the radical cure of P. vivax.[4]
-
Spectrum: Similar to primaquine, it is active against all stages of the parasite life cycle, including hypnozoites.
-
Toxicity: Like primaquine, it can cause hemolysis in G6PD-deficient individuals, and G6PD testing is mandatory before use.[16]
Performance at a Glance: A Comparative Data Summary
The following table summarizes key quantitative data from various studies to provide a head-to-head comparison of these analogues. IC₅₀ (half-maximal inhibitory concentration) values indicate the drug concentration required to inhibit 50% of parasite growth in vitro, while CC₅₀ (half-maximal cytotoxic concentration) reflects the drug's toxicity to mammalian cells. The Selectivity Index (SI), the ratio of CC₅₀ to IC₅₀, is a measure of the drug's specificity for the parasite.
| Quinoline Analogue | Class | Primary Target Stage | IC₅₀ vs. CQS P. falciparum | IC₅₀ vs. CQR P. falciparum | Key Adverse Events | G6PD Contraindication |
| Chloroquine | 4-Aminoquinoline | Blood | 14–23 nM[2] | >100 nM (highly variable)[2] | Generally well-tolerated; pruritus | No |
| Amodiaquine | 4-Aminoquinoline | Blood | Similar to Chloroquine | Often retains some activity | Agranulocytosis, hepatotoxicity (rare) | No |
| Quinine | Quinolinemethanol | Blood | ~100-200 nM | ~200-500 nM | Cinchonism, cardiotoxicity[8] | No |
| Mefloquine | Quinolinemethanol | Blood | 2.8–23 nM[2] | 10–17 nM[2] | Neuropsychiatric effects (dizziness, anxiety)[15] | No |
| Primaquine | 8-Aminoquinoline | Liver (Hypnozoites), Gametocytes | High (weak activity) | High (weak activity) | Hemolytic anemia in G6PD deficiency | Yes |
| Tafenoquine | 8-Aminoquinoline | Liver (Hypnozoites), Gametocytes | Moderate | Moderate | Hemolytic anemia in G6PD deficiency[16] | Yes |
Note: IC₅₀ values can vary significantly between parasite strains and experimental conditions. The values presented are representative ranges from cited literature.
Experimental Protocols for Antimalarial Drug Evaluation
To ensure the trustworthiness and reproducibility of data, standardized protocols are essential. Here, we detail the methodologies for key experiments used to generate the comparative data discussed.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This is a widely used high-throughput method to determine the IC₅₀ of a compound against P. falciparum. The causality behind this choice is its reliance on measuring DNA content, a direct indicator of parasite proliferation, via the fluorescent dye SYBR Green I.
Step-by-Step Methodology
-
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 for CQS, Dd2 for CQR) are maintained in human erythrocytes (O+) at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Drug Plate Preparation: The test compounds are serially diluted in culture medium and plated in duplicate or triplicate in a 96-well microtiter plate.
-
Incubation: A synchronized parasite culture (typically at the ring stage) is added to the drug plates to achieve a starting parasitemia of ~0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under the conditions described in Step 1.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA dye SYBR Green I is then added to each well.[17]
-
Fluorescence Reading: Plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[17]
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus, parasite growth. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro SYBR Green I susceptibility assay.
Protocol 2: In Vivo Efficacy Assessment (4-Day Suppressive Test)
This standard test, often called the Peters' test, is a primary screen for in vivo antimalarial activity using a rodent malaria model (e.g., P. berghei in mice).[18] The choice of this protocol is based on its ability to provide a rapid and reproducible measure of a drug's ability to suppress parasite growth in a living system.
Step-by-Step Methodology
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells on Day 0.
-
Drug Administration: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection (Day 0 to Day 3). A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth suppression. Efficacious doses (ED₅₀ and ED₉₀, the doses that suppress parasitemia by 50% and 90%, respectively) can be determined.
Conclusion and Future Outlook
The quinoline analogues represent a diverse and historically significant class of antimalarial agents. While the efficacy of older drugs like chloroquine has been severely compromised by resistance, the quinoline scaffold remains a fertile ground for drug discovery.[3][4] Quinine and mefloquine continue to play roles in specific clinical scenarios, and the 8-aminoquinolines, primaquine and tafenoquine, are indispensable for the radical cure of relapsing malaria.
The challenge ahead lies in overcoming resistance and improving safety profiles. The development of hybrid molecules that combine a quinoline core with other pharmacophores (e.g., quinoline-artemisinin or quinoline-triazole hybrids) is a promising strategy to combat resistance and enhance efficacy.[10][19] A deep, mechanistic understanding of both action and resistance, supported by robust and standardized experimental evaluation, will be paramount as researchers continue to refine and repurpose this remarkable class of compounds in the ongoing fight against malaria.
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A Head-to-Head Clinical Viability Assessment: The Novel Quinoline Compound 91b1 vs. Cisplatin in Oncology
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its rigid structure and ability to intercalate with DNA and interact with various enzymatic active sites have made it a privileged scaffold in the development of novel anticancer agents.[1][3] Historically, quinoline derivatives like camptothecin and its analogues (e.g., topotecan, irinotecan) have demonstrated significant clinical efficacy by targeting topoisomerase enzymes.[2][4] Today, the versatility of the quinoline nucleus allows for the design of compounds that target a multitude of carcinogenic pathways, including the inhibition of protein kinases (c-Met, EGF, VEGF), induction of apoptosis, and modulation of the cell cycle.[3][5]
This guide provides an in-depth, objective comparison of a novel, promising quinoline derivative, designated Compound 91b1 , against the widely-used chemotherapeutic agent, Cisplatin (CDDP) . Our analysis is grounded in recent preclinical data, offering a comprehensive benchmark of 91b1's performance and exploring the causality behind the experimental methodologies used for its evaluation.
The Contenders: A Comparative Overview
Compound 91b1: A novel quinoline derivative synthesized to explore enhanced anticancer efficacy and improved safety profiles. Preclinical investigations suggest it may operate through novel mechanisms, potentially offering advantages over traditional cytotoxic agents.[6][7]
Cisplatin (CDDP): A platinum-based, first-line chemotherapeutic agent used in the treatment of numerous solid tumors, including lung, esophageal, and gastric cancers.[7] Its primary mechanism involves forming platinum-DNA adducts, which trigger apoptosis and inhibit cancer cell replication. Despite its efficacy, its clinical use is often limited by significant toxicity and the development of drug resistance.
Performance Benchmark: In Vitro Cytotoxicity
The initial and most fundamental assessment of an anticancer compound's potential is its ability to kill cancer cells in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The MTS assay, a colorimetric method, is a standard and reliable technique for determining cell viability.
The causality behind this choice of assay lies in its high-throughput nature and reproducibility, allowing for the rapid screening of multiple compounds across various cancer cell lines. It provides a quantitative measure of a compound's intrinsic potency. For this comparison, a panel of human cancer cell lines was selected, representing different cancer types, alongside a non-tumor cell line to assess preliminary selectivity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Compound 91b1 vs. Cisplatin (CDDP) [7]
| Cell Line | Cancer Type | Compound 91b1 (μg/mL) | Cisplatin (CDDP) (μg/mL) |
| AGS | Gastric Cancer | 4.28 | 13.00 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 4.17 | 13.20 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 1.83 | 6.83 |
| A549 | Lung Carcinoma | 15.38 | 6.23 |
| NE3 | Non-tumor Esophageal Cell Line | 2.17 | 1.19 |
Expert Analysis: The data reveals that Compound 91b1 exhibits significantly more potent cytotoxic effects than Cisplatin against gastric (AGS) and esophageal (KYSE150, KYSE450) cancer cell lines.[7] Notably, in the KYSE450 cell line, 91b1 is approximately 3.7 times more potent than the standard drug. While Cisplatin showed higher potency against the A549 lung carcinoma line, the lower IC50 of 91b1 in the non-tumor NE3 cell line suggests a potentially wider therapeutic window, indicating less toxicity to normal cells compared to Cisplatin.[7] This superior selectivity is a critical attribute in drug development, aiming to maximize tumor cell death while minimizing side effects.
Mechanism of Action: Unraveling the 'How'
Understanding a compound's mechanism of action is paramount. While Cisplatin's DNA-damaging properties are well-documented, the pathways targeted by 91b1 required investigation. Microarray analysis was employed to screen for genes whose expression was significantly altered following treatment with Compound 91b1.
Logical Workflow for Target Identification
Caption: Step-by-step workflow for the in vivo xenograft efficacy study.
Conclusion and Future Directions
The preclinical data presented provides a compelling case for Compound 91b1 as a promising anticancer agent. It demonstrates superior in vitro potency against several cancer cell lines when compared to the standard drug Cisplatin, coupled with a potentially better safety profile. [7]Crucially, this efficacy translates to a significant tumor growth inhibition in a robust in vivo xenograft model. [6] The identification of Lumican downregulation as a key mechanistic event distinguishes 91b1 from conventional chemotherapeutics and opens new avenues for targeted cancer therapy. [6]For drug development professionals, Compound 91b1 represents a validated lead compound worthy of further investigation. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, optimization of the chemical structure to further enhance efficacy and safety, and exploring its potential in combination therapies to overcome drug resistance.
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- Pinheiro, L. C. S., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 209, 112891.
- ResearchGate. (n.d.). IC50 values of the quinoline antimalarial based drugs and corresponding complexes.
- Singh, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25054-25076.
- ResearchGate. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
- Al-Ostoot, F. H., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(12), e1900201.
- Radini, I. A. M., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 844.
- ResearchGate. (n.d.). IC50 of the newly synthesized compounds, and chloroquine at different concentrations.
- Meier, A. (2023). Novel Anticancer Agents: Design, Synthesis, and In Vitro Evaluation of Quinoline-Based Hybrids. Journal of Cancer Science and Therapy, 15(11).
- ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Al-Karmalawy, A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 845.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
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A Senior Application Scientist's Guide to the Comprehensive Characterization of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
Introduction: The Imperative for Rigorous Compound Validation in Drug Discovery
In the landscape of modern drug development, nitrogen-containing heterocycles are foundational scaffolds, present in a vast majority of FDA-approved pharmaceuticals.[1][2][3][4] The quinoline core, in particular, is a privileged structure, forming the backbone of numerous therapeutic agents. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a highly functionalized quinoline derivative, representing a key intermediate in the synthesis of more complex bioactive molecules.[5] Its precise substitution pattern—a chlorine atom, a methyl group, a hydroxyl group, and an ethyl carboxylate—offers multiple points for further chemical modification, making it a valuable building block for medicinal chemists.
However, the utility of any synthetic intermediate is directly proportional to the confidence in its structural identity and purity. Ambiguities can lead to flawed structure-activity relationship (SAR) studies, irreproducible biological data, and wasted resources. This guide provides an in-depth, multi-technique approach to the unambiguous confirmation of the identity and purity of this compound. We will move beyond mere data reporting to explain the causality behind experimental choices, establishing a self-validating framework for researchers, scientists, and drug development professionals.
Context: Potential Impurities from the Gould-Jacobs Synthesis
To appreciate the nuances of purity analysis, one must first understand the compound's synthetic lineage. A primary route to 4-hydroxyquinoline scaffolds is the Gould-Jacobs reaction.[6][7][8] This process typically involves the condensation of a substituted aniline (in this case, 2-methyl-3-chloroaniline) with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[9][10]
This pathway can introduce specific impurities that must be screened for, including:
-
Unreacted starting materials (aniline derivative, malonate).
-
The uncyclized intermediate (anilidomethylenemalonate).
-
Regioisomers, if the cyclization is not perfectly selective.
-
Byproducts from hydrolysis or decarboxylation.
A robust analytical workflow must be capable of resolving the target compound from these potential contaminants.
Figure 1: A generalized workflow from synthesis to full analytical characterization.
Part 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the synthesized molecule has the correct atomic connectivity and mass. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information in solution. For a molecule of this complexity, both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for 4-hydroxyquinolines due to its ability to dissolve these often poorly soluble compounds and to clearly resolve the hydroxyl proton signal. The presence of substituents on the quinoline ring significantly alters the electronic environment, causing predictable shifts in NMR signals.[11] The electron-withdrawing chlorine and carbonyl groups will deshield nearby protons and carbons, shifting their signals downfield (higher ppm).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of DMSO-d₆. Ensure the solution is clear and filter if necessary into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. The hydroxyl proton (4-OH) and the amine proton (1-NH) exist in tautomeric equilibrium, often appearing as a single, broad peak which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons from quaternary carbons.
Expected Spectral Data:
| ¹H NMR (Predicted) | Signal | Multiplicity | Integration | Approx. δ (ppm) | Assignment |
| 1 | Triplet | 3H | 1.2 - 1.4 | -O-CH₂-CH₃ | |
| 2 | Singlet | 3H | 2.2 - 2.4 | Ar-CH₃ | |
| 3 | Quartet | 2H | 4.2 - 4.4 | -O-CH₂ -CH₃ | |
| 4 | Doublet | 1H | 7.4 - 7.6 | H-6 | |
| 5 | Doublet | 1H | 8.0 - 8.2 | H-5 | |
| 6 | Singlet | 1H | 8.4 - 8.6 | H-2 | |
| 7 | Broad Singlet | 1H | 11.0 - 12.0 | -OH / -NH |
| ¹³C NMR (Predicted) | Approx. δ (ppm) | Assignment |
| 1 | 14 - 16 | -O-CH₂-CH₃ |
| 2 | 18 - 20 | Ar-CH₃ |
| 3 | 60 - 62 | -O-CH₂ -CH₃ |
| 4 | 105 - 125 | Aromatic CH & Quaternary Carbons |
| 5 | 130 - 145 | Aromatic CH & Quaternary Carbons |
| 6 | 165 - 170 | Ester C =O |
| 7 | 175 - 180 | Keto C =O |
Note: Predicted chemical shifts (δ) are estimates. Actual values depend on solvent, concentration, and temperature.[12]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule as it is a soft method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. A key diagnostic feature for any chlorine-containing compound is the presence of the M+2 isotope peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[13][14] Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the ³⁷Cl-containing molecule (M+2), with an intensity ratio of roughly 3:1. This signature is a powerful confirmation of the presence of a single chlorine atom.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass calibration is recent to guarantee high mass accuracy (<5 ppm).
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and the corresponding [M+2+H]⁺ ion. Compare the measured mass to the theoretical calculated mass.
Expected Mass Spectrometry Data:
| Parameter | Theoretical Value | Expected Experimental |
| Molecular Formula | C₁₃H₁₂ClNO₃ | C₁₃H₁₂ClNO₃ |
| Monoisotopic Mass | 265.05057 Da | N/A |
| [M+H]⁺ (for ³⁵Cl) | 266.05785 Da | 266.0578 ± 0.0013 |
| [M+2+H]⁺ (for ³⁷Cl) | 268.05490 Da | 268.0549 ± 0.0013 |
| Intensity Ratio ([M+H]⁺:[M+2+H]⁺) | ~3:1 | ~3:1 |
The combination of a high-accuracy mass measurement and the correct isotopic pattern provides unequivocal confirmation of the elemental formula.[15]
Part 2: Quantitative Purity Assessment
Once identity is confirmed, purity must be established. While NMR can provide an estimate of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis. Elemental Analysis provides crucial orthogonal confirmation of composition.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: A reverse-phase method using a C18 column is the workhorse for analyzing molecules of this polarity.[16] A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent (like acetonitrile), is necessary to ensure that any impurities with a wide range of polarities are eluted and detected.[17][18] UV detection is ideal, as the quinoline ring system is a strong chromophore. The detection wavelength should be set at an absorption maximum (λ-max), determined by running a UV-Vis spectrum, to ensure maximum sensitivity.
Figure 2: Standard workflow for HPLC-based purity determination.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate λ-max (e.g., ~280-320 nm).
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 10% B
-
18-20 min: 10% B (Re-equilibration)
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol) at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Hypothetical HPLC Data:
| Peak | Retention Time (min) | Area | Area % |
| 1 | 3.45 | 15,230 | 0.25 |
| 2 (Product) | 11.82 | 6,050,100 | 99.61 |
| 3 | 13.01 | 9,870 | 0.14 |
Elemental Analysis (CHN)
Expertise & Causality: Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample. This technique serves as a fundamental check on purity and composition. A pure sample's experimental CHN values should align with the theoretical values calculated from its molecular formula within a narrow margin of error (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Provide 2-3 mg of the highly purified, dry sample in a pre-weighed vial. The sample must be free of solvent and moisture, which can significantly skew results. Drying the sample under high vacuum overnight is standard practice.
-
Submission: Submit the sample to a certified analytical laboratory for combustion analysis.
-
Data Comparison: Compare the reported experimental percentages to the theoretical values.
Expected Elemental Analysis Data:
| Element | Theoretical % (for C₁₃H₁₂ClNO₃) | Acceptable Experimental Range |
| Carbon (C) | 58.77 | 58.37 - 59.17 |
| Hydrogen (H) | 4.55 | 4.15 - 4.95 |
| Nitrogen (N) | 5.27 | 4.87 - 5.67 |
Part 3: Comparative Analysis with an Alternative
To highlight the specificity of these analytical techniques, it is instructive to compare the data for our target compound with a closely related structural analog. Let's consider Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (lacking the 8-methyl group) as our alternative.
Expertise & Causality: The absence of the methyl group at the 8-position will induce subtle but predictable changes across all analytical datasets.
-
NMR: The ¹H NMR will lack the singlet around 2.2-2.4 ppm. The aromatic protons' chemical shifts and coupling patterns will also be slightly different due to the change in the electronic and steric environment.
-
Mass Spec: The molecular weight will be 14 Da lower (the mass of a CH₂ group, but functionally a CH₃ group minus a proton).
-
HPLC: The polarity will be slightly higher (less greasy), likely resulting in a slightly shorter retention time on a reverse-phase column under identical conditions.
Comparative Data Summary:
| Analytical Parameter | Target Compound (with 8-methyl) | Alternative Compound (without 8-methyl) | Key Differentiator |
| Molecular Formula | C₁₃H₁₂ClNO₃ | C₁₂H₁₀ClNO₃ | Difference of CH₂ |
| [M+H]⁺ (m/z) | 266.05785 | 252.04215 | Δm/z = 14.0157 |
| ¹H NMR: Methyl Signal | Singlet, ~2.3 ppm, 3H | Absent | Presence/absence of key singlet |
| ¹H NMR: H-5 Signal | Doublet, ~8.1 ppm | Doublet of doublets, shifted | Change in aromatic splitting |
| HPLC Retention Time | ~11.82 min | < 11.82 min (e.g., ~11.50 min) | Polarity difference |
| % Carbon (Theoretical) | 58.77% | 57.27% | Different elemental composition |
This comparative view demonstrates how a multi-technique approach can easily distinguish between very similar structures, underscoring the importance of comprehensive characterization.
Conclusion
Confirming the identity and purity of a synthetic intermediate like this compound is not a single-experiment task. It requires the logical integration of orthogonal analytical techniques. This guide has outlined a self-validating workflow where:
-
HRMS confirms the elemental formula via accurate mass and isotopic pattern.
-
¹H and ¹³C NMR confirm the specific atomic connectivity and stereochemistry.
-
HPLC provides a quantitative measure of purity and resolves the target from potential impurities.
-
Elemental Analysis offers a final, bulk confirmation of elemental composition.
By following this comprehensive approach, researchers can proceed with confidence, knowing that their starting material is precisely what it is intended to be, thereby ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives.
- ResearchGate. (n.d.). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- National Institutes of Health (NIH). (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
- MacSphere. (n.d.). Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products.
- National Institutes of Health (NIH). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- PubChemLite. (n.d.). This compound (C13H12ClNO3).
- MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023).
- ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
- MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry.
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Disposal of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS No. 5350-94-7), a halogenated quinoline derivative.
In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound, this guide is built upon the foundational principles of handling chlorinated heterocyclic compounds and the available hazard classifications from chemical suppliers. The core principle is to treat this compound as hazardous waste, ensuring that it is managed in a way that prevents its release into the environment and safeguards all personnel.
Hazard Profile and Core Principles of Disposal
This compound is a chlorinated quinoline derivative. Compounds in this class, particularly those containing halogens, are often persistent in the environment and can exhibit toxicity. Supplier information for similar compounds indicates several key hazards.
Known Hazard Classifications for Structurally Similar Compounds:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given these potential hazards, the following core principles must govern all disposal activities:
-
Never dispose of this compound or its residues in the regular trash or down the drain.[1]
-
Always treat this compound and any materials contaminated with it as hazardous waste.[1]
-
All waste must be collected and managed through your institution's approved hazardous waste program.[1]
-
Segregate this waste stream from other chemical wastes to prevent potentially dangerous reactions.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal-related tasks, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood | --- |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling both solid and liquid waste streams containing this compound.
3.1. Waste Segregation and Containerization
-
Identify and Label: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, tight-fitting lid.[1] It must be in good condition, free from leaks or cracks.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.
3.2. Collection of Waste
-
Solid Waste:
-
Carefully transfer any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), or other disposable lab supplies directly into the labeled hazardous waste container.[1]
-
Avoid generating dust. If the material is a fine powder, conduct transfers within a chemical fume hood or a glove box.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
Use a funnel to prevent spills when transferring liquid waste.
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
3.3. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Final Disposal Pathway: Incineration
For halogenated organic compounds, high-temperature incineration is a common and effective disposal method.[2] This process is designed to break down the chemical into less harmful substances. This must be performed in a specialized, licensed hazardous waste incinerator that can handle halogenated compounds and is equipped with scrubbers to neutralize acidic gases (like hydrogen chloride) that are produced during combustion.
It is the responsibility of your institution and its contracted hazardous waste disposal service to ensure that the final disposal method is compliant with all local, state, and federal regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of scientific integrity and environmental responsibility.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
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A Comprehensive Guide to the Safe Handling of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
This document provides essential safety and logistical information for laboratory personnel handling Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Given the potential hazards associated with quinoline derivatives, a thorough understanding and implementation of the following protocols are critical to ensure personal safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
Based on available data for this compound and related quinoline compounds, the primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are the primary methods for minimizing exposure, the correct use of PPE is essential for immediate protection.[4] The following PPE is required when handling this compound.
Hand Protection: The Critical Barrier
-
Requirement: Chemical-resistant gloves are mandatory.
-
Rationale: To prevent skin contact, which can cause irritation.[2][3]
-
Recommended Glove Types: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[5][6] Always inspect gloves for any signs of degradation or punctures before use.[7]
-
Best Practices:
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]
-
Dispose of contaminated gloves in accordance with hazardous waste disposal procedures.
-
Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards with gloved hands.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Requirement: Safety glasses with side shields or chemical splash goggles are the minimum requirement.[8][9] A face shield worn over safety glasses is recommended when there is a risk of splashing or aerosol generation.[9][10]
-
Rationale: To protect the eyes from serious irritation that can result from contact with the chemical.[2][3]
-
Best Practices:
Protective Clothing: Minimizing Skin Exposure
-
Requirement: A flame-resistant lab coat should be worn at all times in the laboratory.[5][9] Closed-toe shoes are also mandatory.[5][7]
-
Rationale: To protect the skin and personal clothing from contamination.
-
Best Practices:
-
Lab coats should be kept clean and buttoned.
-
Do not wear shorts, skirts, or any clothing that exposes the lower legs.[9]
-
Respiratory Protection: Guarding Against Inhalation
-
Requirement: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[1][4]
-
Rationale: To prevent respiratory irritation from inhalation of the compound.[2][3]
-
Best Practices:
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin irritation and absorption. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. Face shield for splash risk. | Protects against serious eye irritation. |
| Protective Clothing | Flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | Work in a chemical fume hood. NIOSH-approved respirator if necessary. | Prevents respiratory tract irritation from dust or aerosols. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol
-
Preparation: Before handling, review the available safety information and have a clear plan for the experiment and waste disposal.[4]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[8][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12]
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and colleagues.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Collect: Carefully collect the absorbent material and the spilled chemical and place it in a labeled, sealed container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[1][7]
-
Containerization: Use a leak-proof and chemically compatible container for waste collection.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[13]
References
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
- Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals - Benchchem.
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
- Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem.
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals - Benchchem.
- SAFETY DATA SHEET. (2010, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- How to dispose of quinoline safely? - Blog - BIOSYNCE. (2025, July 31).
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA. (2025, September 12).
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- This compound | 5350-94-7 - ChemicalBook.
- 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm.
- Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate -....
- 7-Chloro-4-hydroxyquinoline SDS, 86-99-7 Safety Data Sheets - ECHEMI.
- This compound | 5350-94-7 - ChemicalBook. (2025, August 8).
- Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices - Needle.Tube.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1).
- CAS 5350-94-7 this compound - BOC Sciences.
Sources
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- 2. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. gz-supplies.com [gz-supplies.com]
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- 13. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
